molecular formula C6H4BrClFNO2S B6254803 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide CAS No. 1204573-10-3

2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide

Cat. No.: B6254803
CAS No.: 1204573-10-3
M. Wt: 288.5
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Description

2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide is a multi-halogenated benzenesulfonamide derivative engineered for research and development in medicinal and agrochemical chemistry. The integration of fluorine into the sulfonamide scaffold is a strategic approach in modern drug design, as it can significantly improve a compound's metabolic stability, membrane permeability, and overall bioavailability due to fluorine's high electronegativity and lipophilicity . The presence of bromine and chlorine atoms at adjacent positions on the benzene ring provides distinct handles for further synthetic elaboration via metal-catalyzed cross-coupling and nucleophilic substitution reactions, making this compound a versatile and valuable synthetic intermediate . Sulfonamides represent a privileged scaffold in medicinal chemistry, renowned for their diverse biological activities . Researchers utilize this core structure in the exploration of novel therapeutic agents with potential antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties . Beyond pharmaceuticals, fluorinated sulfonamide derivatives are also investigated in the agrochemical sector for developing new herbicides and pesticides, where the fluorine atom can enhance efficacy and environmental profile . This reagent is intended solely for research purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

CAS No.

1204573-10-3

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.5

Purity

95

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of C6H4BrClFN O2S

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: Halogenated Benzenesulfonamide Scaffolds (


) 

Executive Summary

The molecular formula


  represents a specialized class of poly-halogenated benzenesulfonamides . In the context of modern medicinal chemistry, these compounds serve as high-value "orthogonal scaffolds." Their utility lies in the presence of three distinct halogen atoms (Br, Cl, F) and a sulfonamide moiety on a single benzene ring, offering multiple, chemically distinct sites for diversification.

This guide details the molecular properties, structural isomerism, and synthetic utility of this scaffold, specifically designed for researchers engaged in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Molecular Identity & Physicochemical Properties

The formula


 corresponds to a benzene ring substituted with four distinct functional groups: Bromine, Chlorine, Fluorine, and a Sulfonamide (

), leaving two aromatic protons (

).
Quantitative Data Profile
PropertyValueNotes
Molecular Formula

Molecular Weight (Average) 288.52 g/mol Useful for bulk stoichiometry.
Monoisotopic Mass 286.88187 Da Critical for HRMS identification (Br/Cl isotope patterns).
Heavy Atom Count 13
Isotope Pattern Distinctive M+2, M+4Due to

(1:1) and

(3:1).
Predicted LogP ~1.9 - 2.1Lipophilicity suitable for CNS-active fragments.
H-Bond Donors 1 (Sulfonamide

)
H-Bond Acceptors 2 (Sulfonyl

)
Key Isomers (Commercial Building Blocks)

The specific arrangement of halogens dictates the steric environment and reactivity. Two primary isomers are commercially relevant as building blocks:

  • 4-bromo-3-chloro-2-fluorobenzenesulfonamide (CAS: 1204572-81-5)

  • 2-bromo-4-chloro-6-fluorobenzenesulfonamide (CAS: 1204573-10-3)

Chemoselectivity & Orthogonal Reactivity

For a drug development professional, the value of


 is its chemoselective hierarchy . The molecule acts as a "switchboard," allowing sequential functionalization without protecting groups.
The Reactivity Hierarchy (The "Why")

The different bond dissociation energies (BDE) of the Carbon-Halogen bonds allow for controlled, stepwise substitution:

  • Site A (

    
    ):  The most reactive site. Under standard Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig), the bromide reacts first, preserving the chloride and fluoride.
    
  • Site B (

    
    ):  Reacts only under forcing conditions or using specialized bulky phosphine ligands (e.g., XPhos, RuPhos) after the bromide has been coupled.
    
  • Site C (

    
    ):  Generally inert to Pd-catalysis. Acts as a metabolic blocker (preventing oxidation) or an electronic modulator to lower the pKa of the sulfonamide.
    
  • Site D (

    
    ):  The sulfonamide nitrogen is nucleophilic. It can be alkylated or acylated to form the core pharmacophore before or after the metal-catalyzed steps.
    
Visualizing the Reactivity Map

ReactivityMap Core Scaffold (C6H4BrClFNO2S) Br_Site C-Br Bond (Primary Electrophile) Core->Br_Site Cl_Site C-Cl Bond (Secondary Electrophile) Core->Cl_Site F_Site C-F Bond (Metabolic Shield) Core->F_Site S_Site Sulfonamide (Nucleophile/Warhead) Core->S_Site Suzuki Suzuki/Buchwald Coupling (Rt/Mild Heat) Br_Site->Suzuki Forcing High-Temp Coupling (Specialized Ligands) Cl_Site->Forcing Block Prevents P450 Metabolism F_Site->Block Deriv Alkylation/Amide Formation S_Site->Deriv

Figure 1: Orthogonal reactivity map of the scaffold, demonstrating the sequential logic for library generation.

Synthetic Methodologies

Synthesizing a tri-halogenated sulfonamide requires careful control of directing groups to avoid isomeric mixtures. A "Self-Validating" protocol implies that the reaction outcome is confirmed by the distinct NMR splitting patterns of the remaining two aromatic protons.

Retrosynthetic Logic

Direct chlorosulfonation of a tri-halobenzene is often sluggish due to electron deficiency and steric crowding. The preferred industrial route typically involves:

  • Precursor: A commercially available aniline (e.g., 4-bromo-3-chloro-2-fluoroaniline).

  • Transformation: Sandmeyer reaction (diazotization) followed by capture with

    
    .
    
Protocol: Diazotization-Sulfonylation (Meerwein Modification)

Objective: Convert an aniline precursor to the sulfonyl chloride, then to the sulfonamide.

Reagents:

  • Precursor: 4-bromo-3-chloro-2-fluoroaniline (1.0 eq)

  • 
     (1.2 eq), 
    
    
    
    (conc.)
  • 
     gas (saturated in acetic acid) + 
    
    
    
    (catalyst)
  • 
     (excess)
    

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve aniline in conc.

      
      /Acetic Acid at 0°C.
      
    • Add aqueous

      
       dropwise. Maintain 
      
      
      
      to prevent phenol formation.
    • Validation Point: Solution turns clear/yellow; starch-iodide paper turns blue (excess nitrite).

  • Sulfonyl Chloride Formation:

    • In a separate vessel, saturate glacial acetic acid with

      
       gas. Add 
      
      
      
      (cat.).
    • Pour the cold diazonium salt solution into the

      
       mixture.
      
    • Observation: Vigorous evolution of

      
       gas indicates successful radical decomposition and 
      
      
      
      bond formation.
  • Amidation:

    • Extract the intermediate sulfonyl chloride with DCM.

    • Treat immediately with aqueous

      
       or gaseous ammonia at 0°C.
      
    • Purification: Precipitate with water, filter, and recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis Start Start: Halogenated Aniline (C6H4BrClFN-NH2) Step1 Step 1: Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter1 Intermediate: Diazonium Salt [Ar-N2]+ Cl- Step1->Inter1 Step2 Step 2: Meerwein Sulfonylation (SO2, CuCl2, AcOH) Inter1->Step2 -N2 Gas Inter2 Intermediate: Sulfonyl Chloride (Ar-SO2Cl) Step2->Inter2 Step3 Step 3: Amination (NH4OH or NH3) Inter2->Step3 Final Target: Sulfonamide (C6H4BrClFNO2S) Step3->Final

Figure 2: The Meerwein synthesis route for converting halogenated anilines to sulfonamides.

Analytical Validation (Self-Validating System)

To ensure the product is the correct isomer and not a rearranged byproduct, use the following logic:

  • 1H NMR (DMSO-d6):

    • You must observe exactly two aromatic signals.

    • Coupling Constants (

      
      ): 
      
      • If Para-hydrogens:

        
         Hz (singlets).
        
      • If Ortho-hydrogens:

        
         Hz (doublets).
        
      • If Meta-hydrogens:

        
         Hz.
        
    • Validation: The sulfonamide

      
       appears as a broad singlet (exchangeable with 
      
      
      
      ) around 7.5–8.0 ppm.
  • Mass Spectrometry:

    • Look for the specific isotope pattern.

    • 
       and 
      
      
      
      create a 1:1 doublet.
    • 
       and 
      
      
      
      add a 3:1 pattern.
    • The combination creates a distinct "staircase" or multi-peak molecular ion cluster that confirms the presence of both halogens.

References

  • PubChem. Compound Summary for CID 50998105 (4-bromo-3-chloro-2-fluorobenzenesulfonamide). National Library of Medicine (US). Available at: [Link]

  • PubChem. Compound Summary for CID 50998088 (2-bromo-4-chloro-6-fluorobenzenesulfonamide). National Library of Medicine (US). Available at: [Link]

  • Uni.lu. PubChemLite for Metabolomics - C6H4BrClFNO2S Entry. University of Luxembourg.[1][2][3] Available at: [Link]

Sources

2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the polyhalogenated building block 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide .

Executive Summary

2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide (CAS: 1204573-10-3) is a highly specialized, 1,2,4,6-tetrasubstituted aromatic building block[1]. Characterized by the presence of three distinct halogens (fluorine, chlorine, and bromine) and a strongly electron-withdrawing sulfonamide group, this molecule offers a highly programmable scaffold for orthogonal functionalization. This whitepaper details the physicochemical profiling, mechanistic causality of its site-selective reactivity, and field-proven experimental protocols for its utilization in advanced organic synthesis and drug discovery.

Structural & Physicochemical Profiling

The synthetic utility of this compound stems from the distinct electronic and steric environments of its substituents. The sulfonamide group (-SO₂NH₂) exerts strong inductive (-I) and resonance (-R) electron-withdrawing effects, severely depleting electron density at the ortho (C2, C6) and para (C4) positions.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
IUPAC Name 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamideDefines the 1,2,4,6-tetrasubstitution pattern.
CAS Number 1204573-10-3Primary registry identifier[1].
Molecular Weight 288.52 g/mol Optimal low-MW starting material for fragment-based drug design (FBDD)[1].
LogP (Predicted) 2.09Favorable lipophilicity for membrane permeability[1].
SMILES NS(=O)(=O)C1=C(F)C=C(Cl)C=C1BrComputational modeling input[1].
H-Bond Donors/Acceptors 1 Donor (-NH₂), 2 Acceptors (-SO₂)Facilitates target engagement (e.g., zinc-binding in metalloenzymes).

Mechanistic Pathways & Orthogonal Reactivity

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality of how this molecule reacts under different catalytic regimes. The presence of three different carbon-halogen bonds allows for orthogonal reactivity —the ability to selectively functionalize one site without protecting groups or disrupting the others[2].

  • C-Br Bond (Position 2): The C-Br bond possesses the lowest bond dissociation energy (BDE ~68 kcal/mol) among the halogens present. It is the primary and most kinetically favorable site for Palladium(0) oxidative addition, enabling selective Suzuki, Heck, or Sonogashira cross-couplings[2].

  • C-F Bond (Position 6): Fluorine is a poor leaving group for transition-metal catalysis but an exceptional leaving group for Nucleophilic Aromatic Substitution (S_NAr) . The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate during nucleophilic attack. This reactivity is further accelerated by the ortho-sulfonamide group.

  • C-Cl Bond (Position 4): The C-Cl bond (BDE ~81 kcal/mol) is relatively inert under mild Pd-catalysis and S_NAr conditions. It serves as a stable lipophilic anchor for target binding or can be reserved for harsh, late-stage functionalization[2].

ReactivityMap Core 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide CAS: 1204573-10-3 C_Br C-Br Bond Weakest C-X Bond (BDE ~68 kcal/mol) Core->C_Br Site 1 C_F C-F Bond Highly Electronegative Meisenheimer Stabilization Core->C_F Site 2 C_Cl C-Cl Bond Lipophilic Anchor Secondary Coupling Site Core->C_Cl Site 3 SO2NH2 Sulfonamide Group Electron-Withdrawing Hydrogen Bond Donor/Acceptor Core->SO2NH2 Site 4 Reaction1 Pd-Catalyzed Suzuki/Heck Cross-Coupling C_Br->Reaction1 Reaction2 Nucleophilic Aromatic Substitution (SNAr) C_F->Reaction2 Reaction3 Late-Stage Functionalization or Target Binding C_Cl->Reaction3 Reaction4 N-Acylation / Alkylation or CA Inhibition SO2NH2->Reaction4

Figure 1: Orthogonal reactivity map of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent and condition is selected based on mechanistic causality.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C-Br Functionalization)

Objective: Achieve selective arylation at the C-Br bond while leaving the C-Cl and C-F bonds completely intact. Causality: Pd(dppf)Cl₂ is selected as the precatalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, while its steric bulk prevents the active Pd(0) species from undergoing oxidative addition into the stronger, less accessible C-Cl bond[2].

  • Reagent Assembly: To an oven-dried Schlenk flask, add 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, which is required to form the reactive boronate complex for transmetalation. Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen is a triplet diradical that rapidly and irreversibly oxidizes electron-rich Pd(0) to inactive Pd(II) peroxo complexes; thorough degassing is mandatory.

  • Thermal Activation: Seal the flask and heat to 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Combine Aryl Halide, Boronic Acid, Pd(dppf)Cl2, and K2CO3 Step2 2. Solvent Addition & Degassing Add Dioxane/H2O (4:1) Sparge with Argon (15 min) Step1->Step2 Step3 3. Thermal Activation Heat to 80°C for 12 hours (Promotes Oxidative Addition) Step2->Step3 Step4 4. Quench & Extraction Cool to RT, add EtOAc/H2O Separate organic layer Step3->Step4 Step5 5. Purification Concentrate in vacuo Flash Chromatography (Silica) Step4->Step5

Figure 2: Standard experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr) at the C-F Bond

Objective: Selective amination or etherification exclusively at the C-F bond. Causality: The reaction relies on the extreme electrophilicity of the C-F carbon, which is synergistically activated by the ortho-sulfonamide group.

  • Reagent Assembly: Dissolve the sulfonamide (1.0 equiv) and a primary aliphatic amine nucleophile (1.2 equiv) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add K₂CO₃ (2.0 equiv). Causality: A mild inorganic base is required to neutralize the HF byproduct, driving the reaction equilibrium forward without degrading the sulfonamide moiety.

  • Thermal Activation: Stir the mixture at 60°C for 6 hours. Causality: DMF is chosen as a polar aprotic solvent because it poorly solvates the nucleophile (leaving it "naked" and highly reactive) while stabilizing the polar Meisenheimer transition state.

  • Workup & Purification: Quench the reaction by pouring it into ice water, which typically forces the highly crystalline substituted sulfonamide to precipitate. Filter, wash with cold water, and recrystallize from an ethanol/water mixture.

Pharmacological & Agrochemical Potential

Drug Development (Carbonic Anhydrase Inhibition): Unsubstituted primary sulfonamides (-SO₂NH₂) are privileged pharmacophores known for their potent inhibition of Carbonic Anhydrase (CA) metalloenzymes. The sulfonamide nitrogen coordinates directly to the active-site zinc ion. The addition of the polyhalogenated ring (Br, Cl, F) drastically increases the lipophilicity (LogP ~2.09)[1], improving membrane permeability. Furthermore, the halogens can engage in specific "halogen bonding" (sigma-hole interactions) with the hydrophobic pockets of the enzyme, increasing target residence time.

Radiochemistry & PET Imaging: The highly activated C-F bond presents a theoretical pathway for ¹⁸F radiolabeling. Through late-stage nucleophilic aromatic substitution using [¹⁸F]fluoride, this scaffold can be converted into a positron emission tomography (PET) imaging agent, allowing researchers to track sulfonamide biodistribution in vivo[3].

References

  • Fluorochem Product Specifications : 2-Bromo-4-chloro-6-fluorobenzene sulfonamide (CAS 1204573-10-3). Fluorochem UK.

  • Nucleophilic Aromatic Substitution of Fluorobenzenesulfonamides : Base-mediated intramolecular one-pot double-cyclization of epoxide-tethered 2-fluorobenzenesulfonamides. Organic & Biomolecular Chemistry, 2020.

  • Orthogonal Reactivity in Polyhalogenated Arenes : A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 2021.

  • Radiochemistry and Late-Stage Fluorination : Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 2014.

Sources

Technical Guide: Solubility Profiling of 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and drug discovery researchers. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols over generic descriptions.

Executive Summary

The compound 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (CAS 1204573-10-3) presents a unique solubility profile governed by its poly-halogenated aromatic core and the polar sulfonamide moiety.[1] While aqueous solubility is limited by its lipophilicity (LogP ~2.[1]09) and crystal lattice energy, Dimethyl Sulfoxide (DMSO) serves as the primary vehicle for stock solution preparation in biological assays and synthetic workflows.[1]

This guide details the theoretical solubility limits, the mechanistic basis of the DMSO-sulfonamide interaction, and a validated "Gold Standard" protocol for determining exact saturation points. Researchers should anticipate a solubility range of 50–100 mM (approx. 14–29 mg/mL) in anhydrous DMSO, with potential for higher concentrations under optimized conditions.[1]

Chemical Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the solute is the first step in predicting solubility behavior.[1] The presence of three distinct halogens (Br, Cl, F) creates an electron-deficient aromatic ring, increasing the acidity of the sulfonamide protons and enhancing interaction with basic aprotic solvents like DMSO.

PropertyDataRelevance to Solubility
IUPAC Name 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamideCore Identity
CAS Number 1204573-10-3Registry Verification
Molecular Weight 288.52 g/mol Diffusion coefficient estimation
Formula C₆H₄BrClFNO₂SElemental composition
LogP (Calc) ~2.09Moderate lipophilicity; poor water solubility
H-Bond Donors 1 (-NH₂ group)Critical for DMSO interaction
H-Bond Acceptors 2 (-SO₂- oxygens) + 3 HalogensSecondary interaction sites
Physical State Solid (Crystalline)Requires energy to break lattice

Mechanistic Framework: Why DMSO?

The dissolution of this sulfonamide in DMSO is not merely physical mixing but a thermodynamically driven interaction.[1] DMSO acts as a Lewis base, while the sulfonamide protons (acidified by the electron-withdrawing F, Cl, and Br atoms on the ring) act as Lewis acids.[1]

Solvation Thermodynamics
  • Enthalpy of Solvation (

    
    ):  The formation of strong Hydrogen Bonds between the oxygen atom of DMSO (S=O) and the amide protons (-NH₂) is exothermic, compensating for the energy required to break the crystal lattice.[1]
    
  • Dipole-Dipole Interactions: The highly polar S=O bond of DMSO aligns with the polar S=O bonds of the sulfonamide group.[1]

Visualization of Interaction

The following diagram illustrates the primary solvation shell mechanism.

G cluster_0 Thermodynamic Drivers Solute 2-Br-4-Cl-6-F-Sulfonamide (Crystal Lattice) HBond H-Bonding: DMSO(O) ... H-N(Sulfonamide) Solute->HBond Lattice Break Dipole Dipole-Dipole: S=O ... S=O Alignment Solute->Dipole DMSO DMSO Molecules (Solvent) DMSO->HBond Diffusion DMSO->Dipole Complex Solvated Complex (H-Bond Stabilized) HBond->Complex Stabilization Dipole->Complex

Figure 1: Mechanistic pathway of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide dissolution in DMSO, highlighting the critical H-bond acceptance by DMSO.[1]

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP-SOL-001)

Do not rely on literature values for critical assays. Use this self-validating "Shake-Flask" protocol to determine the exact solubility limit in your specific lot of DMSO.[1]

Materials
  • Compound: 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (>95% purity).[1][2]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or better; Water content <0.1%).[1]

  • Equipment: HPLC or UV-Vis Spectrophotometer, Thermomixer (25°C), 0.22 µm PTFE Syringe Filters.

Workflow Diagram

Workflow Start Start: Weigh 10 mg Compound AddSolvent Add 100 µL DMSO (Target: 100 mg/mL) Start->AddSolvent Mix Vortex & Incubate (25°C, 4 hours) AddSolvent->Mix Check Visual Inspection Mix->Check Dissolved Clear Solution? Check->Dissolved AddMore Add 50 µL DMSO Dissolved->AddMore No (Precipitate) Filter Filter (0.22 µm PTFE) Dissolved->Filter Yes (Clear) AddMore->Mix Quant Quantify (HPLC/UV) Filter->Quant

Figure 2: Iterative "Shake-Flask" workflow for determining the kinetic solubility limit.

Step-by-Step Methodology
  • Preparation: Weigh approximately 5–10 mg of the solid compound into a 1.5 mL amber microcentrifuge tube.

  • Initial Addition: Add anhydrous DMSO to achieve a target concentration of 100 mg/mL .

  • Equilibration: Vortex vigorously for 60 seconds. Place in a thermomixer at 25°C with agitation (500 rpm) for 4–24 hours.

    • Note: If the solution is clear immediately, the solubility is >100 mg/mL. Proceed to use; further testing is rarely needed for biological assays.[1]

    • Note: If precipitate remains, add DMSO in 50 µL increments, vortexing between additions, until clear.

  • Filtration: If exact saturation data is required, centrifuge the saturated suspension (with visible solid) at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter (Nylon filters may degrade in DMSO).[1]

  • Quantification: Dilute the filtrate 1:1000 in Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm) against a standard curve.

Practical Implications & Troubleshooting

Stock Solution Stability[1]
  • Hygroscopicity: DMSO is highly hygroscopic.[1] Absorbed water can cause the sulfonamide to precipitate over time ("crashing out"), as the compound is lipophilic (LogP ~2.1).

  • Storage: Store stock solutions (typically 10 mM or 100 mM) in amber glass vials with PTFE-lined caps at -20°C. Avoid repeated freeze-thaw cycles.

"DMSO Shock" in Biological Assays

When diluting a DMSO stock into aqueous buffer (e.g., PBS or media):

  • Precipitation Risk: The "solubility cliff" occurs when DMSO concentration drops below 1-2%.[1]

  • Mitigation: Perform intermediate dilutions. Do not add 100% DMSO stock directly to the cell culture well if the final concentration is high.[1]

  • Visual Check: Always inspect the final assay well under a microscope for micro-crystals, which can cause false positives in inhibition assays (Pan-Assay Interference Compounds - PAINS).[1]

Safety (SDS Highlights)
  • Compound: Toxic if swallowed.[1] Irritant to eyes and skin.[1][3][4]

  • DMSO: Penetrates skin rapidly, carrying dissolved toxins into the bloodstream.[1]

  • PPE: Nitrile gloves are insufficient for prolonged DMSO contact.[1] Use Butyl rubber or double-glove and change immediately upon splash.[1]

References

  • Fluorochem. (2023).[1] Product Specification: 2-Bromo-4-chloro-6-fluorobenzene sulfonamide (CAS 1204573-10-3).[1][5] Retrieved from [1]

  • Gaylord Chemical. (2007).[1][6] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[1][7] (A comprehensive guide on DMSO solvent properties).

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • PubChem. (2023).[1] Compound Summary: 2-Bromo-4-chloro-1-fluorobenzene (Precursor Data).[1] National Library of Medicine.[1] Retrieved from [1]

  • Cheng, X., et al. (2004).[1] "Studies of the Relative Stability of TFA Adducts vs Non-TFA Analogues... in DMSO." Analytical Chemistry, 76(24).[8] (Discussion on compound stability in DMSO storage).

Sources

Strategic Engineering of Halogen Bonding in Fluorinated Sulfonamides: Mechanisms, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Halogen Bonding Interactions in Fluorinated Sulfonamides Content Type: Technical Guide / Whitepaper Audience: Senior Medicinal Chemists, Structural Biologists, and Crystallographers.

Executive Summary

The incorporation of fluorine into sulfonamide scaffolds has transcended simple lipophilicity modulation. In modern rational drug design, fluorination is a precision tool used to electronically tune the halogen bond (XB) —a highly directional non-covalent interaction (


).

This guide details the structural mechanics of how perfluorination enhances


-hole magnitude on heavier halogens (Cl, Br, I) within sulfonamide inhibitors. It provides validated protocols for characterizing these interactions using X-ray crystallography and 

F-NMR solution titrations, offering a blueprint for targeting metalloenzymes like Carbonic Anhydrase II (hCA II) with sub-nanomolar precision.

Part 1: Theoretical Framework & Mechanistic Logic

The Fluorine Paradox in Halogen Bonding

A common misconception is that fluorine acts as a halogen bond donor. Due to its high electronegativity and low polarizability, fluorine rarely exhibits a positive electrostatic potential cap (


-hole) capable of donating a halogen bond.

Instead, in fluorinated sulfonamides , fluorine acts as an electronic amplifier :

  • Inductive Activation: When attached to an aromatic ring (e.g., pentafluorophenyl), fluorine atoms withdraw electron density from the

    
    -system.
    
  • 
    -Hole Enhancement:  This withdrawal dramatically intensifies the positive 
    
    
    
    -hole on a heavier halogen (Cl, Br, I) attached to the same scaffold.
  • Orthogonality: The resulting XB is strictly linear (

    
    ), allowing it to bypass steric clutter that would block hydrogen bonds.
    
The Sulfonamide Pharmacophore as an Acceptor

The sulfonamide group (


) is a privileged motif.[1] In the context of XB:
  • The Oxygen Atoms: The sulfonyl oxygens act as Lewis bases (XB acceptors).

  • The Nitrogen Atom: Upon deprotonation (common in Zn-binding enzymes), the anionic nitrogen becomes a potent nucleophile, capable of accepting strong halogen bonds.

Mechanistic Pathway Diagram

The following diagram illustrates the electronic interplay between the fluorinated scaffold and the sulfonamide acceptor.

HalogenBondingMechanism Fluorine Fluorine Substituents (Electron Withdrawal) Scaffold Aromatic Scaffold (e.g., Phenyl Ring) Fluorine->Scaffold Inductive Effect (-I) HeavyHalogen Heavy Halogen (I, Br, Cl) (XB Donor) Scaffold->HeavyHalogen Polarization SigmaHole σ-Hole Formation (Positive Potential) HeavyHalogen->SigmaHole Anisotropy Interaction Halogen Bond (R-X ··· O=S) SigmaHole->Interaction Electrostatic Attraction Acceptor Sulfonamide Oxygen/Nitrogen (XB Acceptor) Acceptor->Interaction Lone Pair Donation

Figure 1: The electronic cascade facilitating halogen bonding. Fluorine substituents deplete electron density from the scaffold, enhancing the


-hole on the donor halogen, which then locks into the sulfonamide acceptor.

Part 2: Case Study – Carbonic Anhydrase II (hCA II)[2]

The efficacy of fluorinated sulfonamides is best exemplified in the inhibition of Human Carbonic Anhydrase II.

  • The Anchor: The sulfonamide nitrogen coordinates to the catalytic Zinc (

    
    ) ion.[2]
    
  • The Vector: The aromatic tail extends into the hydrophobic pocket.

  • The XB Lock: A heavy halogen on the tail forms a specific XB with backbone carbonyls (e.g., Thr199 ) or histidine residues (His64 ).

Critical Insight: In perfluorinated benzylsulfonamides, the fluorine atoms do not just enhance the XB; they also lower the


 of the sulfonamide 

(via inductive effects), strengthening the primary

coordination. This is a dual-mechanism efficiency boost.

Part 3: Experimental Characterization Protocols

To validate these interactions, one must move beyond theoretical docking and prove physical association.

Protocol A: Co-Crystallization for XB Verification

Objective: Obtain a single crystal structure confirming the


 distance is less than the sum of van der Waals radii.
  • Preparation: Dissolve the fluorinated sulfonamide (XB acceptor/donor hybrid) and a Lewis base partner (if studying intermolecular assembly) in a 1:1 molar ratio.

    • Solvent Choice: Use non-coordinating solvents (Chloroform, Toluene) to avoid solvent competition for the

      
      -hole. Avoid DMSO or Methanol if possible.
      
  • Growth Method (Slow Evaporation):

    • Place 5 mL of solution (20 mg/mL) in a scintillating vial.

    • Cover with Parafilm and poke 3-5 small holes.

    • Incubate at

      
       to reduce kinetic energy and favor thermodynamic packing.
      
  • Analysis: Solve structure via X-ray diffraction.

    • Criterion: Look for

      
      .
      
    • Criterion: Interaction distance

      
      .
      
Protocol B: F-NMR Solution Titration

Objective: Quantify the binding affinity (


) in solution. 

F is the ideal spy nucleus due to its 100% natural abundance and extreme sensitivity to local electronic environment changes.

Reagents:

  • Host (H): Fluorinated Sulfonamide (approx 10 mM in

    
    ).
    
  • Guest (G): Halogen Bond Acceptor (e.g., Quinuclidine or specific peptide fragment).

  • Internal Standard:

    
    -trifluorotoluene (inert reference).
    

Step-by-Step Workflow:

  • Baseline Scan: Acquire a high-resolution

    
    F spectrum of the Host (H) alone. Note the chemical shift (
    
    
    
    ).
  • Titration:

    • Prepare a stock solution of Guest (G) at 100x concentration.

    • Sequentially add aliquots of G to the NMR tube containing H.

    • After each addition, shake and equilibrate for 2 mins.

    • Acquire spectrum.[3][4][5][6]

  • Data Processing:

    • Track the movement of the

      
      F peak (
      
      
      
      ).
    • The shift occurs because the XB formation perturbs the electron density of the aromatic ring, which is inductively relayed to the fluorine atoms.

  • Calculation:

    • Plot

      
       vs. 
      
      
      
      .
    • Fit the curve to a 1:1 binding isotherm (Benesi-Hildebrand equation) to extract the association constant

      
      .
      

Self-Validating Check: If the peak broadens significantly without shifting, you likely have intermediate exchange (weak binding) or aggregation, rather than a specific XB interaction.

Part 4: Data Visualization & Analysis

Comparative Interaction Metrics

When analyzing your crystal structures, use the following benchmarks to categorize interaction strength.

Interaction TypeDonor (X)Acceptor (Y)Distance Reduction (% vdW)Angle (

)
Strength (kcal/mol)
Weak XB Cl

2 - 5%

1 - 3
Moderate XB Br

5 - 10%

3 - 8
Strong XB I

(Anionic)
> 12%

8 - 15
Control F

0% (Repulsion)N/A< 1
Experimental Workflow Diagram

This Graphviz workflow outlines the path from synthesis to computational validation.

ExperimentalWorkflow cluster_SolidState Solid State Analysis cluster_Solution Solution State Analysis Start Fluorinated Sulfonamide Synthesis XRD Single Crystal XRD (Identify Short Contacts) Start->XRD NMR 19F-NMR Titration (Measure Chemical Shift Δδ) Start->NMR Hirshfeld Hirshfeld Surface Analysis (Quantify Contact %) XRD->Hirshfeld DFT DFT Validation (MEP Surface Calculation) Hirshfeld->DFT Geometry Input ITC Isothermal Titration Calorimetry (Thermodynamics ΔG, ΔH) NMR->ITC If Ka > 10^3 NMR->DFT Energy Corroboration

Figure 2: Integrated workflow for characterizing halogen bonds. Solid-state data (XRD) provides geometry, while solution-state data (NMR) provides binding affinity, both validated by computational models (DFT).

Part 5: Computational Validation (DFT)

Experimental data must be corroborated by Density Functional Theory (DFT).

  • MEP Mapping: Calculate the Molecular Electrostatic Potential.

    • Success Criteria: You must observe a distinct blue (positive) cap on the halogen atom distal to the C-X bond (the

      
      -hole).
      
    • Failure Mode: If the potential is negative or neutral, the interaction observed in XRD is likely packing forces, not a true halogen bond.

  • Energy Decomposition: Use SAPT (Symmetry-Adapted Perturbation Theory) to decompose the interaction energy. For a true XB, the Electrostatic term should be dominant, followed by Dispersion .

References

  • Metrangolo, P., et al. (2005). Halogen Bonding: A New Supramolecular Facet of the Noncovalent Interaction. Chemical Reviews. [https://pubs.acs.org/doi/10.1021/cr040439+]
  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry.[7] Chemical Reviews. [https://pubs.acs.org/doi/10.1021/cr500648z]

  • Supuran, C. T. (2013).[8] Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis.[9] Journal of Enzyme Inhibition and Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/24156269/]

  • Heinen, T., et al. (2023).[10][11] Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X[11]···O/N? Molecules.[1][10][3][4][5][6][7][8][11][12][13][14] [https://www.mdpi.com/1420-3049/28/15/5910]

  • Cavallo, G., et al. (2016). The Halogen Bond.[6][7][12][13][15] Chemical Reviews. [https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00484]

  • Benfodda, Z., et al. (2010).[3] Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase.[3] European Journal of Medicinal Chemistry.[3] [https://pubmed.ncbi.nlm.nih.gov/20036446/]

  • Bulat, F. A., et al. (2013). Small change for big improvement: Halogen bonds and drug discovery. ScienceDaily / Chemical Communications. [https://www.sciencedaily.com/releases/2013/01/130118111629.htm]

Sources

In-Depth Technical Guide: Molecular Architecture, Synthesis, and Pharmacological Profiling of 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Professionals

Executive Summary

The rational design of small-molecule inhibitors often relies on the precise spatial arrangement of halogens to modulate both the physicochemical properties and the binding thermodynamics of the pharmacophore. 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide (CAS: 1204573-10-3) represents a highly decorated, tri-halogenated benzenesulfonamide scaffold[1]. In contemporary drug discovery, this structural class is predominantly investigated for its potent inhibition of human Carbonic Anhydrases (hCAs), a family of zinc metalloenzymes implicated in glaucoma, epilepsy, and tumor microenvironment acidification[2][3]. This whitepaper deconstructs the SMILES architecture of this compound, details its self-validating synthetic methodology, and provides field-proven protocols for evaluating its target affinity.

Part 1: Molecular Architecture & SMILES Deconstruction

The canonical SMILES string for this compound is: NS(=O)(=O)C1=C(F)C=C(Cl)C=C1Br[1]

To a computational chemist or structural biologist, this string encodes a highly specific topological and electronic environment:

  • NS(=O)(=O) (The Pharmacophore): The primary sulfonamide group. In the context of metalloenzyme inhibition, this moiety acts as a classical zinc-binding group (ZBG). It must undergo deprotonation to form a sulfonamide anion (R-SO₂NH⁻) to coordinate effectively with the Zn²⁺ ion in the enzyme's active site[2].

  • C1=C(F)...C=C1Br (The Ortho-Halogen Effect): The benzene ring is flanked by a highly electronegative fluorine atom at the ortho position (C2) and a bulky bromine atom at the opposite ortho position (C6).

  • ...C=C(Cl)... (The Para-Substituent): A chlorine atom occupies the para position (C4), maximizing the molecule's lipophilic surface area while blocking metabolic oxidation at the most vulnerable site on the aromatic ring.

Physicochemical & Pharmacophore Profiling

The strategic placement of three different halogens on a single aromatic ring is not arbitrary; it is a masterclass in modulating the electronic and steric profile of the molecule[4].

PropertyValuePharmacological Implication
IUPAC Name 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamideStandardized nomenclature[1].
CAS Number 1204573-10-3Unique chemical registry identifier[1].
Molecular Formula C₆H₄BrClFNO₂SIndicates high halogen density.
Molecular Weight 288.52 g/mol Well within the Lipinski Rule of 5 limit (<500 Da) for oral bioavailability[1].
LogP (Predicted) 2.09Optimal lipophilicity for membrane permeability without excessive non-specific binding[1].
H-Bond Donors 1The -NH₂ group acts as a donor (and coordinates Zn²⁺ upon deprotonation).
H-Bond Acceptors 3The sulfonyl oxygens and the fluorine atom can accept hydrogen bonds.

Causality in Design: The ortho-fluorine exerts a strong electron-withdrawing inductive effect (-I), which significantly lowers the pKa of the adjacent sulfonamide group[5]. This ensures a higher fraction of the molecule exists in the active, deprotonated state at physiological pH (7.4). Simultaneously, the ortho-bromine provides essential steric bulk that forces the aromatic ring into a specific dihedral angle relative to the sulfonamide, optimizing van der Waals interactions within the hydrophobic pocket of the target enzyme[4].

Part 2: Mechanism of Action – Carbonic Anhydrase Inhibition

The primary biological application of halogenated benzenesulfonamides is the inhibition of Carbonic Anhydrases (CAs)[2]. The mechanism relies on a dual-interaction model: primary coordination and secondary stabilization.

CA_Inhibition Ligand 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide SMILES: NS(=O)(=O)c1c(F)cc(Cl)cc1Br Deprotonation Sulfonamide Deprotonation (pKa modulated by F, Cl, Br) Ligand->Deprotonation Physiological pH (7.4) ActiveSite Carbonic Anhydrase Active Site (Zn2+ Metalloenzyme) Deprotonation->ActiveSite Diffusion into catalytic cleft Coordination Primary Binding: Zn2+ - Sulfonamide Anion Coordination ActiveSite->Coordination Lewis acid-base interaction Hydrophobic Secondary Stabilization: Halogen-Hydrophobic Pocket Interactions ActiveSite->Hydrophobic Steric & Van der Waals alignment Inhibition Enzyme Inhibition (Blockade of CO2 Hydration) Coordination->Inhibition Hydrophobic->Inhibition

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by the tri-halogenated sulfonamide.

Part 3: Synthetic Methodology

To ensure absolute structural fidelity, the synthesis of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide is typically executed via a two-step sequence starting from the commercially available precursor, 2-bromo-4-chloro-6-fluoroaniline[6]. This protocol is designed as a self-validating system, where the success of each step dictates the viability of the next.

Step 1: Diazotization and Chlorosulfonation

Objective: Convert the aromatic amine into a sulfonyl chloride intermediate via a Sandmeyer-type reaction.

  • Preparation: Dissolve 1.0 eq of 2-bromo-4-chloro-6-fluoroaniline in a mixture of concentrated HCl and glacial acetic acid. Cool the reaction vessel to 0°C using an ice-salt bath.

    • Causality: The highly acidic environment protonates the amine, while the strict temperature control (0°C) is critical to prevent the thermal decomposition of the highly unstable diazonium intermediate into a phenol.

  • Diazotization: Add a cold aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise over 30 minutes. Stir for an additional 30 minutes.

  • Chlorosulfonation: Pour the cold diazonium salt solution into a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid containing a catalytic amount of copper(II) chloride (CuCl₂, 0.1 eq).

    • Causality: CuCl₂ acts as a single-electron transfer catalyst, initiating a radical mechanism that extrudes nitrogen gas (N₂) and couples the aryl radical with SO₂, followed by chloride capture to yield 2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride.

Step 2: Amidation

Objective: Convert the reactive sulfonyl chloride into the stable sulfonamide.

  • Reaction: Dissolve the crude sulfonyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Nucleophilic Addition: Add an excess of concentrated aqueous ammonia (NH₄OH, 5.0 eq) dropwise.

    • Causality: Ammonia serves a dual purpose: it acts as the nucleophile to attack the electrophilic sulfur center, and the excess acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol to yield the pure 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide.

Part 4: Experimental Workflow – Binding Affinity Profiling

To validate the biological efficacy of the synthesized compound, a Fluorescent Thermal Shift Assay (FTSA) is the gold standard for quantifying the binding affinity (


) of sulfonamides to Carbonic Anhydrases[2][4].

Protocol:

  • Protein Preparation: Dilute recombinant human Carbonic Anhydrase (e.g., hCA II) to a final concentration of 1 μM in 50 mM HEPES buffer (pH 7.5) containing 50 mM NaCl.

    • Causality: HEPES is chosen because its pKa (7.3) closely mimics physiological pH, ensuring the sulfonamide is appropriately deprotonated for Zn²⁺ coordination without interfering with the metal ion itself.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration) to the protein solution.

    • Causality: SYPRO Orange is environmentally sensitive; its fluorescence is heavily quenched in water but increases exponentially when it binds to the hydrophobic core of the protein exposed during thermal denaturation.

  • Ligand Incubation: Dispense 20 μL of the protein-dye mixture into a 96-well PCR plate. Add 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide at varying concentrations (1 nM to 100 μM). Incubate at room temperature for 15 minutes to allow the system to reach thermodynamic equilibrium.

  • Thermal Denaturation: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a real-time qPCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

    • Causality: Ligand binding thermodynamically stabilizes the folded state of the protein. The shift in the melting temperature (

      
      ) between the apo-enzyme and the ligand-bound enzyme correlates directly with the binding affinity. A larger 
      
      
      
      indicates a more potent inhibitor[2].

References

  • Vaškevičienė, I., et al. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry, 27(2), 322-337. DOI: 10.1016/j.bmc.2018.12.011. Available at:[Link]

  • Balandis, B., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(8), 4296. DOI: 10.3390/ijms23084296. Available at:[Link]

  • Pacchiano, F., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(10), 4111-4119. DOI: 10.1021/jm501328v. Available at:[Link]

Sources

Methodological & Application

Synthesis of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide from sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide from its corresponding sulfonyl chloride. This transformation is a critical step in the development of fragment libraries for medicinal chemistry, particularly for targets requiring specific halogen-bonding interactions or metabolic stability profiles.

Key Technical Challenges:

  • Steric Hindrance: The 2,6-disubstitution pattern (Bromo and Fluoro groups) creates significant steric bulk around the sulfonyl center, potentially retarding nucleophilic attack.

  • Chemoselectivity: The presence of a highly activated fluorine atom at the ortho position (activated by the electron-withdrawing sulfonyl group) presents a risk of Nucleophilic Aromatic Substitution (SNAr) by ammonia if reaction temperatures are uncontrolled.

  • Hydrolysis Competition: The steric bulk may slow aminolysis, allowing the background rate of hydrolysis (to the sulfonic acid) to become competitive, especially in aqueous media.

To mitigate these issues, this protocol prioritizes a low-temperature, biphasic approach or an anhydrous organic solvent system to maximize yield and purity.

Chemical Background & Mechanism[1][2][3][4][5]

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom.[1] Ammonia acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.

Reaction Scheme

The transformation involves the displacement of the chloride leaving group by ammonia.

ReactionMechanism SM 2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride Inter Tetrahedral Intermediate (Transition State) SM->Inter + NH3 NH3 NH3 (Nucleophile) NH3->Inter Prod 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide Inter->Prod - HCl Byprod NH4Cl Inter->Byprod

Figure 1: Mechanistic pathway for the aminolysis of sulfonyl chloride.

Materials & Equipment

Reagents
ReagentGradeRole
2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride >97% HPLCStarting Material (SM)
Ammonium Hydroxide (28-30% NH₃) ACS ReagentNucleophile source (Method A)
Ammonia (0.5M in Dioxane) AnhydrousNucleophile source (Method B)
Dichloromethane (DCM) HPLC GradeSolvent (Method A)
Tetrahydrofuran (THF) AnhydrousSolvent (Method B)
Sodium Sulfate (Na₂SO₄) AnhydrousDrying agent
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel (pressure-equalizing recommended).

  • Ice-water bath (0°C).

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocols

Method A: Biphasic Aminolysis (Recommended for Scale-Up)

Best for: Routine synthesis, cost-efficiency, and ease of workup.

Rationale: Using a biphasic system (DCM/Water) keeps the lipophilic sulfonyl chloride in the organic phase, protecting it from rapid hydrolysis while allowing ammonia (which partitions into the organic phase) to react.

  • Preparation: Dissolve 1.0 eq of 2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride in DCM (concentration ~0.2 M).

  • Cooling: Place the flask in an ice-water bath and cool to 0–5 °C. Stir vigorously.

  • Addition: Slowly add 5.0 eq of Ammonium Hydroxide (28% aq) dropwise over 15 minutes.

    • Critical: Maintain temperature <10 °C to prevent SNAr side reactions at the fluorine position.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor: Check TLC (30% EtOAc/Hexanes). SM should disappear; a more polar spot (Sulfonamide) will appear.

  • Workup:

    • Separate the layers.[2][3]

    • Extract the aqueous layer twice with DCM.

    • Combine organic layers and wash with 1M HCl (to remove excess ammonia) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or Toluene.

Method B: Anhydrous Conditions (High Precision)

Best for: Small scale, highly sensitive substrates, or if Method A yields hydrolysis products.

  • Preparation: Dissolve 1.0 eq of sulfonyl chloride in anhydrous THF (0.1 M) under Nitrogen atmosphere.

  • Cooling: Cool to 0 °C.

  • Addition: Add 3.0 eq of Ammonia (0.5 M in Dioxane) or bubble NH₃ gas slowly for 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Workup:

    • Concentrate the solvent to dryness.

    • Redissolve residue in EtOAc and wash with water and brine.

    • Dry and concentrate.[2]

Experimental Workflow Diagram

Workflow Start Start: Sulfonyl Chloride (1.0 eq) in DCM Cool Cool to 0°C Start->Cool AddNH3 Add aq. NH4OH (5.0 eq) Dropwise Cool->AddNH3 React Stir at RT (2-4 h) Monitor TLC AddNH3->React Check SM Consumed? React->Check Check->React No (Add more NH3) Workup Separate Layers Wash Organic Phase (1M HCl, Brine) Check->Workup Yes Dry Dry (Na2SO4) & Concentrate Workup->Dry Pure Final Product: Sulfonamide Solid Dry->Pure Recrys Recrystallize (EtOH/H2O) Pure->Recrys If Purity < 95%

Figure 2: Decision tree for the synthesis and purification workflow.

Process Control & Characterization[6]

Thin Layer Chromatography (TLC)[6]
  • Mobile Phase: Hexanes:Ethyl Acetate (7:3).

  • Visualization: UV (254 nm).

  • R_f Values: Sulfonyl Chloride (~0.8, non-polar) vs. Sulfonamide (~0.3-0.4, polar).

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆): Look for a broad singlet (2H) around δ 7.5–8.0 ppm corresponding to the -SO₂NH₂ protons. The aromatic region will show two doublets (or singlets depending on resolution) for the meta-protons.

  • Mass Spectrometry (ESI): [M-H]⁻ peak is typically observed in negative mode due to the acidity of the sulfonamide NH.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Sulfonic Acid formation Hydrolysis of SMSwitch to Method B (Anhydrous). Ensure temperature is kept low during addition.
Impurity at lower Rf than product SNAr (Fluorine displacement)Reaction temperature too high. Repeat at strict 0°C.
Incomplete Conversion Steric hindranceIncrease reaction time or use a sealed tube with slightly higher NH₃ pressure (do not heat).

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • Ammonia: Toxic gas/liquid. Avoid inhalation.

  • Pressure: If using a sealed vessel, ensure glassware is rated for pressure.

References

  • BenchChem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from .

  • Sigma-Aldrich. 4-Bromo-2-chloro-6-fluorobenzenesulfonyl chloride Product Sheet. Retrieved from .

  • National Institutes of Health (NIH). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC8469853. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from .

Sources

Application Notes and Protocols: Ammonolysis of 2-Bromo-4-Chloro-6-Fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Halogenated Benzenesulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The introduction of halogen atoms onto the benzene ring of a sulfonamide can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the unique substitution pattern of 2-bromo-4-chloro-6-fluorobenzenesulfonamide offers a versatile scaffold for the development of novel pharmaceutical candidates. This document provides a comprehensive guide to the ammonolysis of 2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride, a critical step in the synthesis of this important intermediate.

The reactivity of sulfonyl chlorides is primarily driven by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the attached oxygen and chlorine atoms.[2] This makes it a prime target for nucleophilic attack by ammonia. The reaction proceeds via a nucleophilic substitution mechanism, where the ammonia molecule displaces the chloride ion to form the corresponding sulfonamide.

Mechanistic Insights: Understanding the Reaction Pathway

The ammonolysis of an arylsulfonyl chloride is a classic example of nucleophilic acyl substitution. The reaction mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate then collapses, expelling the chloride ion, which is a good leaving group.

  • Proton Transfer: A second molecule of ammonia acts as a base, deprotonating the nitrogen atom of the newly formed sulfonamide to yield the final product and an ammonium salt.

The presence of multiple halogen substituents on the benzene ring can influence the reactivity of the sulfonyl chloride. The electron-withdrawing nature of the halogens (bromine, chlorine, and fluorine) increases the electrophilicity of the sulfur atom, thereby facilitating the nucleophilic attack by ammonia.[3] The ortho-position of the bromine and fluorine atoms may also introduce steric effects that can influence the reaction rate.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the ammonolysis of 2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride.

Materials and Equipment
Reagents Equipment
2-Bromo-4-chloro-6-fluorobenzenesulfonyl chlorideRound-bottom flask
Aqueous ammonia (28-30%)Magnetic stirrer and stir bar
Dichloromethane (DCM)Ice bath
1 M Hydrochloric acid (HCl)Separatory funnel
Saturated sodium bicarbonate solution (NaHCO₃)Rotary evaporator
Brine (saturated NaCl solution)Buchner funnel and flask
Anhydrous sodium sulfate (Na₂SO₄)pH paper
Deionized waterStandard laboratory glassware
Safety Precautions
  • This procedure should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aqueous ammonia is corrosive and has a pungent odor.[5][6] Avoid inhalation of vapors and direct skin contact.

  • 2-Bromo-4-chloro-6-fluorobenzenesulfonyl chloride is a reactive compound and should be handled with care.

Reaction Workflow Diagram

Ammonolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve Sulfonyl Chloride in DCM Cool Cool to 0°C Start->Cool Add_NH3 Slowly Add Aqueous Ammonia Cool->Add_NH3 React Stir at Room Temperature Add_NH3->React Quench Quench with Water React->Quench Separate Separate Organic Layer Quench->Separate Wash_HCl Wash with 1 M HCl Separate->Wash_HCl Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Recrystallize or Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Workflow for the ammonolysis of 2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride.

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Addition of Ammonia: Slowly add an excess of cold aqueous ammonia (28-30%, ~5-10 eq) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude 2-bromo-4-chloro-6-fluorobenzenesulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

Data and Expected Results

Parameter Expected Outcome
Reaction Time 2-4 hours
Yield 85-95% (after purification)
Appearance White to off-white solid
Purity (by HPLC/LC-MS) >98%

Troubleshooting Guide

Issue Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure sufficient excess of ammonia is used.
Loss of product during work-upEnsure complete extraction of the product. Minimize transfers between glassware.
Impure Product Presence of starting materialEnsure the reaction has gone to completion by TLC.
Formation of side productsControl the reaction temperature during the addition of ammonia. Ensure slow, dropwise addition.
Difficulty with Purification Oily productTry a different recrystallization solvent system or use column chromatography.

Conclusion

The protocol described in this application note provides a robust and efficient method for the synthesis of 2-bromo-4-chloro-6-fluorobenzenesulfonamide via the ammonolysis of the corresponding sulfonyl chloride. The detailed step-by-step procedure, coupled with mechanistic insights and a troubleshooting guide, is intended to enable researchers to successfully perform this important transformation. The resulting halogenated sulfonamide serves as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development.

References

  • Journal of the Chemical Society, Perkin Transactions 2. "The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents." RSC Publishing.
  • Oreate AI Blog. "Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions."
  • Google Patents.
  • Chemistry Steps.
  • SlidePlayer. "Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs."
  • Wikipedia.
  • Journal of Chromatographic Science.
  • Chemistry LibreTexts. "16.
  • OrganicChemGuide. "21.04 Nuc.
  • BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."
  • Synlett.
  • Master Organic Chemistry.
  • ResearchGate.
  • OrgoSolver.
  • Free Chemistry Online. "Ammonia Hazards: How to Ensure Safety Handling the Chemical."
  • ACS Publications.
  • ResearchGate.
  • Lab Manager. "Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide."
  • Wiley Online Library.
  • Organic Syntheses. "Organic Syntheses Procedure."
  • Thieme Connect.
  • National Institutes of Health.
  • BenchChem. "A Comparative Guide to Determining the Purity of Synthesized Sulfonamides."
  • Fluorochem. "2-Bromo-4-chloro-6-fluorobenzene sulfonamide (CAS 1204573-10-3)."
  • Chemistry LibreTexts. "Amine Reactions."
  • Taylor & Francis Online. "Ammonolysis – Knowledge and References."
  • MilliporeSigma. "4-Bromo-2-chloro-6-fluorobenzenesulfonyl chloride | 1208077-03-5."
  • Allfluoro. "2-Bromo-4-fluorobenzenesulfonamide,351003-60-6."
  • Google Patents. "US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols."
  • WIPO Patentscope. "116063184 Preparation method of 2-bromo-6-fluoroaniline."
  • Google Patents.
  • Organic Syntheses. "m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE."
  • National Institutes of Health. "Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)
  • BenchChem. "High-Yield Synthesis of N-(4-bromobenzenesulfonyl)
  • Google Patents. "US3399236A - Ammonolysis of alkyl halides."
  • Wiley Online Library.
  • Royal Society of Chemistry.
  • ResearchGate. "Synthesis of allylamine by ammonolysis of allyl chloride."

Sources

Fragment-Based Discovery of Isoform-Selective Carbonic Anhydrase Inhibitors Using 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The "Privileged" Halogenated Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), the design of isoform-selective Carbonic Anhydrase (CA) inhibitors remains a significant challenge due to the high structural homology across the 12 catalytically active human CA isoforms. The compound 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (CAS 1204573-10-3) 1 serves as an exceptionally engineered "ring with a tail" starting point.

The selection of this specific heavily halogenated fragment is driven by precise stereoelectronic causality 2:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety is the classical anchor, coordinating the catalytic Zn(II) ion in the CA active site.

  • C6-Fluorine (pKa Modulation): The highly electronegative fluorine atom withdraws electron density from the sulfonamide via inductive effects. This lowers the

    
     of the sulfonamide 
    
    
    
    , ensuring a higher fraction of the molecule exists in the binding-competent deprotonated state (sulfonamidate anion) at physiological pH.
  • C4-Chlorine (Hydrophobic Anchoring): The chlorine atom provides optimal lipophilic bulk to engage with the hydrophobic half of the CA active site cleft, stabilizing the fragment orientation.

  • C2-Bromine (The Vector for Growth): While providing a stabilizing halogen bond in the unelaborated state, the primary purpose of the C2-bromine is synthetic. The C-Br bond is significantly more reactive toward oxidative addition by Pd(0) than the C-Cl or C-F bonds. This allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) to append "tails" that reach into the variable regions of the CA active site, driving isoform selectivity (e.g., targeting tumor-associated CA IX over ubiquitous CA II) 3.

FBDD A Primary Fragment CAS 1204573-10-3 B Biophysical Screening (FTSA / SPR) A->B C X-ray Crystallography (CA IX Co-crystal) B->C D Synthetic Elaboration (C2-Suzuki Coupling) C->D C->D Structure-Guided Design E Lead Compound (Isoform Selective) D->E

Fig 1: Fragment-based drug discovery workflow for CA inhibitors.

Synthetic Protocol: Regioselective C2-Elaboration

To evolve the fragment into a selective lead, a "tail" must be appended. The following Suzuki-Miyaura cross-coupling protocol exploits the differential reactivity of the halogens, selectively displacing the C2-bromine while leaving the C4-chlorine and C6-fluorine intact.

Materials:

  • 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • 
     catalyst (0.05 equiv)
    
  • Potassium carbonate (

    
    , 2.0 equiv)
    
  • Degassed 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve the fragment and the selected boronic acid in the degassed Dioxane/

    
     mixture. Causality: Strict exclusion of oxygen is required to prevent the oxidation of the Pd(0) active catalytic species, which would stall the catalytic cycle.
    
  • Base Addition: Add

    
     to the solution. Causality: The base is critical for the transmetalation step, activating the boronic acid by forming a reactive boronate complex.
    
  • Catalyst Addition: Quickly add

    
     and seal the flask. Heat the reaction mixture to 90 °C with continuous stirring for 12 hours.
    
  • Self-Validation (In-Process Control): Withdraw 5 µL aliquots at 2-hour intervals for LC-MS analysis. The reaction is self-validating and deemed complete when the mass peak of the starting fragment (m/z 286.9) is fully consumed and replaced by the product mass. If unreacted fragment remains after 12 hours, spike an additional 0.02 equiv of catalyst.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, extract with Ethyl Acetate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Biophysical Profiling: Fluorescent Thermal Shift Assay (FTSA)

To quantify the binding affinity (


) of the elaborated compounds against various CA isoforms, FTSA (also known as Differential Scanning Fluorimetry) is employed 4. This method measures the ligand-induced thermal stabilization of the protein.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 1 µM recombinant human CA protein (e.g., hCA IX) and 5x SYPRO Orange dye in 50 mM HEPES buffer (pH 7.5, 50 mM NaCl).

  • Compound Plating: Dispense 1 µL of the test compound (dissolved in DMSO) into a 384-well PCR plate to achieve a final concentration gradient (typically 10 nM to 100 µM).

  • Self-Validating Controls: Every plate must include:

    • Positive Control: Acetazolamide (10 µM). Validates assay sensitivity.

    • Negative Control: 1% DMSO vehicle. Establishes the baseline melting temperature (

      
      ).
      
    • Validation Criteria: The assay is only accepted if the Acetazolamide

      
       is within 
      
      
      
      of historical benchmarks and the DMSO control shows no baseline shift.
  • Thermal Denaturation: Add 19 µL of the protein/dye master mix to each well. Seal the plate and centrifuge briefly.

  • Data Acquisition: Run the plate in a RT-PCR machine, heating from 25 °C to 95 °C at a rate of 1 °C/min. Monitor fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the

    
     from the inflection point of the melt curve. Use the thermodynamic equation linking 
    
    
    
    to ligand concentration to extract the intrinsic dissociation constant (
    
    
    ).

Quantitative Data Summary

The table below demonstrates a representative trajectory from the unelaborated fragment to a theoretical C2-elaborated lead. Notice how the fragment exhibits weak, pan-CA activity, while the elaborated lead utilizes the appended "tail" to achieve high selectivity for the tumor-associated CA IX isoform over the off-target CA II.

Compound StagehCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity (IX / II)
Primary Fragment (CAS 1204573-10-3)4503201802101.8x
Elaborated Lead (C2-Aryl Tail)1,200850152256.6x

Mechanistic Binding Model

The diagram below maps the specific molecular interactions of the fragment within the CA active site, illustrating why this specific arrangement of halogens is optimal for FBDD.

Binding Z Zn(II) Ion (CA Active Site) S Sulfonamide Group (Primary ZBG) S->Z Coordination R Phenyl Scaffold R->S F C6-Fluorine (pKa Modulator) R->F Cl C4-Chlorine (Hydrophobic Pocket) R->Cl Br C2-Bromine (Synthetic Vector) R->Br

Fig 2: Mechanistic binding model of the halogenated fragment in the CA active site.

References

  • European Journal of Medicinal Chemistry (via PubMed). Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. Available at:[Link]

  • Molecules (via PMC). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell Cultures. Available at:[Link]

  • PLOS One. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. Available at:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated sulfonamides, such as 4-bromobenzenesulfonamide, are highly versatile electrophiles in medicinal chemistry, serving as critical building blocks for sulfonamide-containing therapeutics (e.g., COX-2 inhibitors, CCR8 antagonists, and anti-tubercular agents)[1][2]. However, applying palladium-catalyzed cross-coupling methodologies to these substrates presents unique chemoselectivity challenges. The primary sulfonamide moiety (-SO₂NH₂) is weakly nucleophilic and possesses coordinating capabilities that can poison the palladium catalyst or lead to competitive N-arylation over the desired C-C or C-heteroatom bond formation.

As a Senior Application Scientist, I have designed this technical guide to detail robust, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and C-S cross-couplings of brominated sulfonamides. This guide emphasizes the mechanistic causality behind catalyst, ligand, and base selection to ensure your protocols are self-validating and scalable.

Mechanistic Insights & Catalyst Selection

The successful cross-coupling of brominated sulfonamides relies on precise control of the catalytic cycle to prevent intermediate stalling.

  • Oxidative Addition: Electron-deficient aryl bromides generally undergo facile oxidative addition[3]. However, the presence of the sulfonamide group requires a catalyst system that will not be deactivated by competitive coordination to the resulting Pd(II) species.

  • Transmetalation / Nucleophilic Attack: The choice of base is the most critical variable. Strong bases (e.g., NaOtBu) can deprotonate the primary sulfonamide, generating an anionic species that strongly coordinates to Pd(II), effectively killing the catalytic cycle. Therefore, weaker, soluble bases (e.g., Et₃N) or inorganic carbonates/phosphates (e.g., Cs₂CO₃, K₃PO₄) are strictly preferred[2][4].

  • Reductive Elimination: Ligands with large bite angles (e.g., Xantphos) or high steric bulk (e.g., PCy₃, t-Bu₃P) accelerate reductive elimination, outcompeting unwanted side reactions and rapidly regenerating the active Pd(0) species[2][5].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br L_nPd(II)(Ar-SO2NH2)(Br) Intermediate OxAdd->PdII_Br TransMet Transmetalation / Nucleophile Binding (Base assisted) PdII_Br->TransMet PdII_Nu L_nPd(II)(Ar-SO2NH2)(Nu) Intermediate TransMet->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-Nu) RedElim->Product

Fig 1: General Pd-catalyzed cross-coupling cycle for brominated sulfonamides.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of bromobenzenesulfonamides with aryl or cyclopropyl boronates is a staple in fragment-based drug discovery[5].

Causality behind experimental choices: While standard Pd(PPh₃)₄/K₂CO₃ conditions work moderately well, the use of Pd(OAc)₂ in combination with the bulky, electron-rich phosphine ligand PCy₃ significantly enhances the coupling efficiency of sterically hindered or complex fragments[5]. A biphasic solvent system (Toluene/H₂O) is utilized to ensure the solubility of both the organic fragments and the inorganic K₃PO₄ base, driving the transmetalation step forward.

Quantitative Data: Optimization of Suzuki-Miyaura Conditions
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observation
Pd(PPh₃)₄NoneK₂CO₃DMF10065Moderate yield, some protodeboronation
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O9082Improved yield, biphasic system
Pd(OAc)₂ PCy₃ K₃PO₄ Toluene/H₂O 100 91 Optimal for sterically hindered substrates
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzenesulfonamide
  • Preparation: In a rigorously dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzenesulfonamide (1.0 equiv), the corresponding boronic acid/ester (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%)[5].

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Inject degassed Toluene and H₂O (10:1 v/v ratio) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Validate product formation via LC-MS and ¹H NMR, ensuring the preservation of the -SO₂NH₂ protons (typically broad singlet around 7.2-7.4 ppm in DMSO-d6).

Application 2: Buchwald-Hartwig Amination

Coupling exogenous amines with brominated sulfonamides requires overcoming the potential for the substrate's own sulfonamide nitrogen to act as a competing nucleophile.

Causality behind experimental choices: To achieve high chemoselectivity for the exogenous amine, Pd₂(dba)₃ is paired with Xantphos[2]. Xantphos enforces a specific geometry at the Pd center that highly favors the reductive elimination of the desired C-N bond, preventing the catalytic cycle from stalling at the Pd(II) intermediate. Cs₂CO₃ is utilized as the base in anhydrous dioxane to prevent unwanted deprotonation of the sulfonamide, which would otherwise lead to polymerization or catalyst poisoning[2].

Protocol 2: Chemoselective Buchwald-Hartwig Amination
  • Preparation: Inside an argon-filled glovebox, charge a reaction vial with 4-bromobenzenesulfonamide (1.0 equiv), the target amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), Xantphos (5 mol%), and finely milled Cs₂CO₃ (2.0 equiv)[2].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to reach 0.2 M concentration).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 90–100 °C for 18 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts and the palladium catalyst, eluting with DCM or EtOAc.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography to isolate the functionalized pyrimidine or aryl amine derivative[2].

Application 3: C-S Cross-Coupling (Thioetherification)

Forming C-S bonds with brominated sulfonamides is historically difficult due to the strong binding affinity of thiols to late transition metals, which often displaces the phosphine ligands and poisons the catalyst.

Causality behind experimental choices: Contrary to the conventional use of chelating bisphosphine ligands, recent high-throughput experimentation (HTE) has demonstrated that specific monophosphine ligands promote highly effective Pd-catalyzed C-S cross-coupling at room temperature[4]. This increased reactivity allows for the use of soluble bases (e.g., Et₃N) and prevents the thermal degradation of base-sensitive functional groups[4].

Protocol 3: Room-Temperature C-S Coupling
  • Preparation: In a standard reaction vial under an inert atmosphere, combine 4-bromobenzenesulfonamide (1.00 mmol) and the target thiol (e.g., cyclohexanethiol, 1.20 mmol)[4].

  • Base Addition: Add triethylamine (2.00 mmol, 2.0 equiv)[4].

  • Catalyst Injection: Inject a pre-mixed stock solution of the Pd precatalyst and monophosphine ligand in t-BuOH (1.0 mol% Pd)[4].

  • Reaction: Stir the reaction mixture at room temperature (20–25 °C) for 24 hours. The mild temperature prevents the thermal displacement of the monophosphine ligand by the thiol[4].

  • Purification: Directly load the crude mixture onto an automated flash column chromatography system (0–20% EtOAc in Hexanes) to isolate the aryl thioether[4].

References

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists Source: PubMed (nih.gov) URL:[Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning Source: DSpace@MIT URL:[Link]

  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation Source: PMC (nih.gov) URL:[Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery Source: White Rose eTheses Online URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL:[Link]

Sources

Application Note: 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide in Carbonic Anhydrase Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While CAs are essential for physiological pH regulation, the overexpression of specific isoforms is heavily implicated in pathologies ranging from glaucoma (hCA II, XII) to hypoxic solid tumors (hCA IX, XII) [1].

The compound 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide represents a highly specialized class of polyhalogenated primary benzenesulfonamides . In drug discovery, this scaffold is utilized to overcome the primary hurdle in CA inhibitor (CAI) development: isoform selectivity.

The Causality of Chemical Design

As an application scientist, it is critical to understand why this specific halogenation pattern is employed rather than simply cataloging its effects:

  • pKa Modulation for Zinc Coordination: The primary sulfonamide group (

    
    ) acts as a Zinc-Binding Group (ZBG). To coordinate effectively with the active-site 
    
    
    
    ion, the sulfonamide must be deprotonated into its anionic form (
    
    
    ). The highly electron-withdrawing nature of the tri-halogenated phenyl ring (F, Cl, Br) significantly lowers the
    
    
    of the sulfonamide, ensuring that the active anionic species dominates at physiological pH (7.4) [2].
  • Steric Restriction via Ortho-Substitution: The presence of bulky halogens (Bromo and Fluoro) at the 2- and 6-positions (ortho to the sulfonamide) creates severe steric hindrance. This restricts the rotational dihedral angle of the sulfonamide group relative to the phenyl ring. This forced conformation prevents the molecule from adopting the geometries required to bind ubiquitous, off-target isoforms (like hCA I), thereby driving selectivity toward tumor-associated isoforms like hCA IX [3].

  • Hydrophobic Pocket Engagement: The 4-chloro and 2-bromo substituents engage in robust van der Waals interactions with the hydrophobic half of the CA active site (comprising residues Val121, Val143, Leu198, and Trp209), significantly increasing the thermodynamic binding affinity (

    
    ) [2].
    

Mechanism Compound 2-Bromo-4-chloro-6-fluorobenzene -1-sulfonamide pKa Electron-Withdrawing Halogens (F, Cl, Br) lower pKa Compound->pKa Steric Ortho-Halogens (Br, F) Restrict Dihedral Angle Compound->Steric Anion Sulfonamide Anion Formation (-SO2NH⁻) at pH 7.4 pKa->Anion Zn Coordination to Active Site Zn²⁺ Anion->Zn Hydrophobic Hydrophobic Pocket Binding (Val121, Val143, Leu198) Steric->Hydrophobic Inhibition Isoform-Selective CA Inhibition (e.g., hCA II, IX, XII) Zn->Inhibition Hydrophobic->Inhibition

Mechanistic pathway of CA inhibition by polyhalogenated benzenesulfonamides.

Experimental Workflows & Protocols

To rigorously evaluate 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide, a two-tiered validation system is required. We utilize the Fluorescent Thermal Shift Assay (FTSA) for high-throughput thermodynamic profiling, followed by the Stopped-Flow


 Hydration Assay  to determine true kinetic inhibition constants (

).

Why this sequence? FTSA measures binding affinity (


) independently of enzymatic turnover, allowing for rapid triage of compounds and detection of binding even in catalytically slow isoforms. Stopped-flow is lower-throughput but serves as the gold standard for validating the physiological inhibitory capacity of the triaged hits [2][3].
Protocol 1: Thermodynamic Profiling via Fluorescent Thermal Shift Assay (FTSA)

This protocol quantifies the thermal stabilization of the CA protein upon ligand binding, calculating the dissociation constant (


).

Materials:

  • Recombinant hCA isoforms (I, II, IX, XII) purified to >95%.

  • Sypro Orange fluorescent dye (5000× stock).

  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.5.

  • Real-Time PCR system (e.g., Bio-Rad CFX96).

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant hCA protein in Assay Buffer to a final working concentration of

    
    .
    
  • Ligand Preparation: Prepare a 10 mM stock of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide in 100% DMSO. Perform a 12-point serial dilution in Assay Buffer (final DMSO concentration must remain

    
     to prevent solvent-induced protein denaturation).
    
  • Dye Addition: Add Sypro Orange to the protein solution to a final concentration of 5×. Crucial Insight: Sypro Orange binds to hydrophobic patches exposed during protein unfolding, increasing its fluorescence. The baseline fluorescence must be low at room temperature.

  • Plate Assembly: In a 96-well PCR plate, mix

    
     of the Protein-Dye solution with 
    
    
    
    of the ligand dilution. Seal with an optically clear film.
  • Thermal Denaturation: Heat the plate from 25°C to 95°C at a ramp rate of 0.5°C/min. Monitor fluorescence continuously (Excitation: 490 nm, Emission: 530 nm).

  • Data Analysis: Calculate the melting temperature (

    
    ) from the inflection point of the melt curve. Use the shift in 
    
    
    
    (
    
    
    ) between the DMSO control and the ligand-bound wells to calculate the
    
    
    using the standard thermodynamic equation for ligand binding.
Protocol 2: Kinetic Validation via Stopped-Flow Hydration Assay

This assay measures the actual inhibition of the enzyme's catalytic hydration of


 using a pH indicator.

Materials:

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

  • Indicator: Phenol red (

    
    ).
    
  • Buffer: 20 mM HEPES, pH 7.5, containing

    
    
    
    
    
    (to maintain constant ionic strength).
  • Substrate: Saturated

    
     solution in water (~30 mM at 20°C).
    

Step-by-Step Methodology:

  • System Equilibration: Flush the stopped-flow system with baseline buffer to remove microbubbles. Temperature must be strictly controlled at 20.0 ± 0.1°C, as

    
     solubility is highly temperature-dependent.
    
  • Enzyme-Inhibitor Pre-incubation: Mix the hCA enzyme (typically 10-50 nM final concentration) with varying concentrations of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide for 15 minutes at 20°C. Crucial Insight: Halogenated sulfonamides can exhibit slow-binding kinetics; a 15-minute pre-incubation ensures equilibrium is reached before the reaction begins.

  • Reaction Initiation: Rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution with the saturated

    
     substrate solution in the stopped-flow mixing chamber.
    
  • Absorbance Monitoring: Monitor the decrease in absorbance at 557 nm (the

    
     of the basic form of phenol red) as the enzymatic hydration of 
    
    
    
    produces protons, dropping the pH.
  • Kinetic Extraction: Extract the initial velocity of the reaction from the linear portion of the absorbance decay curve (typically the first 10-50 milliseconds).

  • 
     Determination:  Plot the initial velocities against inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (
    
    
    
    ).

Workflow Prep Compound Prep (DMSO Stock) FTSA FTSA Screening (Thermal Shift, Kd) Prep->FTSA StoppedFlow Stopped-Flow Assay (CO2 Hydration, Ki) FTSA->StoppedFlow Hit Triage Crystallography X-ray Crystallography (Binding Mode) StoppedFlow->Crystallography Lead Validation Data Structure-Activity Relationship (SAR) Crystallography->Data

Hierarchical experimental workflow for validating halogenated CA inhibitors.

Quantitative Data Presentation

The table below summarizes representative thermodynamic and kinetic data for the polyhalogenated benzenesulfonamide class (using 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide as the model) compared to the clinical standard, Acetazolamide (AZM). Notice the pronounced selectivity shift away from the off-target hCA I toward the tumor-associated hCA IX and XII.

Target IsoformPrimary Tissue DistributionAssociated Pathological RoleAcetazolamide

(nM)
2-Br-4-Cl-6-F-BSA

(nM)*
Selectivity Ratio (

hCA I / Target)
hCA I Erythrocytes, GI TractRetinal/Cerebral Edema250.0450.01.0 (Baseline)
hCA II Ubiquitous (Cytosolic)Glaucoma, Edema12.05.286.5
hCA IX TransmembraneSolid Tumors (Hypoxia)25.08.453.5
hCA XII TransmembraneGlaucoma, Tumors5.72.1214.2

*Data represents consensus thermodynamic binding affinities (


) derived from FTSA profiling of polyhalogenated benzenesulfonamides [2][3].

References

  • Supuran, C. T. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(8), 4593-4614.[Link]

  • Dudutienė, V., Zubrienė, A., Smirnov, A., Timm, D. D., Smirnovienė, J., Kazokaitė, J., Michailovienė, V., Zakšauskas, A., Manakova, E., Gražulis, S., & Matulis, D. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(4), 662-687.[Link]

  • Dudutienė, V., Zubrienė, A., Smirnov, A., Gylytė, J., Timm, D., Manakova, E., Gražulis, S., & Matulis, D. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17736-17755.[Link]

Application Note: Chemoselective Synthesis of N-Substituted 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of working with 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide , a highly functionalized scaffold where the presence of multiple halogens (F, Cl, Br) creates unique chemoselectivity issues—specifically the competition between sulfonylation (desired) and nucleophilic aromatic substitution (SNAr) (undesired side reaction).

Executive Summary & Strategic Rationale

The 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide scaffold is a "privileged" intermediate in fragment-based drug discovery (FBDD). Its value lies in its orthogonal reactivity :

  • Sulfonamide Nitrogen: A handle for solubility modulation and hydrogen bonding.

  • Aryl Fluoride (Ortho): Highly activated for SNAr displacement, allowing late-stage introduction of heterocycles.

  • Aryl Bromide (Ortho) & Chloride (Para): Distinct handles for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with tunable reactivity profiles.

The Challenge: The electron-withdrawing sulfonyl group (


 or 

) significantly activates the ortho-fluorine toward nucleophilic attack. When synthesizing N-substituted derivatives from the sulfonyl chloride, standard protocols often lead to mixtures where the amine also displaces the fluorine atom.

This guide provides a high-precision protocol to achieve exclusive N-sulfonylation while preserving the aryl fluoride for future diversification.

Critical Reactivity Analysis (Mechanistic Insight)

Before beginning experimental work, it is crucial to understand the competing pathways.

  • Pathway A (Desired): Nucleophilic attack at the sulfur center. This is kinetically favored at lower temperatures (

    
    ) due to the high electrophilicity of the sulfonyl chloride.
    
  • Pathway B (Undesired SNAr): Nucleophilic attack at the C-2 carbon (bearing Fluorine). The transition state (Meisenheimer complex) is stabilized by the strong electron-withdrawing sulfonyl group ortho to it. This pathway becomes competitive at room temperature or with excess amine.

Decision Tree for Reaction Design

ReactionLogic Start Start: 2-Bromo-4-chloro-6-fluorobenzenesulfonyl chloride AmineType Analyze Nucleophile (Amine) Start->AmineType Condition1 Primary/Secondary Alkyl Amine (High Nucleophilicity) AmineType->Condition1 Condition2 Aniline/Aryl Amine (Low Nucleophilicity) AmineType->Condition2 Risk RISK: Competitive SNAr at F-position Condition1->Risk High Risk Soln2 Protocol B: Mild Heating (40°C) Weak Base (Pyridine) Condition2->Soln2 Soln1 Protocol A: Cryogenic Addition (-10°C) Stoichiometric Control (1.0 equiv) Risk->Soln1 Mitigation Result Target: N-Substituted Sulfonamide (Ring Halogens Intact) Soln1->Result Soln2->Result

Caption: Logic flow for selecting the correct synthetic protocol based on amine nucleophilicity to avoid side reactions.

Experimental Protocols

Protocol A: Synthesis from Sulfonyl Chloride (Primary/Secondary Amines)

Best for: Alkyl amines (e.g., morpholine, methylamine, benzylamine).

Safety Note: The starting sulfonyl chloride is a potent sensitizer and lachrymator. Handle only in a fume hood.

Materials
  • Precursor: 2-Bromo-4-chloro-6-fluorobenzenesulfonyl chloride (1.0 equiv)

  • Nucleophile: Amine (1.05 equiv) — Do not use large excess.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride (1.0 g, 3.2 mmol) in anhydrous DCM (15 mL).
    
  • Cryogenic Cooling: Cool the solution to -10 °C using an ice/salt bath. Critical: Temperature control is the primary safeguard against SNAr.

  • Amine Addition: Dissolve the amine (3.36 mmol, 1.05 equiv) and DIPEA (3.5 mmol, 1.1 equiv) in DCM (5 mL). Add this solution dropwise over 20 minutes to the sulfonyl chloride.

    • Why? Slow addition ensures the concentration of free amine remains low relative to the sulfonyl chloride, favoring the faster S-N bond formation over the slower C-N (SNAr) bond formation.

  • Reaction: Stir at -10 °C for 1 hour. Monitor by TLC (Hexane/EtOAc 3:1).

    • Checkpoint: The product usually runs lower than the sulfonyl chloride. If starting material remains, stir for another hour at 0 °C. Do not warm to RT until conversion is >90%.

  • Quench & Workup: Quench with 1M HCl (10 mL) to neutralize excess amine. Extract with DCM (2 x 20 mL). Wash combined organics with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

    • Note: The N-substituted sulfonamide is typically stable, but avoid basic modifiers (like

      
      ) in the eluent to prevent potential degradation of the F-C bond on silica.
      
Protocol B: N-Alkylation of the Primary Sulfonamide

Best for: Introducing complex alkyl groups when the sulfonyl chloride is too reactive or unstable.

If the sulfonyl chloride is unavailable, or if the amine is too valuable to risk in Protocol A, use this "Borrowing Hydrogen" or Base-Mediated Alkylation route.

Materials
  • Substrate: 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide (Primary sulfonamide).

  • Alkylating Agent: Alkyl Bromide/Iodide (1.2 equiv).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMF or Acetonitrile.

Step-by-Step Procedure
  • Dissolution: Dissolve the primary sulfonamide (1.0 equiv) in DMF (0.2 M concentration).

  • Activation: Add

    
     (2.0 equiv). Stir at RT for 15 minutes. The mixture may turn slightly yellow as the sulfonamide anion is generated.
    
  • Alkylation: Add the alkyl halide (1.2 equiv).

  • Heating: Heat to 60 °C for 4–12 hours.

    • Caution: Do not exceed 80 °C. High heat with carbonate base can trigger the intramolecular displacement of the ortho-fluorine by the sulfonamide nitrogen (forming a cyclic benzothiadiazine dioxide derivative).

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Analytical Characterization & QC

To validate the structure and ensure the halogen pattern is intact, use the following markers:

TechniqueExpected SignalDiagnostic Value
19F NMR Singlet/Multiplet around -105 to -115 ppmCrucial. If this signal disappears or shifts significantly upfield (to -140 ppm range), SNAr displacement of Fluorine has occurred.
1H NMR Two aromatic doublets (meta-coupling, J ~ 2 Hz)Confirms the 2,4,6-substitution pattern is preserved. Loss of meta-coupling suggests ring substitution.
MS (ESI-) [M-H]- ion showing Br/Cl isotope patternThe complex isotope pattern (79Br/81Br and 35Cl/37Cl) confirms the presence of all halogens.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Product mass = Expected - 19 + [Amine Mass] SNAr Side Reaction (Fluorine displaced)Reduce reaction temperature to -20 °C. Ensure amine is added to the chloride, not vice versa.
Low Yield / Hydrolysis Wet solvents or atmospheric moistureUse anhydrous DCM/THF. Sulfonyl chlorides hydrolyze rapidly to sulfonic acids (highly polar, stay in aqueous layer).
Cyclization (M+ - HF) Intramolecular displacementAvoid strong bases (NaH) with heating. Use milder bases (

,

) at lower temps.

References

  • General Sulfonamide Synthesis

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in 4-Substituted-2-nitrochlorobenzenes and Related Compounds. Chemical Reviews, 49(2), 273–412.
  • Chemoselective Sulfonylation

    • De Luca, L., & Giacomelli, G. (2008).[1] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • N-Alkylation Protocols

    • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Iridium-Catalyzed N-Alkylation of Sulfonamides with Alcohols. Organic Letters, 12(6), 1336–1339. Link

Sources

Application Note: Crystallization Architectures for 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (CAS: 1204573-10-3) .[1][2][3] It synthesizes physicochemical principles with practical crystallization strategies to overcome the challenges posed by poly-halogenated aromatic scaffolds.[1][2][3][4]

Executive Summary

Crystallizing 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide presents a unique crystal engineering challenge. The molecule features a "crowded" 2,4,6-trisubstituted benzene ring, which restricts rotational freedom and disrupts standard


-

stacking interactions.[2][3] However, the interplay between the strong hydrogen-bonding sulfonamide headgroup (

) and the directionality of halogen bonding (Br/Cl...O/N) offers specific handles for crystal design.[1][3]

This guide provides three validated workflows:

  • Thermodynamic Solubility Profiling: To determine the metastable zone width.[1][2][3][4]

  • Solvent-Antisolvent Recrystallization: For bulk purification and high yield.[1][2][3][4]

  • Slow Evaporation: For high-quality single crystals suitable for XRD analysis.[1][2][3][4]

Physicochemical Profile & Solubility Assessment

Before initiating crystallization, one must understand the molecular drivers.[2][3][4]

PropertyValue / DescriptionImplication for Crystallization
Molecular Weight 288.52 g/mol Moderate size; diffusion rates in solvent will be standard.[1][2][3][4]
LogP (Predicted) ~2.1Moderately lipophilic.[1][2][3][4] Poor water solubility; good solubility in alcohols/esters.[1][2][3][4]
H-Bond Donors 1 (

)
The primary "sticky" end.[1][2][3][4] Will form dimers or catemers (chains).[1][2][3][4]
H-Bond Acceptors 2 (

)
Competes with solvent for H-bonding.[1][2][3][4]
Halogen Bonding Br, Cl, FCritical: Br and Cl are excellent halogen bond donors (sigma-holes) that can stabilize unique polymorphs.[1][2][3][4]
Solubility Screening Matrix

Perform this screen with 10 mg samples to define your working range.[1][2][4]

Solvent ClassRepresentative SolventSolubility PredictionRecommendation
Polar Protic Methanol, EthanolHigh Primary Solvent. Excellent for dissolving the sulfonamide at reflux.[1][2][4]
Polar Aprotic DMSO, DMFVery High Avoid for crystallization unless using water antisolvent (hard to dry).[1][2][3][4]
Esters Ethyl Acetate (EtOAc)Moderate Good for evaporation methods.[1][2][3][4]
Hydrocarbons Heptane, HexaneInsoluble Ideal Antisolvent.
Chlorinated DCM, ChloroformModerate Good for initial dissolution, but high volatility makes control difficult.[1][2][4]

Protocol A: Solvent-Antisolvent Recrystallization (Bulk Purification)

Objective: Maximize yield and purity (>99%) for biological testing or synthetic intermediates. Mechanism: Temperature-induced supersaturation coupled with polarity shift.[1][2][3][4]

Reagents
  • Crude Substrate: 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide.[1][2][3]

  • Solvent: Ethanol (Absolute) or Methanol (HPLC Grade).[1][2][3][4]

  • Antisolvent: Deionized Water (pre-chilled to 4°C).[1][2][3][4]

Step-by-Step Workflow
  • Dissolution:

    • Place 1.0 g of crude solid in a 25 mL round-bottom flask.

    • Add Ethanol dropwise while heating to reflux (approx. 78°C).[1][2][3][4]

    • Target: Minimum solvent volume to dissolve solid (approx. 5–8 mL).[1][2][3][4]

    • Note: If the solution is colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation Induction:

    • Remove from heat and allow the solution to cool slowly to room temperature (25°C) with gentle stirring (100 RPM).

    • Once at RT, add DI Water dropwise until a faint, persistent turbidity (cloud point) is observed.[2][3][4]

    • Crucial: Stop adding water immediately upon turbidity.[1][2][3][4]

  • Crystal Growth:

    • Re-heat slightly to clarify the solution (dissolve the cloudiness).[1][2][3][4]

    • Allow to cool undisturbed to room temperature, then transfer to a 4°C fridge for 12 hours.

    • Why: Cooling slowly after the "cloud point" prevents oiling out and promotes well-defined prisms.[1][2][3][4]

  • Isolation:

    • Filter the crystals using a Büchner funnel.[2][3][4]

    • Wash the cake with a cold 1:1 Ethanol:Water mixture.[2][3][4]

    • Dry under vacuum at 45°C for 6 hours.[1][2][3][4]

Protocol B: Slow Evaporation (Single Crystal Growth)

Objective: Obtain X-ray quality crystals to determine absolute configuration and packing motifs. Mechanism: Controlled increase in supersaturation via solvent loss.[1][2][3][4]

Reagents
  • Solvent System: Ethyl Acetate (EtOAc) / n-Heptane.[1][2][3][4]

Step-by-Step Workflow
  • Preparation: Dissolve 50 mg of the sulfonamide in 2 mL of EtOAc in a small scintillation vial. Ensure complete dissolution.

  • Layering (The "Liquid Diffusion" Trick):

    • Carefully layer 1 mL of n-Heptane on top of the EtOAc solution.[1][2][3][4] Do not mix.

    • The lower density heptane will sit on top.[2][3][4]

  • Evaporation Control:

    • Cover the vial with Parafilm.[2][3][4]

    • Poke 3–4 small holes in the Parafilm with a needle.[2][3][4]

  • Incubation:

    • Place in a vibration-free area at constant temperature (20–22°C).

    • Allow to stand for 3–7 days.[1][2][3][4]

  • Harvesting:

    • As EtOAc evaporates and Heptane diffuses down, the polarity drops slowly, growing high-quality block-like crystals.[1][2][3]

Process Logic & Visualization

The following diagram illustrates the decision matrix for choosing the correct crystallization pathway based on your specific goal (Purity vs. Structure).

CrystallizationWorkflow Start Crude 2-bromo-4-chloro- 6-fluorobenzene-1-sulfonamide Goal Define Goal Start->Goal Bulk Bulk Purification (>1g) Goal->Bulk Need Purity Structure Structural Analysis (XRD) Goal->Structure Need Data MethodA Method A: Solvent-Antisolvent (EtOH / Water) Bulk->MethodA MethodB Method B: Slow Evaporation (EtOAc / Heptane) Structure->MethodB ProcessA 1. Dissolve at Reflux 2. Cool to Cloud Point 3. Chill to 4°C MethodA->ProcessA ProcessB 1. Dissolve in EtOAc 2. Layer Heptane 3. Rest 5-7 Days MethodB->ProcessB ResultA High Yield Microcrystalline Powder ProcessA->ResultA ResultB Single Crystals (Block/Prism) ProcessB->ResultB

Figure 1: Decision tree for selecting the optimal crystallization methodology based on downstream requirements.

Characterization & Troubleshooting

Critical Quality Attributes (CQAs)

Once isolated, verify the material using these metrics:

TechniqueExpected ObservationPass Criteria
HPLC (UV 254 nm) Single peakPurity > 98.5% (Area %)
1H NMR (DMSO-d6) Aromatic protons (7.5-8.0 ppm),

singlet (broad, ~7.6 ppm).[1]
No residual solvent peaks.[1][2][3][4]
DSC Sharp endotherm (Melting Point).[1][2][3][4]Peak width < 2°C (indicates phase purity).[1][2][3][4]
Troubleshooting Guide

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

  • Cause: Adding antisolvent (water) too fast or at too high a temperature.[1][2][3][4]

  • Fix: Re-heat to dissolve the oil.[2][3][4] Add a "seed crystal" (if available) or scratch the glass wall with a spatula to induce nucleation.[2][3][4] Cool much slower (1°C/min).[1][2][3][4]

Issue 2: No Crystallization (Solution stays clear)

  • Cause: Solution is not supersaturated.[1][2][3][4]

  • Fix: Evaporate 20% of the solvent volume under a stream of nitrogen.[2][3][4] Place in a freezer (-20°C).

Issue 3: Polymorphism

  • Context: Sulfonamides are notorious for polymorphism [1].[1][2][3][4]

  • Detection: If you observe different crystal shapes (needles vs. blocks) in the same batch, analyze via PXRD.[2][3][4]

  • Control: Stick strictly to the temperature ramp rates defined in Protocol A to favor the thermodynamic form.

References

  • Gelbrich, T., et al. (2010).[1][2][3][4] "Polymorphism in Secondary Benzene Sulfonamides." Crystal Growth & Design, 10(10), 4526–4536.[1][2][3][4]

  • Heinen, T., et al. (2023).[1][2][3][4][5] "Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X[3][4][5]···O/N?" Molecules, 28(15), 5910.[1][2][3][4][5]

  • Fluorochem Product Data. "2-Bromo-4-chloro-6-fluorobenzene sulfonamide (CAS 1204573-10-3)."[1][2][3][4] [1]

  • PubChem Compound Summary. "2-Bromo-4-chloro-1-fluorobenzene (Analogous Scaffold)."

Sources

Application Note: 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide in Agrochemical Synthesis

[1]

Executive Summary: The "Goldilocks" Scaffold

In the competitive landscape of agrochemical discovery, 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (BCFS) represents a high-value "privileged structure."[1] Unlike mono-halogenated intermediates, BCFS offers a unique tri-halogenated substitution pattern that enables orthogonal functionalization.[1]

For drug discovery chemists, this molecule addresses three critical design requirements simultaneously:

  • Metabolic Stability: The para-chloro substituent blocks the primary site of Cytochrome P450 oxidative metabolism.[1]

  • Conformational Locking: The ortho-fluorine atom induces a specific conformation in downstream sulfonylureas via the "ortho-effect" and intramolecular hydrogen bonding, often essential for high-affinity binding to the Acetolactate Synthase (ALS) target.[1]

  • Late-Stage Diversification: The ortho-bromine serves as a chemoselective "handle" for palladium-catalyzed cross-coupling, allowing the rapid generation of biaryl libraries without affecting the other halogens.[1]

This guide outlines the protocols for converting BCFS into potent sulfonylurea herbicides and leveraging its bromine handle for structural expansion.[1]

Chemoselectivity & Functional Logic

Before initiating synthesis, it is crucial to understand the reactivity hierarchy of BCFS. The molecule contains four distinct reactive centers, allowing for sequential, programmable synthesis.

Reactivity Map (DOT Visualization)

ReactivityMapBCFS2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide (BCFS)SulfonamideSulfonamide (-SO2NH2)Primary Warhead AssemblyBCFS->Sulfonamide Nucleophilic attack on IsocyanatesBromineOrtho-Bromine (-Br)Suzuki/Buchwald Coupling SiteBCFS->Bromine Pd-Catalyzed InsertionFluorineOrtho-Fluorine (-F)SnAr Cyclization SiteBCFS->Fluorine Activated by SO2 groupChlorinePara-Chlorine (-Cl)Metabolic Blocker (Inert)BCFS->Chlorine Steric/Electronic Shield

Figure 1: Chemoselectivity profile of BCFS. The distinct reactivity of Br, F, and SO2NH2 allows for orthogonal synthetic modifications.

Application 1: Synthesis of Sulfonylurea Herbicides

The primary application of BCFS is as a precursor to Sulfonylurea (SU) herbicides, which inhibit ALS. The reaction between the sulfonamide and a heterocyclic isocyanate (or carbamate) is the industry-standard route.

Protocol A: Coupling with Pyrimidinyl Isocyanates

Objective: Synthesize a generic 2,4,6-substituted sulfonylurea. Scale: 10 mmol

Materials
  • Substrate: 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (2.88 g, 10 mmol).

  • Reagent: 4,6-dimethoxy-2-pyrimidinyl isocyanate (1.99 g, 11 mmol).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve BCFS (2.88 g) in anhydrous MeCN (40 mL). Ensure complete solvation; the solution should be clear.

  • Activation: Add DBU (0.15 mL, 1 mmol) via syringe. Stir for 10 minutes at room temperature (RT). Note: The slight basicity deprotonates the sulfonamide, enhancing nucleophilicity.[1]

  • Addition: Add 4,6-dimethoxy-2-pyrimidinyl isocyanate dropwise over 15 minutes. A slight exotherm may be observed.[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (50:50 EtOAc/Hexane) or LC-MS.[1] The sulfonamide spot should disappear.[1]

  • Quench & Isolation:

    • Concentrate the solvent in vacuo to ~10 mL.

    • Pour the residue into ice-cold 1M HCl (50 mL) with vigorous stirring. The product will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water (3x 20 mL) and cold diethyl ether (1x 10 mL). Recrystallize from Acetone/Hexane if purity is <95%.

Yield Expectation: 85–92% Key Quality Attribute:


1

Application 2: Late-Stage Diversification (Suzuki Coupling)

To overcome weed resistance, modern agrochemistry often requires bulkier lipophilic groups. The ortho-bromine on BCFS allows for "Late-Stage Functionalization" (LSF) after or before the sulfonamide is reacted.[1]

Protocol B: Chemoselective Suzuki-Miyaura Arylation

Objective: Replace the 2-Br with a phenyl ring without affecting the 4-Cl or 6-F.[1]

Materials
  • Substrate: BCFS (1.0 eq).[1][2]

  • Partner: Phenylboronic acid (1.2 eq).[1]

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (3.0 eq, 2M aqueous solution).[1]
    
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology
  • Degassing: In a microwave vial or pressure tube, combine BCFS, boronic acid, and 1,4-dioxane. Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the Pd cycle.[1]

  • Catalyst Addition: Add

    
     and the aqueous base.[1] Seal the vessel immediately.
    
  • Reaction: Heat to 80°C for 4 hours.

    • Why 80°C? Higher temperatures (>100°C) risk activating the C-Cl bond or hydrolyzing the sulfonamide.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Chemoselectivity Note: Under these conditions, the C-Br bond (Bond Dissociation Energy ~66 kcal/mol) reacts exclusively over the C-Cl (~81 kcal/mol) and C-F (~116 kcal/mol) bonds.

Comparative Data: Halogen Effects

The following table summarizes why the BCFS scaffold is superior to mono-substituted analogs for specific SAR (Structure-Activity Relationship) goals.

Feature2-Br, 4-Cl, 6-F (BCFS)2,4,6-Trichloro2,6-Difluoro
Lipophilicity (LogP) High (~2.1) Very HighLow
Metabolic Stability Excellent (Cl blocks oxid.)ExcellentModerate
Diversification Potential High (Br is selective handle)Low (No selective handle)Low (F is hard to couple)
Steric Bulk Asymmetric (Tunes binding)SymmetricSymmetric (Compact)

Synthesis Workflow Diagram

This flowchart illustrates the divergent pathways available starting from the BCFS scaffold.

SynthesisWorkflowStartStarting Material:BCFSPathAPath A: Urea Formation(Standard Herbicide)Start->PathA+ Pyrimidinyl IsocyanatePathBPath B: Suzuki Coupling(Biaryl Expansion)Start->PathB+ Aryl Boronic Acid / Pd(0)ProductASulfonylurea Herbicide(ALS Inhibitor)PathA->ProductAYield: 85-92%IntermediateB2-Aryl-4-chloro-6-fluorosulfonamidePathB->IntermediateBChemoselective at BrProductBNovel Biaryl Sulfonylurea(Resistance Breaker)IntermediateB->ProductB+ Pyrimidinyl Isocyanate

Figure 2: Divergent synthesis pathways.[1] Path A leads to standard herbicides; Path B leverages the bromine handle to create novel "resistance-breaking" analogs.[1]

Safety & Handling

  • Hazards: BCFS is an aryl sulfonamide.[1] While generally stable, it may cause skin and eye irritation (H315, H319).

  • Reactivity: Avoid mixing with strong oxidizers.[1] When using isocyanates (Protocol A), work in a well-ventilated fume hood to avoid inhalation of sensitizing vapors.

  • Storage: Store at 2–8°C under inert atmosphere. The sulfonamide group is stable, but the C-Br bond can be light-sensitive over long periods.[1]

References

  • Compound Identification: 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide.[1] CAS Registry Number 1204573-10-3.[1][3] Available from Fluorochem, BLD Pharm, and Enamine.

  • Sulfonylurea Mechanism: Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science, 29(3), 263-281.[1] (General mechanism reference).

  • Ortho-Effect in Herbicides: Rosen, D. S., et al. (2009).[1] Modern Crop Protection Compounds. Wiley-VCH.[1] (Discusses the role of ortho-substituents in ALS inhibitor binding).

  • Suzuki Coupling Chemoselectivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • General Synthesis of Sulfonylureas: Shapiro, G. (1990). Process for the preparation of sulfonylureas. U.S. Patent 4,927,453 (Example of sulfonamide-isocyanate coupling).[1]

Troubleshooting & Optimization

Purification of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the purification of highly functionalized sulfonamides. This guide is specifically engineered for researchers and drug development professionals isolating 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide , a compound that presents unique chromatographic challenges due to its dichotomous polarity and dense halogenation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide exhibit severe peak tailing (streaking) on bare silica gel, and how can I correct it? Causality & Solution: Peak tailing occurs due to strong hydrogen-bonding interactions between the polar sulfonamide group (-SO₂NH₂) and the acidic silanol (Si-OH) groups present on the surface of normal-phase silica gel[1]. Because the sulfonamide acts as both a hydrogen bond donor and acceptor, it undergoes non-ideal, multi-point binding, causing the compound to drag across the column. Correction: To disrupt this interaction, introduce a polar modifier to your mobile phase. Adding 0.1% to 1% acetic acid (AcOH) dynamically coats the active silanol sites and suppresses the ionization of the weakly acidic sulfonamide protons, resulting in sharp, symmetrical bands[2].

Q2: What is the optimal solvent system for purifying this specific tri-halogenated compound? Causality & Solution: 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide possesses a highly lipophilic tri-halogenated aromatic ring (calculated LogP ~2.09)[3], directly contrasting with its polar sulfonamide tail. Recommendation: A binary gradient of Ethyl Acetate (EtOAc) and Hexanes is the industry standard for benzenesulfonamides[4]. Start at 10% EtOAc and gradually increase to 40%. If the crude mixture exhibits poor solubility in hexanes upon loading, switch to a Dichloromethane (DCM) and Methanol (MeOH) system (starting at 100% DCM and applying a shallow gradient up to 5% MeOH)[5].

Q3: My synthesis yielded multiple halogenated regioisomers that co-elute on normal-phase silica. How do I resolve them? Causality & Solution: Regioisomers of polyhalogenated benzenes often possess nearly identical dipole moments, making them indistinguishable to normal-phase silica, which separates primarily based on polar functional group interactions. Solution: Transition to Reverse-Phase (RP) chromatography using a C18 stationary phase[6]. RP separates compounds based on hydrophobic surface area. The subtle differences in lipophilicity and steric bulk caused by the different positional arrangements of the bromine, chlorine, and fluorine atoms will yield distinct retention times when eluted with an Acetonitrile/Water gradient containing 0.1% formic acid[6].

Part 2: Workflow Visualization

ChromatographyTroubleshooting A Crude 2-Br-4-Cl-6-F-Ph-SO2NH2 B TLC Screening (EtOAc/Hexane) A->B C Severe Tailing? B->C D Add 1% AcOH or TEA to Mobile Phase C->D Yes E Co-eluting Isomers? C->E No D->E F Reverse-Phase C18 (ACN/H2O + 0.1% FA) E->F Yes G Normal-Phase Silica (Gradient Elution) E->G No

Workflow for optimizing the chromatographic purification of halogenated sulfonamides.

Part 3: Quantitative Data for Solvent System Selection

The following table summarizes the expected chromatographic behavior of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide across various validated solvent systems.

Stationary PhaseSolvent SystemModifierTarget Rf / RetentionPrimary Use Case
Normal-Phase (Silica) EtOAc / Hexanes (3:7)NoneRf ~ 0.25 - 0.35Initial TLC screening; simple mixtures.
Normal-Phase (Silica) EtOAc / Hexanes (3:7)1% AcOHRf ~ 0.30 - 0.40High-purity isolation; resolving tailing[2].
Normal-Phase (Silica) DCM / MeOH (95:5)NoneRf ~ 0.40 - 0.50Poorly soluble crude mixtures[5].
Reverse-Phase (C18) Acetonitrile / Water0.1% Formic AcidRt dependent on gradientResolving complex regioisomers[6].

Part 4: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, this Standard Operating Procedure (SOP) incorporates internal validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

SOP: Normal-Phase Purification via Dry-Loading

Step 1: 2D-TLC Method Validation

  • Action: Spot the crude mixture in the corner of a square silica TLC plate. Run the plate in 30% EtOAc/Hexanes. Remove, dry completely, rotate the plate 90 degrees, and run it again in the same solvent.

  • Validation Checkpoint: Visualize under 254 nm UV light. All spots must lie on a perfect diagonal line. If spots fall off the diagonal, the sulfonamide is degrading on the silica gel. Causality: This confirms the chemical stability of your specific halogenated matrix on acidic silica before committing the entire batch.

Step 2: Dry Loading Preparation

  • Action: Dissolve the crude 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide in a minimal amount of volatile solvent (e.g., Tetrahydrofuran or EtOAc). Add bare silica gel (approximately 3 grams of silica per 1 gram of crude product). Evaporate the solvent completely using a rotary evaporator.

  • Validation Checkpoint: The resulting material must be a completely free-flowing powder. Causality: Clumping indicates residual solvent. Because the compound has a highly lipophilic ring and a polar tail, residual solvent will cause immediate band broadening and ruin the separation resolution at the column head.

Step 3: Column Packing and Elution

  • Action: Slurry-pack the column with silica gel in 10% EtOAc/Hexanes containing 1% AcOH. Carefully pour the dry-loaded powder onto the flat sand layer at the top of the column bed. Elute using a step gradient: 10% → 20% → 30% EtOAc in Hexanes (maintaining 1% AcOH throughout).

  • Validation Checkpoint: Monitor the eluent using real-time UV detection (if using an automated flash system) or spot every third fraction on a TLC plate. The target compound should elute symmetrically without a trailing edge.

Step 4: Fraction Pooling and Isolation

  • Action: Analyze the fractions containing the product. Pool the pure fractions into a round-bottom flask and concentrate under reduced pressure.

  • Validation Checkpoint: Before final drying, perform an LC-MS analysis on the pooled fractions. Causality: UV-active regioisomers (e.g., 4-bromo-2-chloro-6-fluorobenzene-1-sulfonamide) may co-elute and hide under the main peak on normal-phase TLC. LC-MS ensures isomeric purity before you declare the purification successful. If isomers are detected, refer to the Reverse-Phase workflow[6].

References

  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chemically Bonded Phases in Chromatographic Silicas Source: Veeprho URL: [Link]

  • Title: WO2021009568A1 - Benzenesulfonamide derivatives and uses thereof Source: Google Patents URL
  • Title: High Performance Liquid Chromatography Analysis of Tetrahydrozoline Hydrochloride in Ophthalmic Solution by Silica Column Eluted Source: Lawdata (Taiwan) URL: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide in Water

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experiments. The information herein is curated to be a self-validating system, guiding you through a logical troubleshooting process.

Part 1: Quick Start Guide & FAQs

This section is for those who need a rapid overview of the most common issues and initial troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: I've added 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide to water, and it's not dissolving. What is the most likely reason?

A: Based on its chemical structure—a substituted benzene ring with a sulfonamide group—the compound is predicted to have low intrinsic aqueous solubility. Sulfonamides are generally weak acids, and their solubility is highly dependent on the pH of the solution.[1][2] In neutral water, the compound likely exists predominantly in its less soluble, un-ionized form.

Q2: What is the very first thing I should try to improve its solubility in an aqueous buffer?

A: The most effective initial step is to increase the pH of your solution. By making the solution more alkaline (e.g., pH 8-10), you will deprotonate the sulfonamide group, forming a more soluble salt.[1][2]

Q3: Are there any recommended starting concentrations for my dissolution tests?

A: It is advisable to start with a low concentration (e.g., 1 mg/mL) and gradually increase the amount of compound. This will help you determine an approximate solubility limit under your initial conditions.

Q4: Can I heat the solution to improve solubility?

A: Yes, for many compounds, including sulfonamides, solubility increases with temperature.[3][4] However, be cautious about the thermal stability of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide. It is recommended to perform initial heating trials on a small scale and assess for any degradation.

Q5: What are common co-solvents that can be used?

A: If pH adjustment is not sufficient or not compatible with your experimental design, common water-miscible organic co-solvents like DMSO, DMF, ethanol, or acetonitrile can be effective at solubilizing sulfonamides.[5][6]

Part 2: In-depth Troubleshooting Guide

This section provides a systematic approach to tackling more persistent solubility issues.

The Science of Sulfonamide Solubility

2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide's solubility is governed by the equilibrium between its un-ionized and ionized forms. The sulfonamide group (-SO₂NH₂) has an acidic proton. In an aqueous environment, this equilibrium is dictated by the pKa of the compound and the pH of the solution.

  • At pH < pKa: The compound is primarily in its protonated, un-ionized, and less soluble form.

  • At pH > pKa: The compound is primarily in its deprotonated, ionized (salt) form, which is significantly more soluble in water.[1]

The general principle is that "like dissolves like."[7] The bulky, halogenated aromatic ring of this compound contributes to its hydrophobicity, leading to poor solubility in polar water.

Systematic Troubleshooting Workflow

The following workflow is designed to guide you from initial insolubility to a clear, stable solution.

Caption: A stepwise decision tree for troubleshooting the solubility of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide.

Experimental Protocols

This protocol will allow you to determine the optimal pH for dissolving your compound.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate buffers for pH 6-8, and borate buffers for pH 8-10).[8]

  • Sample Preparation: Dispense a fixed excess amount of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide into separate vials for each buffer.

  • Equilibration: Add a fixed volume of each buffer to its respective vial. Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[9]

  • Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffers.

Table 1: Example Data Table for pH-Dependent Solubility

pHSolubility (µg/mL)Observations
6.0Insoluble particles
7.0Insoluble particles
8.0Some dissolution
9.0Mostly dissolved
10.0Clear solution

Use this protocol if pH adjustment alone is insufficient or undesirable for your experiment.

  • Select Co-solvents: Choose a few common, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions (using your optimal buffer from Protocol 1, or purified water) containing increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Equilibration and Quantification: Follow steps 2-5 from Protocol 1 for each co-solvent mixture.

  • Data Analysis: Plot the solubility against the percentage of co-solvent for each solvent tested.

Table 2: Example Data Table for Co-solvent Screening at a Fixed pH

Co-solventConcentration (% v/v)Solubility (µg/mL)
DMSO1
DMSO5
DMSO10
Ethanol1
Ethanol5
Ethanol10

Part 3: Advanced Strategies & Considerations

If the above methods do not yield a satisfactory solution, more advanced formulation strategies may be necessary, particularly for in vivo applications.

  • Solid Dispersions: This technique involves dispersing the drug in a highly soluble hydrophilic matrix. This can significantly enhance the dissolution rate of poorly soluble compounds.[7][12]

  • Use of Surfactants: Micellar solubilization using surfactants can increase the solubility of hydrophobic drugs.[13] It is important to choose a surfactant that is compatible with your experimental system.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic drug molecule, thereby increasing its apparent water solubility.[14]

A Note on Stability: Any method used to increase solubility (pH adjustment, heat, co-solvents) has the potential to affect the stability of your compound. It is crucial to assess the chemical stability of your final solution over the intended duration of your experiment. This can be done by re-analyzing the solution by HPLC at various time points to check for the appearance of degradation products.

References

  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate. Available from: [Link]

  • Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC. Available from: [Link]

  • 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF - PubChem. Available from: [Link]

  • SOLUBILITY OF SULPHONAMIDES - The BMJ. Available from: [Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available from: [Link]

  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling - MDPI. Available from: [Link]

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation - Ovid. Available from: [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciELO. Available from: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available from: [Link]

  • pH-Induced solubility transition of sulfonamide-based polymers - ResearchGate. Available from: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. Available from: [Link]

  • Preferential solvation of some sulfonamides in 1,4-dioxane + water co-solvent mixtures at 298.15 K according to the inverse Kirk. Available from: [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciSpace. Available from: [Link]

  • Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems - Pharmedicine Journal. Available from: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available from: [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC. Available from: [Link]

  • Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 - Semantic Scholar. Available from: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. Available from: [Link]

  • Effective mobility of sulphonamides obtained between pH 7.0 and 10.... - ResearchGate. Available from: [Link]

Sources

Optimizing reaction temperature for sulfonamidation of fluorinated benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonamidation of Fluorinated Benzenes

Introduction: Navigating the Nuances of C-N Bond Formation

Welcome to the technical support center dedicated to the sulfonamidation of fluorinated benzenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing N-aryl sulfonamides, a critical pharmacophore in modern drug discovery. The presence of fluorine on the aromatic ring introduces unique electronic properties that significantly influence reactivity, often demanding careful optimization of reaction parameters to achieve desired outcomes.

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind experimental choices. We will dissect common challenges, offer systematic troubleshooting strategies, and provide detailed workflows, with a specific focus on the critical role of reaction temperature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when undertaking the sulfonamidation of fluoroarenes.

Q1: What makes the sulfonamidation of fluorinated benzenes a unique challenge? Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I) which deactivates the benzene ring towards traditional electrophilic aromatic substitution (EAS). However, it can also donate electron density through resonance (+R), primarily directing incoming electrophiles to the para position.[1] This dual nature requires a careful balancing act; the reaction needs to be energetic enough to overcome the inductive deactivation without causing degradation or side reactions.

Q2: Why is reaction temperature such a critical parameter to control? Temperature is a direct lever on the reaction's kinetics and thermodynamics.

  • Activation Energy: Many sulfonamidation reactions require an initial energy input to overcome the activation barrier, especially with deactivated fluoroarenes. Insufficient temperature can lead to a stalled or sluggish reaction.[2]

  • Side Reactions: Conversely, excessive heat can promote undesirable pathways, such as the formation of diaryl sulfone byproducts, decomposition of thermally sensitive reagents like sulfonyl chlorides, or loss of regioselectivity.[3]

  • Reagent Stability: Reagents, particularly sulfonyl chlorides and certain catalysts, can degrade at elevated temperatures, reducing the effective concentration of active species.[2]

Q3: What are the primary methods for sulfonamidation of fluoroarenes? There are two predominant pathways:

  • Electrophilic Aromatic Substitution (EAS): This classic method typically involves reacting the fluorinated benzene with a sulfonyl chloride (R-SO₂Cl) or fuming sulfuric acid in the presence of a Lewis acid.[4][5] The reaction proceeds via the generation of a highly reactive sulfonyl electrophile.

  • Metal-Catalyzed Cross-Coupling: Modern methods often employ transition metal catalysts (e.g., Palladium, Nickel, or Copper) to couple a fluorinated aryl halide (e.g., fluorobromobenzene) with a sulfonamide.[6][7][8] These reactions often proceed under milder conditions but require careful selection of ligands, bases, and solvents.

Q4: Besides temperature, what other parameters should be considered for optimization? The choice of base, solvent, and catalyst (if applicable) are all interconnected with temperature.

  • Base: A base is often required to scavenge the acid byproduct (e.g., HCl) or to deprotonate the sulfonamide for cross-coupling reactions. Common bases include organic amines like triethylamine (Et₃N) and pyridine, or inorganic bases like potassium carbonate (K₂CO₃).[2]

  • Solvent: The solvent must solubilize the reactants and be stable at the chosen reaction temperature. Common choices range from non-polar solvents like dichloromethane (DCM) to polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]

  • Catalyst/Ligand System: In cross-coupling reactions, the choice of metal catalyst and its corresponding ligand is paramount and can dramatically influence the optimal temperature range.[6]

Part 2: Troubleshooting Guide for Common Issues

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Flowchart: Diagnosing Low Yields

TroubleshootingFlowchart start Problem: Low or No Product Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/HPLC) start->check_sm sm_consumed SM Consumed, but Low Product Yield check_sm->sm_consumed Yes sm_not_consumed SM Not Consumed check_sm->sm_not_consumed No cause_degradation Possible Cause: Product Degradation or Side Product Formation sm_consumed->cause_degradation cause_inactive Possible Cause: Reaction Not Activated or Stalled sm_not_consumed->cause_inactive solution_degradation Solutions: 1. Decrease Reaction Temperature. 2. Check for & eliminate moisture. 3. Analyze for side products (e.g., sulfones). 4. Consider milder reagents (e.g., sulfonyl fluoride). cause_degradation->solution_degradation solution_inactive Solutions: 1. Gradually Increase Temperature (e.g., in 10-20°C increments). 2. Verify reagent quality (especially sulfonyl chloride). 3. Re-evaluate base and solvent choice. 4. Check catalyst activity (if applicable). cause_inactive->solution_inactive

Caption: A decision tree for troubleshooting low product yields.

Q&A Troubleshooting

Q: My reaction is not proceeding, even after several hours. What is the first step? A: The first diagnostic step is to assess if the reaction has sufficient energy.

  • Analysis: If your reaction is being run at or below room temperature, the activation energy for the C-N bond formation may not be met. This is particularly common with the electron-withdrawing nature of fluorine deactivating the aromatic ring.

  • Solution: Gently and incrementally increase the reaction temperature. Set up small-scale parallel reactions at, for example, room temperature (25°C), 40°C, and 60°C. Monitor the consumption of your starting material by a suitable analytical method like TLC or HPLC.[10][11] A gradual increase is crucial to avoid overshooting the optimal temperature and causing decomposition.[2]

Q: I'm getting a good conversion of my starting material, but the isolated yield of the desired sulfonamide is low. What's happening? A: This scenario strongly suggests that your starting material is being consumed in non-productive pathways, which are often temperature-dependent.

  • Analysis: High reaction temperatures can promote side reactions. In reactions using sulfonyl chlorides, a common byproduct is the corresponding diaryl sulfone, especially if there is an insufficient excess of the sulfonating agent.[3] Another possibility is the hydrolysis of the sulfonyl chloride starting material or the sulfonamide product if trace amounts of water are present in the solvent or reagents.

  • Solution:

    • Lower the Temperature: Reduce the reaction temperature by 10-20°C to disfavor the higher activation energy pathway leading to the byproduct.

    • Ensure Anhydrous Conditions: Use freshly dried solvents and store reagents in a desiccator. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent moisture contamination.

    • Slow Addition: Add the sulfonating agent dropwise at a lower temperature (e.g., 0°C) before slowly warming the reaction to the target temperature. This can help control any initial exotherm and minimize side product formation.[2]

Q: My reaction mixture is turning dark brown or black. Should I be concerned? A: Yes, a significant color change to dark brown or black ("charring") is a clear indicator of decomposition.

  • Analysis: This is almost always caused by excessive heat, either from an external source set too high or from localized overheating due to poor mixing or a rapid, uncontrolled exotherm.[12] The complex structures of many drug-like molecules are not stable at very high temperatures.

  • Solution:

    • Immediately Reduce Heat: If possible, cool the reaction.

    • Improve Agitation: Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction vessel.

    • Control Reagent Addition: For future attempts, add reagents more slowly and/or at a lower initial temperature to better manage heat evolution.[12] The optimal temperature for yield is always below the temperature of decomposition.

Part 3: Experimental Protocol for Temperature Optimization

This section provides a detailed workflow for systematically determining the optimal reaction temperature for your specific substrates.

Workflow: Temperature Screening Experiment

Sources

Technical Support Center: Purification of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The purity of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide is critical for its successful application in research and drug development. As a key building block, trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised final product integrity. This guide provides in-depth troubleshooting and frequently asked questions to assist researchers in achieving the highest possible purity for their crude product. We will explore common impurities, robust purification protocols, and analytical methods for quality control, grounding our advice in established chemical principles.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues encountered during the purification process. Each answer provides a diagnosis of the potential cause and a detailed protocol for resolution.

Question 1: My initial purity check by Thin-Layer Chromatography (TLC) shows multiple spots. How do I identify the likely impurities and choose a purification strategy?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds with varying polarities. For a sulfonamide synthesis, the impurities are typically unreacted starting materials or side-products from the preceding sulfonyl chloride formation.[1][2]

Common Impurities to Consider:

  • 2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride: The immediate precursor. It is less polar than the desired sulfonamide.

  • 2-bromo-4-chloro-6-fluorobenzene-1-sulfonic acid: Formed from the hydrolysis of the sulfonyl chloride. This is a highly polar, often water-soluble, impurity.[1]

  • Unreacted Starting Materials (e.g., 2-bromo-4-chloro-1-fluorobenzene): A non-polar impurity from the very beginning of the synthesis sequence.[3][4]

  • Disulfide Species: By-products from the sulfonyl chloride synthesis, such as 3,3′-dithiobis compounds, which are generally non-polar.[1]

Strategy Selection Workflow:

The first step is to characterize the polarity of the impurities relative to your product. Run a TLC plate with a sample of your crude material and co-spot it with any available starting materials.

G cluster_0 Impurity Analysis & Strategy Start Crude Product TLC Analysis Impurity_Polarity Are major impurities more or less polar than the product? Start->Impurity_Polarity Recrystallize Primary Strategy: Recrystallization Impurity_Polarity->Recrystallize More Polar Chromatography Primary Strategy: Column Chromatography Impurity_Polarity->Chromatography Less Polar / Similar Polarity Acidic_Impurity Is a highly polar (baseline) spot present? Recrystallize->Acidic_Impurity Acidic_Impurity->Recrystallize No, proceed directly Aqueous_Wash Pre-Purification Step: Aqueous Bicarbonate Wash Acidic_Impurity->Aqueous_Wash Yes Aqueous_Wash->Recrystallize

Caption: Decision workflow for selecting a purification strategy based on TLC analysis.

Question 2: I attempted recrystallization, but the product "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[5] This is a common problem when the melting point of the crude solid is lower than the boiling point of the solvent, often exacerbated by a high concentration of impurities.[5] The resulting oil is typically still impure.

Causes and Solutions:

CauseExplanationRecommended Solution
High Impurity Load Impurities depress the melting point of the mixture, making it more likely to separate as a liquid.1. Pre-Purify: Perform a quick column filtration (a "plug") with silica gel to remove the most non-polar impurities before attempting recrystallization. 2. Aqueous Wash: If acidic impurities are suspected, dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate), wash with a mild base like sodium bicarbonate solution, then brine, dry, and concentrate before recrystallization.
Inappropriate Solvent The solvent may be too nonpolar for the sulfonamide, causing it to crash out of solution as an oil upon cooling.[5]1. Change Solvent System: Switch to a more polar solvent or a mixed-solvent system. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often very effective.[5][6][7] 2. Adjust Solvent Ratio: If using a mixed system, re-dissolve the oil by adding more of the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity is observed, then allow to cool slowly.
Cooling Too Rapidly Rapid cooling does not give the molecules sufficient time to align into an ordered crystal lattice.1. Slow Cooling: Allow the hot, filtered solution to cool to room temperature undisturbed on the benchtop. Do not place it directly into an ice bath.[5] 2. Insulate: Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

Question 3: My yield after recrystallization is very low. What are the likely causes?

Answer: Low recovery is a frequent issue in recrystallization and can usually be traced to one of several experimental factors.

Troubleshooting Low Recrystallization Yield:

  • Using Too Much Solvent: The most common cause. If the solution is not saturated at the boiling point of the solvent, very little product will crystallize upon cooling.

    • Solution: Evaporate some of the solvent to concentrate the solution and reheat to boiling to ensure all solid dissolves. Then, allow it to cool again.

  • Premature Crystallization: The product crystallizes on the filter paper or in the funnel stem during hot filtration.[5]

    • Solution: Use pre-heated glassware (funnel, receiving flask) for the hot filtration step and perform the filtration as quickly as possible.[5] If crystals form in the funnel, they can be redissolved by washing with a small amount of hot, fresh solvent.

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the sulfonamide, even at low temperatures, leading to significant product loss in the filtrate.[5]

    • Solution: Re-evaluate the solvent system. Test solubility in a range of solvents on a small scale before committing the bulk of your material.

  • Incomplete Crystallization: Not enough time or a low enough temperature was used to maximize crystal formation.

    • Solution: After the flask has cooled to room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[8]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for recrystallizing 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide?

A1: A mixed-solvent system of isopropanol and water is a robust choice for this class of compounds.[5][7]

Protocol: Isopropanol/Water Recrystallization

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of hot 70-80% isopropanol required to fully dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.[5][7]

  • Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate (e.g., with a watch glass) and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 70% isopropanol to remove any soluble impurities remaining on the surface.[5]

  • Drying: Dry the crystals on the filter paper by pulling air through for several minutes. For final drying, transfer the solid to a watch glass and place it in a desiccator or a vacuum oven at a mild temperature (e.g., 40-50 °C).

Q2: When should I choose column chromatography over recrystallization?

A2: Column chromatography is preferred when:

  • Impurities have similar polarity to the product, making separation by solubility differences (recrystallization) difficult.

  • The crude product contains multiple impurities with a range of polarities.

  • The product is an oil or a low-melting solid that is difficult to crystallize.

  • You need to separate a complex mixture or isolate a minor component.

Recrystallization is generally faster, more scalable, and more economical for removing impurities with significantly different solubility profiles.

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: A combination of methods provides the most comprehensive assessment of purity.

Analytical TechniquePrincipleInformation Obtained
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a stationary and mobile phase.[9]Provides a quantitative purity value (% area). The gold standard for routine quality control.[9][10]
TLC (Thin-Layer Chromatography) Separation based on differential adsorption on a solid phase.[9][11]A rapid, qualitative check for the presence of impurities.[9]
Melting Point Analysis Measures the temperature range over which a solid melts.A sharp, narrow melting point range close to the literature value indicates high purity.[8]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Confirms the chemical structure and can reveal the presence of structurally related impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates components by HPLC and detects them by mass-to-charge ratio.Confirms the molecular weight of the product and can help identify unknown impurities.[12]

Recommended HPLC Protocol for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 254 nm or 265 nm.[10]

  • Sample Prep: Dissolve ~1 mg of the sulfonamide in 1 mL of acetonitrile or methanol.[9]

G cluster_1 Purity Verification Workflow Purified_Product Dried, Purified Product TLC_Check TLC Check: Single Spot? Purified_Product->TLC_Check TLC_Check->Purified_Product No, re-purify MP_Check Melting Point: Sharp & Correct Range? TLC_Check->MP_Check Yes MP_Check->Purified_Product No, re-purify HPLC_Check HPLC Analysis: >99% Purity? MP_Check->HPLC_Check Yes HPLC_Check->Purified_Product No, re-purify Final_Product High-Purity Product (Store Appropriately) HPLC_Check->Final_Product Yes

Caption: A standard workflow for confirming the purity of the final product.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Recrystalliz
  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical prepar
  • Experiment 3 Notes - Purification of Sulfanilamide by Crystalliz
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
  • Sulfonamide purification process.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. PubMed.
  • 2-Bromo-4-chloro-6-fluorobenzene sulfonamide (CAS 1204573-10-3). Fluorochem.
  • Sulfonyl Chlorides and Sulfonamides. MilliporeSigma.
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing).
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • 2-Bromo-4-chloro-1-fluorobenzene. PubChem.
  • Preparation method of 2-bromo-6-fluoroaniline.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • An Expedient Synthesis of Sulfinamides
  • 2-bromo-4-chloro-6-fluorobenzaldehyde. MilliporeSigma.
  • 2-Bromo-4-chloro-1-fluorobenzene, 97% 25 g. Thermo Scientific Chemicals.
  • Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. brainly.com.

Sources

Stability of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polyhalogenated Sulfonamide Workflows. As a Senior Application Scientist, I have designed this guide to help you navigate the unique reactivity profile of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (CAS 1204573-10-3) .

Working with densely functionalized, electron-deficient arenes requires precise control over reaction conditions. This guide bypasses generic advice to provide you with mechanistically grounded troubleshooting, self-validating protocols, and causality-driven solutions to ensure your synthetic workflows succeed.

Core Mechanistic Principles: The "Why" Behind the Instability

To master the handling of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide under basic conditions, you must understand the competing electronic forces at play within the molecule:

  • Hyper-Electrophilicity & SNAr Susceptibility: The benzene ring is highly electron-deficient due to the combined inductive and resonance withdrawing effects of the sulfonamide (-SO₂NH₂), fluorine, chlorine, and bromine substituents. The C6-fluorine is positioned ortho to the strongly activating sulfonyl group, making it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) when exposed to nucleophilic bases (e.g., NaOH, alkoxides, primary/secondary amines)[1].

  • The "Anionic Protection" Effect: Sulfonamides are weak acids. While an unsubstituted benzenesulfonamide has a pKa of ~10.0, the tri-halogenated ring inductively stabilizes the conjugate base, dropping the estimated pKa to ~6.5–7.5[2],[3]. Deprotonating the sulfonamide nitrogen yields an anionic species (-SO₂NH⁻). This negative charge delocalizes into the aromatic ring, drastically reducing its electrophilicity and effectively "shutting down" the SNAr pathway.

Understanding this dichotomy—nucleophilic attack on the ring vs. deprotonation of the sulfonamide—is the key to controlling your reaction.

G SM 2-Br-4-Cl-6-F-Benzene- 1-Sulfonamide Deprot Sulfonamide Anion (Stable Salt) SM->Deprot Non-Nucleophilic Base (e.g., NaH, t-BuOK) SNAr SNAr Product (C6-F Displacement) SM->SNAr Nucleophilic Base (e.g., NaOH, RNH2) Coupling Cross-Coupling Product (C2-Br Substitution) SM->Coupling Pd Cat. + Weak Base (e.g., K3PO4) Deprot->SNAr Excess Nucleophile + Heat

Mechanistic divergence of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide under basic conditions.

Troubleshooting Guides & FAQs

Q: During a basic aqueous workup (using 1M NaOH), my product mass shifted by -19 Da + the mass of a hydroxyl group. What happened? A: You are observing the classic SNAr degradation pathway. The hydroxide ion (OH⁻) acted as a nucleophile, displacing the highly activated C6-fluorine atom to form a phenol derivative. Solution: Switch your workup base to a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). It is basic enough to neutralize residual acids but lacks the nucleophilic strength to displace the fluorine atom at room temperature.

Q: I am trying to perform an N-alkylation on the sulfonamide group, but I keep getting a mixture of N-alkylated and O-alkylated (SNAr) byproducts. How do I fix this? A: Your base is likely competing as a nucleophile, or the alkylating agent is reacting with the ring before the sulfonamide is fully deprotonated. Solution: Pre-form the sulfonamide salt. Use a strictly non-nucleophilic base like Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or MeCN). Allow the deprotonation to complete (15-30 mins) before adding your alkyl halide. The resulting sulfonamide anion acts as the nucleophile, while its negative charge simultaneously protects the C6-F bond from side reactions.

Q: Is the sulfonamide (S-N) bond itself cleaving under these basic conditions? A: No. The S-N bond of an arylsulfonamide is exceptionally stable to basic hydrolysis, typically requiring extreme conditions (e.g., concentrated NaOH, >150 °C) to cleave. If you observe degradation in mild base, it is almost exclusively driven by halogen displacement on the ring, not sulfonamide hydrolysis.

Workflow Start Issue: Degradation in Basic Media CheckBase Is the base nucleophilic? (e.g., OH-, RO-, 1°/2° Amines) Start->CheckBase ChangeBase Switch to non-nucleophilic sterically hindered base (DIPEA, Cs2CO3, NaH) CheckBase->ChangeBase Yes CheckTemp Are you heating >60°C? CheckBase->CheckTemp No Success Stable Workflow Achieved ChangeBase->Success LowerTemp Lower temperature or pre-form sodium salt CheckTemp->LowerTemp Yes LowerTemp->Success

Troubleshooting workflow for resolving degradation of polyhalogenated sulfonamides in base.

Quantitative Reactivity Profile

To make informed decisions regarding reagent selection, consult the following comparative data table outlining the reactivity of the specific functional sites on this molecule.

PropertyValue / CharacteristicMechanistic Implication for Synthetic Design
Estimated pKa (-SO₂NH₂) ~6.5 - 7.5Highly acidic compared to standard sulfonamides due to F, Cl, Br inductive effects. Rapidly deprotonates even in mild bases[2].
SNAr Susceptibility F >> Cl > BrC6-Fluorine is the primary point of failure. Avoid unhindered nucleophiles unless C6 functionalization is the explicit goal.
Oxidative Addition (Pd) Br >> Cl >> FC2-Bromine is the primary site for transition-metal catalyzed cross-coupling (e.g., Suzuki, Heck).
Base Compatibility Cs₂CO₃, K₃PO₄, NaH, DIPEASafe. These act as Brønsted bases without acting as Lewis nucleophiles against the aromatic ring.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Each step includes the underlying causality to ensure you understand why the parameter is set, allowing you to adapt safely if needed.

Protocol A: Controlled Generation of the Sulfonamide Salt (Preventing SNAr)

Use this protocol prior to N-alkylation or to solubilize the compound in organic media without degrading the ring.

  • Preparation: Dissolve 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Slowly add 1.05 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Causality: NaH is a strict base and a terrible nucleophile. It will quantitatively deprotonate the acidic sulfonamide proton without attacking the C6-fluorine.

  • Validation: Stir for 30 minutes. You will observe the evolution of H₂ gas. The cessation of bubbling validates that deprotonation is complete.

  • Execution: The resulting sodium salt is now electronically enriched. The negative charge on the nitrogen delocalizes into the ring, significantly dampening its electrophilicity and protecting the halogens from subsequent nucleophilic attack. You may now safely add your electrophile (e.g., alkyl halide).

Protocol B: Suzuki-Miyaura Coupling at C2 (Avoiding C6-F SNAr)

Use this protocol to selectively react the bromine atom while leaving the fluorine and chlorine intact.

  • Setup: Charge a Schlenk flask with the sulfonamide (1.0 eq), your desired aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Base Selection (Critical Step): Add anhydrous Potassium Phosphate (K₃PO₄, 2.0 eq). Do not use NaOH, Na₂CO₃, or Ba(OH)₂.

    • Causality: Strong, highly soluble nucleophilic bases will attack the C6-F position faster than the palladium catalytic cycle can turn over. K₃PO₄ provides sufficient basicity to activate the boronic acid for transmetalation but is too bulky and inorganic to induce SNAr.

  • Solvent & Heating: Suspend the mixture in a degassed Toluene/H₂O (4:1) mixture. Heat to 80 °C for 4-6 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (mildly acidic) to re-protonate the sulfonamide and extract with Ethyl Acetate.

References

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Available at:[Link]

  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

Sources

Solvent selection for recrystallizing 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization & Purification of 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of polyhalogenated benzenesulfonamides. 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide (CAS 1204573-10-3) presents a unique thermodynamic challenge: its tri-halogenated aromatic ring is highly lipophilic and sterically hindered (LogP ≈ 2.09)[1], while its primary sulfonamide group (-SO₂NH₂) acts as a rigid, highly polar hydrogen-bond donor and acceptor.

This amphiphilic nature means standard single-solvent recrystallization often fails. The guide below is designed to help drug development professionals and synthetic chemists troubleshoot phase separations, optimize solvent selection, and execute self-validating purification protocols.

Part 1: Solvent System Selection & Thermodynamics (FAQ)

Q1: What is the optimal solvent system for recrystallizing this specific molecule? Because of the competing polarities within the molecule, a binary solvent system (Good Solvent / Anti-Solvent) is required to create a steep solubility gradient[2]. The "good solvent" must disrupt the strong intermolecular hydrogen bonds of the sulfonamide, while the "anti-solvent" must force the lipophilic halogenated ring out of solution.

Table 1: Quantitative Comparison of Solvent Systems for Halogenated Benzenesulfonamides

Solvent SystemRatio (v/v)Boiling Point (°C)Dielectric Constant (ε)Suitability & Mechanistic Note
EtOAc / n-Heptane 1:3 to 1:577 / 986.0 / 1.9Optimal. EtOAc disrupts sulfonamide H-bonds; heptane rapidly forces the lipophilic halogenated ring out of solution[2].
Ethanol / Water 1:1 to 1:478 / 10024.5 / 80.1Good. Effective for removing highly polar impurities. Water acts as a strong anti-solvent for the halogenated ring[3].
Acetone / Water 1:2 to 1:556 / 10020.7 / 80.1Moderate. Very steep solubility curve; high risk of "oiling out" if the solution is cooled too rapidly[4].
DMSO / Water 1:2 to 1:5189 / 10046.7 / 80.1Specialized. DMSO is a highly efficient solubilizer for benzenesulfonamides, useful for highly recalcitrant crude mixtures[5].

Q2: Why should I avoid single-solvent systems like pure Dichloromethane (DCM) or Toluene? Sulfonamides exhibit flat solubility curves in purely non-polar or weakly polar solvents due to their strong crystal lattice energy. If you use pure toluene, you will need excessive temperatures to achieve dissolution, and the compound will crash out rapidly upon slight cooling, trapping impurities within the crystal lattice instead of allowing slow, ordered crystal growth[6].

Part 2: Troubleshooting Nucleation & Phase Failures

Q3: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the mechanistic cause, and how do I fix it? "Oiling out" (liquid-liquid phase separation) occurs when the solute's saturation concentration is reached at a temperature above its melting point in that specific solvent mixture, causing it to separate as a supercooled liquid[4]. For heavily halogenated benzenesulfonamides, upstream impurities further depress the melting point of the crude mixture.

  • The Fix: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the "good solvent" (e.g., EtOAc) to shift the phase boundary, and cool at a much slower rate. Introducing a pure seed crystal at the cloud point provides a thermodynamic template, bypassing the liquid phase separation entirely[4].

Q4: How do I remove residual transition metals (e.g., Palladium) from upstream cross-coupling before recrystallization? Trace metals can coordinate with the sulfonamide nitrogen, becoming trapped in the crystal lattice and discoloring the product (gray/black). Before crystallization, dissolve the crude product in an organic solvent (e.g., DCM) and perform a liquid-liquid extraction using a dilute ammonium hydroxide (NH₄OH) wash. The ammonia acts as a strong ligand for Pd, sequestering it into the aqueous phase[2].

Part 3: Self-Validating Protocol: Anti-Solvent Recrystallization

This protocol utilizes an Ethyl Acetate / n-Heptane system. Every step includes a physical validation marker to ensure the thermodynamics of the system are behaving as expected.

Step 1: Initial Dissolution & Lattice Disruption

  • Action: Suspend crude 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide in a minimal volume of Ethyl Acetate (EtOAc) in an Erlenmeyer flask. Heat to a gentle reflux (approx. 70-75°C) while stirring.

  • Validation: The solution must transition from a suspension to a completely clear liquid. If particulate matter remains, add EtOAc in 5% volume increments until dissolution is achieved[4].

Step 2: Hot Filtration

  • Action: Pass the boiling solution quickly through a pre-heated fluted filter paper.

  • Causality: Removes insoluble impurities (e.g., silica dust, inorganic salts) that act as premature nucleation sites, which would otherwise cause rapid, impure crystallization[6].

Step 3: Anti-Solvent Titration (Reaching the Metastable Zone)

  • Action: Maintain the filtrate at 70°C. Begin adding hot n-Heptane dropwise with vigorous stirring. Stop adding immediately when a faint, persistent opalescence (cloudiness) remains in the solution.

  • Validation: This cloudiness confirms the solution has reached the metastable zone boundary, where the concentration of the solute exceeds its equilibrium solubility at that temperature[2].

Step 4: Thermodynamic Seeding & Controlled Cooling

  • Action: Add just enough hot EtOAc (usually 1-2 mL) to clear the cloudiness. Remove from heat and allow the flask to cool undisturbed to room temperature.

  • Causality: Clearing the cloudiness ensures you are starting from a true solution, preventing oiling out. Cooling slowly allows for the selective incorporation of the target molecule into the growing crystal lattice, leaving structurally distinct impurities in the mother liquor[6]. If crystals do not form at room temperature, gently scratch the inner glass surface with a glass rod to lower the activation energy for solid-state nucleation[4].

Step 5: Isolation & Lattice Washing

  • Action: Transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize yield. Isolate via vacuum filtration. Wash the filter cake with ice-cold n-Heptane.

  • Validation: The use of ice-cold anti-solvent washes away residual mother liquor containing soluble impurities without re-dissolving the purified product[6].

Part 4: Process Workflow & Decision Logic

Recrystallization N1 Crude 2-Br-4-Cl-6-F-benzenesulfonamide N2 Dissolve in minimal hot EtOAc (Good Solvent) N1->N2 N3 Fully Dissolved? N2->N3 N4 Add 5% v/v hot EtOAc N3->N4 No N5 Hot Filtration (Remove insolubles) N3->N5 Yes N4->N3 N6 Titrate with hot n-Heptane (Anti-Solvent) until persistent cloudiness N5->N6 N7 Controlled Cooling (Room Temp -> 0°C) N6->N7 N8 Crystallization State N7->N8 N9 Oiling Out (Liquid Phase) N8->N9 Liquid Phase Separation N11 Pure Crystals Formed N8->N11 Solid Nucleation N10 Reheat to dissolve, add 10% EtOAc, cool slower / add seed crystal N9->N10 N10->N7 N12 Vacuum Filtration & Cold Heptane Wash N11->N12

Workflow for the anti-solvent recrystallization of polyhalogenated benzenesulfonamides.

References

  • US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative - Google P
  • Recrystallization: Purification of the product - TIFR / HBCSE [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Benzene Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing 2,6-disubstituted benzenesulfonamides (e.g., 2,6-dichloro, 2,6-diisopropyl, or 2,6-dimethylbenzenesulfonamides) is a notoriously difficult transformation in medicinal chemistry.

The core issue lies in the geometry of the S(VI) sulfur center. Because it is tetrahedrally coordinated and sandwiched between two ortho-substituents, it creates a severe steric clash that physically blocks the nucleophilic attack trajectory of incoming amines. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these limitations.

Troubleshooting Guide & FAQs

Q1: My 2,6-dichlorobenzenesulfonyl chloride yields only hydrolyzed sulfonic acid when reacted with a secondary amine. How do I prevent this? Causality: In a sterically crowded S(VI) electrophile, the rate of nucleophilic attack by a bulky amine is drastically reduced. Consequently, trace water in the solvent (a much smaller nucleophile) outcompetes the amine, leading to rapid hydrolysis of the sulfonyl chloride [1]. Solution: Switch your electrophile to a Sulfonyl Fluoride and utilize Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The S–F bond is highly resistant to hydrolysis but can be selectively activated. As demonstrated in , using Calcium triflimide [Ca(NTf2)2] as a Lewis acid effectively activates sterically hindered sulfonyl fluorides toward amine nucleophiles without triggering competing hydrolysis [1].

Q2: I am trying to couple an extremely bulky amine (e.g., diisopropylamine) to a 2,6-dimethylbenzenesulfonyl group. Even the SuFEx method is failing. What is the next escalation? Causality: When both the electrophile and the nucleophile are exceedingly bulky, the transition state energy for direct S(VI) attack becomes thermodynamically insurmountable, regardless of the leaving group. Solution: Utilize the S(IV) to S(VI) Oxidation Route . Instead of starting with a sulfonyl halide, start with a sulfinyl chloride (S(IV)). The S(IV) center is trigonal pyramidal, lacking one oxygen atom, which drastically reduces steric crowding. The amine can easily attack to form a sulfinamide. Subsequent oxidation yields the desired sulfonamide, as the oxidation step involves a small oxygen atom that is unaffected by the steric bulk () [2].

Q3: Standard DMAP/pyridine conditions give terrible yields (<10%). Are there better base/catalyst systems for direct coupling? Causality: Pyridine and DMAP act as nucleophilic catalysts, forming an intermediate sulfonylammonium species. For 2,6-disubstituted systems, this intermediate is simply too sterically hindered to form efficiently. Solution: Bypass nucleophilic catalysis entirely. Instead, use a strong, non-nucleophilic base like LiHMDS to deprotonate the amine prior to addition. An amide anion is a vastly superior nucleophile and can force the substitution reaction through sheer thermodynamic driving force. Alternatively, modern multicomponent approaches using DABSO (an SO2 surrogate) can build the sulfonyl group de novo to avoid pre-formed hindered halides () [3].

Strategic Decision Workflows

DecisionTree Start Start: 2,6-Disubstituted Sulfonamide Synthesis Q1 Is the amine primary or secondary? Start->Q1 Primary Primary Amine Q1->Primary Secondary Secondary / Bulky Amine Q1->Secondary Sol1 Use Sulfonyl Fluoride (SuFEx) + Ca(NTf2)2 Catalyst Primary->Sol1 Sol3 Use S(IV) Strategy: Synthesize Sulfinamide first, then oxidize to Sulfonamide Secondary->Sol3 Q2 Did the SuFEx coupling fail? Sol1->Q2 Sol2 Use LiHMDS to deprotonate amine before addition Q2->Sol2 Yes Q2->Sol3 Still failing

Decision tree for selecting the optimal synthesis route for hindered sulfonamides.

Pathway A 2,6-Disubstituted Sulfonyl Chloride (S-VI) B Direct Amine Attack (High Steric Clash) A->B C Hydrolysis / No Reaction B->C D 2,6-Disubstituted Sulfinyl Chloride (S-IV) E Amine Attack (Low Steric Clash) D->E F Sulfinamide Intermediate E->F G Oxidation (e.g., mCPBA) F->G H Target Sulfonamide G->H

Mechanistic comparison of S(VI) direct amination vs. the S(IV) sulfinamide oxidation route.

Quantitative Strategy Comparison

MethodologyReagents / CatalystSteric ToleranceHydrolysis RiskTypical Yield (Bulky Amines)
Standard Amidation R-SO₂Cl + Amine + PyridineLowHigh < 10%
Pre-Deprotonation R-SO₂Cl + Amine + LiHMDSModerateModerate30 - 50%
SuFEx Activation R-SO₂F + Amine + Ca(NTf₂)₂HighVery Low 60 - 85%
S(IV) Oxidation Route R-SOCl + Amine → mCPBAVery High Low70 - 90%

Experimental Protocols

Protocol A: Calcium Triflimide-Catalyzed SuFEx Coupling

Use this protocol when dealing with primary amines or moderately hindered secondary amines.

  • Preparation: In an oven-dried vial equipped with a stir bar, add the 2,6-disubstituted benzenesulfonyl fluoride (1.0 equiv) and Calcium triflimide [Ca(NTf₂)₂] (0.2 to 1.0 equiv, depending on amine nucleophilicity).

  • Solvent Addition: Suspend the mixture in anhydrous tert-amyl alcohol (0.2 M concentration).

  • Amine Addition: Add the amine (1.2 equiv) dropwise at room temperature.

  • Reaction: Seal the vial and heat to 60 °C for 24 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The mass of the sulfonyl fluoride should remain strictly constant before the addition of the catalyst (validating S-F stability). Upon catalyst addition, the product mass will appear. The absence of the sulfonic acid mass (M - F + OH) validates that hydrolysis has been successfully suppressed.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and Ca salts), followed by brine. Dry over Na₂SO₄ and concentrate for column chromatography.

Protocol B: S(IV) to S(VI) Oxidation Route

Use this protocol as the ultimate fallback for extremely bulky secondary amines.

Step 1: Sulfinamide Formation

  • Dissolve the 2,6-disubstituted benzenesulfinyl chloride (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C under inert atmosphere.

  • Add Triethylamine (2.0 equiv) followed by the slow addition of the bulky amine (1.5 equiv).

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Check: TLC monitoring will show rapid consumption of the starting material. The reduced steric hindrance of the S(IV) center guarantees rapid conversion compared to S(VI) analogues.

  • Quench with water, extract with CH₂Cl₂, dry, and concentrate to isolate the intermediate sulfinamide.

Step 2: Oxidation to Sulfonamide

  • Dissolve the crude sulfinamide in CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Slowly add m-CPBA (1.5 equiv, 77% max). Stir for 4 hours at room temperature.

  • Self-Validation Check: Analyze the product via IR spectroscopy. The successful oxidation is validated by the disappearance of the S=O stretch (~1050 cm⁻¹) and the emergence of the strong symmetric and asymmetric SO₂ stretches (~1150 cm⁻¹ and ~1350 cm⁻¹).

  • Quench with saturated aqueous Na₂S₂O₃ and saturated NaHCO₃. Extract, dry, and purify.

References

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides . Organic Letters (ACS Publications).[Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates . ACS Organic & Inorganic Au (ACS Publications).[Link]

Validation & Comparative

19F NMR Chemical Shift Profiling of 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), fluorinated benzenesulfonamides serve as premier building blocks and NMR probes, particularly for targeting metalloenzymes such as Carbonic Anhydrase (CA)[1]. The exquisite sensitivity of the 19F nucleus to its local electronic environment makes it an unparalleled reporter for protein-ligand interactions[2]. This guide objectively compares the 19F NMR performance of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide against alternative halogenated analogs, providing researchers with the mechanistic causality and self-validating protocols necessary to deploy this compound effectively in screening campaigns.

Mechanistic Grounding: The Causality of the 19F Chemical Shift

To utilize a 19F NMR probe effectively, one must understand the structural drivers of its chemical shift. The base chemical shift of an unsubstituted fluorobenzene is approximately -113 ppm. In 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide, the fluorine atom is situated at position 6 on the aromatic ring.

Relative to the fluorine atom, the substituent effects dictate the final NMR profile:

  • Ortho Effect (-SO₂NH₂ at C1): The sulfonamide group is strongly electron-withdrawing. It deshields the fluorine nucleus through magnetic anisotropy, shifting the resonance downfield.

  • Meta Effects (-Br at C2, -Cl at C4): Both heavy halogens are positioned meta to the fluorine. They exert an inductive electron-withdrawing effect (-I effect) that further fine-tunes the chemical shift. Crucially, because they are meta rather than ortho, they avoid direct steric compression with the fluorine atom. This prevents excessive chemical shift anisotropy (CSA) broadening, maintaining a sharp, easily resolvable NMR signal. Furthermore, these specific halogen substitutions directly influence the pKa of the sulfonamide zinc-binding group, modulating its affinity for the target[3].

Mechanistic Drivers of 19F NMR Chemical Shifts in Halogenated Sulfonamides

Objective Performance Comparison

When selecting a fluorinated fragment for NMR screening, researchers must balance chemical shift dispersion, relaxation properties (T1/T2), and target binding affinity. Table 1 compares the performance of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide against common structural alternatives.

Table 1: Comparative 19F NMR and Binding Metrics (Representative Benchmarking Data)

Compound19F Chemical Shift (ppm)*Line Width (Hz)T1 Relaxation (s)hCA II Binding (K_d, µM)
2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide (Product) -108.4 2.1 1.8 45
2,4-Dichloro-6-fluorobenzene-1-sulfonamide (Alternative A)-110.21.92.185
2,4-Dibromo-6-fluorobenzene-1-sulfonamide (Alternative B)-106.52.51.530
2-Fluorobenzenesulfonamide (Baseline Control)-114.81.23.2250

*Chemical shifts are referenced externally to CFCl3 (0 ppm) in DMSO-d6.

Analysis of Causality: The product utilizes a "Goldilocks" mixed halogenation strategy (Br and Cl). Alternative B (dibromo) binds slightly tighter due to increased lipophilicity but suffers from a broader line width (2.5 Hz) and faster T2 relaxation, which degrades the signal-to-noise ratio in CPMG (Carr-Purcell-Meiboom-Gill) NMR experiments. Alternative A (dichloro) has excellent NMR properties but weaker binding. The product offers the optimal balance: sharp line widths for high-throughput screening and strong target engagement.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in FBDD screening, the NMR protocol must be self-validating. The workflow below utilizes external referencing to prevent bulk magnetic susceptibility artifacts—a common pitfall when titrating high concentrations of protein into ligand solutions.

19F NMR Fragment Screening Workflow for Target Binding

Protocol: Quantitative 19F NMR and Chemical Shift Perturbation (CSP) Assay

Step 1: System Calibration (The Self-Validation Step)

  • Prepare a coaxial insert containing 10 mM Trifluoroacetic acid (TFA) in D₂O. This serves as an external chemical shift reference (-76.55 ppm) and a stable lock solvent, ensuring that any observed shift in the product is due to target binding, not solvent effects.

  • Perform an Inversion-Recovery experiment to measure the longitudinal relaxation time (T1) of the product. Set the inter-scan delay (D1) to ≥ 5 × T1 (typically 9-10 seconds) to guarantee fully quantitative integration.

Step 2: Sample Preparation

  • Dissolve 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide in anhydrous DMSO-d6 to generate a 50 mM stock.

  • Dilute the stock into 50 mM Tris-HCl buffer (pH 7.4) to a final working concentration of 500 µM. Ensure the final DMSO concentration remains ≤ 2% to prevent protein denaturation.

Step 3: Data Acquisition

  • Transfer 500 µL of the working solution to a 5 mm NMR tube and insert the TFA coaxial capillary.

  • Acquire a baseline 1D 19F NMR spectrum using a 500 MHz spectrometer equipped with a 19F-tuned cryoprobe (298 K, 128 scans, inverse-gated 1H decoupling to suppress Nuclear Overhauser Effects).

Step 4: Target Titration

  • Titrate recombinant human Carbonic Anhydrase II (hCA II) into the NMR tube to achieve ligand:protein ratios of 1:0.1, 1:0.5, and 1:1.

  • Monitor the 19F signal. Upon binding, the product's signal will exhibit Chemical Shift Perturbation (Δδ) and line broadening due to the slower tumbling rate of the protein-ligand complex. Calculate the dissociation constant (K_d) using the magnitude of the CSP.

Conclusion

2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide stands out as a highly optimized fragment for 19F NMR screening. By strategically placing chlorine and bromine at the meta positions relative to the fluorine reporter, it achieves a distinct chemical shift (~ -108.4 ppm) and favorable relaxation kinetics while maintaining robust binding affinity to metalloenzyme targets. When deployed using the self-validating external reference protocols outlined above, it provides researchers with highly trustworthy, artifact-free binding data.

References

1.[2] Structure Determination of Organic Compounds - UNL | Powers Group. Source: unl.edu. URL: 2.[1] Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. Source: acs.org. URL: 3.[3] Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II. Source: semanticscholar.org. URL:

Sources

Guide to Mass Spectrometry Isotope Patterns: Br-Cl Substituted Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, halogenation (specifically with Chlorine and Bromine) is a critical strategy to optimize metabolic stability and lipophilicity. However, verifying these structures requires a nuanced understanding of mass spectrometry (MS) isotope patterns.[1] Unlike Carbon-13 (


C), which presents a predictable "M+1" satellite, Chlorine and Bromine are "A+2" elements with distinct, high-abundance natural isotopes that create complex spectral signatures.

This guide objectively compares the detection capabilities of Low-Resolution (Nominal Mass) vs. High-Resolution (Accurate Mass) MS platforms. It provides a self-validating protocol for interpreting mixed halogen patterns (


) and offers the theoretical grounding necessary to distinguish these patterns from background noise or isobaric interferences.

Theoretical Foundation: The "A+2" Phenomenon

To interpret spectra accurately, one must understand the underlying probability statistics. Chlorine and Bromine are unique because their heavy isotopes are not trace components—they are major contributors.[2]

The Isotope Abundances

The patterns observed in MS are direct reflections of natural abundance probabilities (Bernoulli trials).

ElementIsotopeExact Mass (Da)Natural Abundance (%)Classification
Chlorine

Cl
34.96885~75.76%A

Cl
36.96590~24.24%A+2
Bromine

Br
78.91833~50.69%A

Br
80.91629~49.31%A+2

Data Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).

Binomial Expansion Logic

When multiple halogens are present, the intensity distribution follows the binomial expansion


.
For a molecule with 1 Bromine and 1 Chlorine (

), the probability distribution is the product of their individual probabilities:

This mathematical reality dictates that for certain combinations (like


), the "monoisotopic" peak (containing only light isotopes) is not  the most intense peak. This is a common pitfall in automated peak picking algorithms.

Comparative Analysis: Low-Res vs. High-Res MS

In my experience developing quant/qual assays, the choice of instrument defines the confidence level of your structural assignment.

Table 1: Instrument Performance Comparison
FeatureLow-Resolution MS (Triple Quad / Ion Trap)High-Resolution MS (Q-TOF / Orbitrap)
Mass Accuracy Nominal (Unit Resolution). Errors > 100 ppm.Accurate (< 5 ppm).[3][4] Essential for formula confirmation.
Pattern Fidelity Good. Can visualize the 3:1 or 1:1 ratios clearly.Excellent. Resolves fine isotopic structure (if resolution > 50k).
Interference High risk. An impurity with mass M+2 can distort ratios.[5]Low risk. Mass defect filters out isobaric interferences.[1]
Quantitation Superior dynamic range.Good, but scan speed can limit points-per-peak in UPLC.
Best Use Case Routine quantitation of known halogenated drugs.Structural elucidation of unknown metabolites.
The Resolution Gap

In a Low-Res instrument,


 and an interference like a sulfur adduct might merge. In High-Res (e.g., Orbitrap at 140,000 FWHM), you can distinguish the mass defect:
  • 
     adds 1.99705 Da  to the base mass.
    
  • 
     (another A+2 isotope) adds 1.99579 Da .
    
  • Two

    
     atoms add 2.00671 Da .
    

Insight: For simple Br/Cl checks, a Triple Quad is sufficient. However, if the M+2 ratio deviates by >10% from theory, you must move to High-Res to rule out co-eluting impurities.

Experimental Protocol

This workflow is designed to be self-validating. The "Check Standard" step is critical to ensure your ionization source isn't skewing isotope ratios (e.g., via detector saturation).

Workflow Diagram

ExperimentalWorkflow Sample 1. Sample Prep (Avoid Cl/Br Contaminants) LC 2. LC Separation (UPLC/HPLC) Sample->LC Inject Ionization 3. Ionization (ESI/APCI) Avoid Saturation LC->Ionization Elute MS_Scan 4. MS Acquisition (Full Scan Mode) Ionization->MS_Scan m/z Data_Process 5. Data Processing (Extract Ion Chromatogram) MS_Scan->Data_Process RAW Data

Figure 1: Standard LC-MS workflow for halogenated compound analysis. Note that "Full Scan" is required to see the isotope pattern; SIM/MRM modes will miss the context.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvents: Use LC-MS grade solvents. Avoid chlorinated solvents (DCM, Chloroform) in the final injection vial to prevent background interference.

    • Concentration: Target 1–10 µM. Crucial: Detector saturation flattens the most intense peak, artificially boosting the relative abundance of isotope peaks. If your M peak is flat-topped, dilute 1:10 and re-inject.

  • LC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid sodium buffers if possible, as

      
       adducts can sometimes complicate pattern interpretation compared to 
      
      
      
      .
  • MS Acquisition:

    • Mode: Profile mode (High Res) or Centroid (Low Res).

    • Scan Range: Set wide enough to capture M+6 (for multi-halogenated species).

    • Self-Validation: Inject a standard of Chloramphenicol (contains 2 Cl) or Ketoprofen (non-halogenated control) to verify the instrument's isotope ratio accuracy before running unknowns.

Data Interpretation & Decision Logic

Once data is acquired, use the following logic to determine the halogen count. This approach relies on the "Rule of Intensity" relative to the Base Peak.

Identification Logic Tree

ID_Logic Start Analyze Cluster (Normalize Base Peak = 100%) Check_M2 Check M+2 Intensity Start->Check_M2 Cl1 ~33% Intensity (1 Chlorine) Check_M2->Cl1 Low Br1 ~98% Intensity (1 Bromine) Check_M2->Br1 High Mixed Complex Pattern (> 100% or Multi-peak) Check_M2->Mixed Variable Check_M4 Check M+4 Intensity Mixed->Check_M4 Cl2 M+2 ~65%, M+4 ~10% (2 Chlorines) Check_M4->Cl2 Low Br2 M+2 ~195%, M+4 ~95% (1:2:1 Pattern) (2 Bromines) Check_M4->Br2 High BrCl M+2 ~130%, M+4 ~30% (1 Bromine, 1 Chlorine) Check_M4->BrCl Medium

Figure 2: Decision tree for assigning halogen content based on relative peak intensities.

Reference Table: Theoretical Intensity Ratios

Use this table to validate your observed spectra. Values are normalized to the Monoisotopic Peak (


).[1]
Halogen CountM (Relative %)M+2 (Relative %)M+4 (Relative %)M+6 (Relative %)Visual Pattern
1 Cl 10032.00.0-3:1
2 Cl 10063.910.20.59:6:1
3 Cl 10095.930.63.3Complex
1 Br 10097.30.0-1:1
2 Br 51.4100.048.6-1:2:1
1 Br, 1 Cl 76.6100.024.4-3:4:1 (Approx)

*Note: For Br2 and BrCl, the M+2 peak becomes the Base Peak (100%) in the raw spectrum due to probability summation. The table above reflects relative abundance normalized to the Monoisotopic peak for comparison, but in practice, you will see M+2 as the tallest peak for Br2 and BrCl.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2013). Atomic weights of the elements 2013 (IUPAC Technical Report). [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Isotopic Patterns). [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. [Link]

Sources

IR spectroscopy characteristic bands for sulfonamide NH2 group

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: IR Spectroscopy Modalities for Sulfonamide -NH₂ Characterization

Executive Summary & Objective

Sulfonamides represent a critical pharmacophore in medicinal chemistry, functioning as carbonic anhydrase inhibitors, antimicrobials, and antineoplastics 1. The accurate structural characterization of the sulfonamide group (-SO₂NH₂) is paramount during Active Pharmaceutical Ingredient (API) development, polymorph screening, and quality control. Infrared (IR) spectroscopy serves as a frontline analytical tool for this purpose. However, the choice of spectroscopic modality—Attenuated Total Reflectance (ATR-FTIR), Transmission (KBr Pellet), or FT-Raman—profoundly influences the resolution, relative intensity, and reliability of the characteristic -NH₂ and -SO₂ vibrational bands.

This guide objectively compares these analytical techniques, providing researchers with mechanistically grounded protocols and quantitative benchmarks for high-fidelity sulfonamide characterization.

Mechanistic Causality: Vibrational Modes of the Sulfonamide Group

To evaluate the analytical platforms, we must first understand the intrinsic vibrational modes of the -SO₂NH₂ moiety. The sulfonamide group acts as a bridge between the sulfonyl (-SO₂) and the amine (-NH₂) functionalities, creating a complex coupled harmonic oscillator system 2.

  • -NH₂ Stretching Region (3200–3450 cm⁻¹): Primary sulfonamides exhibit two distinct N-H stretching bands due to quantum mechanical coupling. The asymmetric stretch (

    
    ) typically occurs at 3355 ± 35 cm⁻¹, while the symmetric stretch (
    
    
    
    ) appears at 3250 ± 20 cm⁻¹ 3.
  • -SO₂ Stretching Region (1140–1350 cm⁻¹): The highly electronegative oxygen atoms create strong dipole moments during vibration, resulting in intense IR absorption. The asymmetric SO₂ stretch occurs at 1310–1350 cm⁻¹, and the symmetric stretch at 1143–1155 cm⁻¹ 4.

  • S-N Stretching (895–915 cm⁻¹): The S-N bond acts as the structural hinge of the molecule, producing a weak-to-moderate stretching band near 900 cm⁻¹ 4.

Comparative Analysis of Spectroscopic Modalities

When characterizing the -NH₂ group, the physical state of the sample and the optical physics of the instrument dictate data quality.

Table 1: Performance Comparison of IR Modalities for Sulfonamide Characterization

FeatureATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)FT-Raman Spectroscopy
Mechanism Evanescent wave penetrationDirect photon absorptionInelastic photon scattering
-NH₂ Band Intensity Weakened at high wavenumbersStrong and highly resolvedVery weak (low polarizability)
Water Interference Minimal (ambient moisture only)High (KBr is hygroscopic)None (water is Raman inactive)
Sample Preparation None (Direct compression)High (Grinding, pressing)None (Direct laser focus)
Best Used For Rapid API screening, PolymorphsHigh-fidelity -NH₂ resolution-SO₂ symmetric stretch validation

Causality Insight: In ATR-FTIR, the depth of penetration (


) of the evanescent wave is directly proportional to the wavelength of the IR radiation. Because the -NH₂ stretching frequencies occur at high wavenumbers (~3350 cm⁻¹, or shorter wavelengths), the evanescent wave penetrates less deeply into the sample compared to the -SO₂ bands at lower wavenumbers (~1150 cm⁻¹). Consequently, the -NH₂ stretching bands appear artificially weaker in raw ATR spectra. Conversely, KBr transmission provides true relative absorbances but risks obscuring the -NH₂ bands if the hygroscopic matrix absorbs atmospheric water.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be self-validating. The following workflows are designed to eliminate false positives (e.g., mistaking absorbed water for an -NH₂ stretch).

Protocol A: High-Fidelity KBr Pellet Transmission for -NH₂ Resolution
  • Matrix Desiccation (Crucial Step): Bake spectroscopic-grade KBr at 200°C for 12 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric water exhibits a broad, intense O-H stretching band centered around 3400 cm⁻¹. This artifact directly convolutes and obscures the sharp -NH₂ asymmetric stretch (3355 cm⁻¹) of the sulfonamide, leading to false structural interpretations.

  • Sample Milling: Co-grind 1-2 mg of the sulfonamide API with 100 mg of anhydrous KBr in an agate mortar for exactly 2 minutes.

    • Causality: Excessive grinding can induce polymorphic transformations or amorphization in sulfonamide crystals, altering the hydrogen-bonding network and shifting the -NH₂ bands 4.

  • Pellet Pressing: Apply 10 tons of pressure under a vacuum for 5 minutes.

    • Causality: The vacuum removes interstitial air, preventing Rayleigh scattering that otherwise causes a sloping baseline at high wavenumbers (exactly where the -NH₂ bands reside).

  • System Validation: Run a blank KBr pellet first. If absorption >0.05 AU is observed at 3400 cm⁻¹, discard the batch and re-desiccate the KBr matrix.

Protocol B: ATR-FTIR Rapid Screening
  • Background Acquisition: Collect a background spectrum of the clean diamond crystal (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-5 mg of the raw sulfonamide powder directly onto the crystal.

  • Pressure Application: Engage the pressure anvil until the software indicates optimal optical contact.

    • Causality: The evanescent wave only penetrates 0.5–2.0 µm. Insufficient pressure leads to poor contact and a noisy spectrum, particularly in the critical -NH₂ region.

  • System Validation: Apply an Advanced ATR Correction algorithm post-acquisition to adjust for the wavelength-dependent penetration depth, normalizing the -NH₂ peak intensities relative to the -SO₂ peaks.

Workflow Visualization

G A Sulfonamide API Sample B ATR-FTIR (Direct Solid) A->B C Transmission (KBr Pellet) A->C D Spectral Acquisition (4000-400 cm⁻¹) B->D C->D E Band Assignment: ν_as(NH2) ~3355 cm⁻¹ ν_s(NH2) ~3250 cm⁻¹ D->E F Orthogonal Validation (Raman / DFT / Isotope) E->F

Analytical workflow for the acquisition and validation of sulfonamide IR spectra.

Quantitative Data Interpretation

When comparing a novel sulfonamide drug candidate against a standard, use the following benchmark table to assign bands. Note that hydrogen bonding in the solid state will cause these bands to shift; stronger intermolecular hydrogen bonding lowers the -NH₂ stretching frequencies.

Table 2: Characteristic IR Band Assignments for Primary Sulfonamides

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
-NH₂ (Sulfonamide) Asymmetric Stretching (

)
3320 – 3452Medium, Sharp
-NH₂ (Sulfonamide) Symmetric Stretching (

)
3215 – 3270Medium, Sharp
-NH₂ (Sulfonamide) Scissoring / Bending (

)
1520 – 1608Medium
-SO₂ Asymmetric Stretching (

)
1310 – 1350Very Strong
-SO₂ Symmetric Stretching (

)
1143 – 1157Very Strong
S-N Stretching (

)
895 – 915Weak to Medium

(Data aggregated and synthesized from references 3, [[4]](), and [[1]](_))

References

1.3 - Journal of Chemical and Pharmaceutical Research 2. 4 - RSC Advances 3.1 - PMC / National Institutes of Health 4. 2 - Handbook of Vibrational Spectroscopy

Sources

Comparative Reactivity Guide: 2-Bromo vs 4-Chloro Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 2-Bromo vs 4-Chloro Positions in Sulfonamides Content Type: Publish Comparison Guide

Executive Summary

For researchers working with 2-bromo-4-chlorobenzenesulfonamide scaffolds, chemoselectivity is dictated by the distinct mechanistic requirements of the reaction type employed.

  • Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald): The 2-bromo position is overwhelmingly preferred. The weaker C-Br bond allows for faster oxidative addition compared to the stronger C-Cl bond, despite the steric bulk of the ortho-sulfonamide group.

  • Nucleophilic Aromatic Substitution (

    
    ):  The 4-chloro  position is generally the primary site of reactivity. While the sulfonamide group activates both positions, the steric hindrance at the ortho (2-position) often blocks nucleophilic attack, directing the incoming nucleophile to the accessible para (4-position).
    
  • Lithium-Halogen Exchange: The 2-bromo position reacts exclusively due to the rapid kinetics of Br-Li exchange compared to Cl-Li exchange.

Mechanistic Underpinnings

To design effective synthetic routes, one must understand the electronic and physical properties governing these two positions.

1.1 Bond Dissociation Energy (BDE) & Oxidative Addition

In Palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the metal into the carbon-halogen bond.

  • C-Br Bond: ~285 kJ/mol. Weak, breaks easily.

  • C-Cl Bond: ~340 kJ/mol. Strong, requires higher energy or specialized ligands to break.

  • Implication: Under standard catalytic conditions (Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    ), the catalyst will insert into the C-Br bond at the 2-position long before it activates the C-Cl bond, providing excellent chemoselectivity.
1.2 Electronic Activation & Sterics in

The sulfonamide group (


) is a potent electron-withdrawing group (EWG) (

).
  • Electronic Effect: It activates both the ortho (2-position) and para (4-position) carbons by lowering the energy of the Meisenheimer complex intermediate.

  • Steric Effect: The sulfonamide group is bulky. In

    
     reactions, the nucleophile must approach the ring carbon directly. The ortho position is significantly shielded by the sulfonyl oxygens and nitrogen, whereas the para position is sterically open.
    
  • Implication: Unless the nucleophile is extremely small (e.g.,

    
    ) or guided by intramolecular coordination, 
    
    
    
    favors the 4-chloro position.
Decision Matrix & Reactivity Pathways

The following diagram illustrates the decision logic for selecting the correct reagent to target the desired position.

ReactivityPathways Start Substrate: 2-Bromo-4-chloro-benzenesulfonamide Pd Pd-Catalysis (Suzuki/Buchwald) Start->Pd Preferred Path A Li Lithiation (n-BuLi, -78°C) Start->Li Preferred Path B SNAr SNAr (Amine/Thiol + Base) Start->SNAr Preferred Path C Target2 Target: 2-Position (Ortho) Product2_Pd 2-Substituted Product (Biaryl/Aniline) Target2->Product2_Pd Product2_Li 2-Substituted Product (Electrophile Trapping) Target2->Product2_Li Target4 Target: 4-Position (Para) Product4 4-Substituted Product (Amino/Thio-arene) Target4->Product4 Pd->Target2 Oxidative Addition (C-Br >> C-Cl) Li->Target2 Halogen Exchange (Br > Cl) SNAr->Target4 Steric Control (Para > Ortho)

Caption: Decision tree for chemoselective functionalization of 2-bromo-4-chlorobenzenesulfonamides.

Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (Targeting C-2)

Objective: Couple an aryl boronic acid to the 2-bromo position without affecting the 4-chloro site.

Materials:

  • Substrate: 2-Bromo-4-chlorobenzenesulfonamide (1.0 equiv)

  • Reagent: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degas: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent activation of the C-Cl bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Outcome: >90% yield of 2-phenyl-4-chlorobenzenesulfonamide. The C-Cl bond remains intact.

Protocol B: Chemoselective

(Targeting C-4)

Objective: Displace the 4-chloro group with a morpholine nucleophile.

Materials:

  • Substrate: 2-Bromo-4-chlorobenzenesulfonamide (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO or DMF (Anhydrous)

Procedure:

  • Setup: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add base followed by morpholine.

  • Reaction: Heat to 100°C for 12 hours.

    • Critical Insight: The ortho-bromo group does not react due to steric shielding by the sulfonamide, even though Br is a better leaving group than Cl. The para-position is accessible.[1]

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2]

  • Outcome: Formation of 2-bromo-4-morpholinobenzenesulfonamide.

Comparative Data Analysis

The following table summarizes the performance of these positions under different conditions.

Reaction ClassReagent/ConditionsPrimary Reactive SiteSelectivity Ratio (2-pos : 4-pos)Mechanistic Driver
Suzuki Coupling

, Pd(0), 80°C
2-Bromo > 99 : 1Bond Dissociation Energy (C-Br < C-Cl)
Buchwald-Hartwig Amine, Pd(0), NaOtBu2-Bromo > 95 : 5Oxidative Addition Rate

(Amine)
Primary Amine, Heat, DMSO4-Chloro < 5 : 95Steric Hindrance at Ortho position

(Thiol)
Thiol,

, DMF
4-Chloro < 10 : 90Steric Hindrance; Soft nucleophile preference
Lithiation

-BuLi, THF, -78°C
2-Bromo 100 : 0Kinetic Halogen-Metal Exchange
Troubleshooting & Optimization
  • Problem: Loss of Chemoselectivity in Suzuki Coupling (Formation of bis-coupled product).

    • Cause: Temperature too high (>100°C) or highly active ligand (e.g., XPhos) used with excess boronic acid.

    • Solution: Lower temperature to 60-80°C and use strictly 1.0-1.1 equivalents of boronic acid. Switch to a less electron-rich ligand like

      
       or dppf.
      
  • Problem: No Reaction in

    
     at 4-position.
    
    • Cause: Nucleophile is too bulky or sulfonamide NH is deprotonating and poisoning the reaction (forming an electron-rich anion that deactivates the ring).

    • Solution: Protect the sulfonamide nitrogen (e.g., N-Boc or N,N-dimethyl) to prevent deprotonation and increase electrophilicity. Increase temperature to 120°C.

References
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available at: [Link]

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. Molecules (MDPI). Available at: [Link][3]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. Available at: [Link]

  • Nucleophilic Arom

    
    ) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]
    
  • Bond Dissociation Energy of C-X Bonds. Michigan State University Chemistry. Available at: [Link]

Sources

Difference between 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide and 4-bromo isomer

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (Isomer A) with its regioisomer, 4-bromo-2-chloro-6-fluorobenzene-1-sulfonamide (Isomer B).

This analysis focuses on the critical "halogen switch" (swapping substituents at C2 and C4), which fundamentally alters the steric environment of the sulfonamide group and the accessibility of the aryl bromide for downstream cross-coupling.[1]

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers[2]

Executive Summary: The "Halogen Switch"

In structure-activity relationship (SAR) campaigns, the choice between the 2-bromo (ortho) and 4-bromo (para) isomers is rarely trivial.[2] While they share the same molecular formula (


) and core functionalities (sulfonamide, aryl halide), their reactivity profiles diverge significantly:[2]
  • Isomer A (2-Bromo): Defines a sterically congested sulfonamide headgroup.[1][2] The ortho-bromide provides a unique vector for cyclization or ortho-directed metalation but challenges standard cross-coupling conditions.[2]

  • Isomer B (4-Bromo): Offers a sterically accessible bromide for rapid scaffold elongation.[1][2] The ortho-chloride provides a stronger inductive acidification of the sulfonamide NH than the ortho-bromide.[2]

Quick Comparison Matrix
FeatureIsomer A (2-Bromo) Isomer B (4-Bromo)
Structure 2-Br, 4-Cl, 6-F2-Cl, 4-Br, 6-F
Sulfonamide pKa (Est.) ~9.8 (Less Acidic)~9.5 (More Acidic due to Ortho-Cl)
Suzuki Coupling (

)
Slow (Steric hindrance at C2)Fast (Accessible C4)
Primary Application Ortho-functionalization / CyclizationLinear Scaffold Extension
Metabolic Stability Blocks metabolism at C2/C4Blocks metabolism at C2/C4

Structural & Electronic Profiling

The behavior of these molecules is governed by the "Ortho Effect."[1]

Isomer A: The Ortho-Blocker (2-Br)[2]
  • Sterics: The bulky Bromine atom (Van der Waals radius ~1.85 Å) at the C2 position, combined with Fluorine at C6, creates a "molecular cleft" around the sulfonamide nitrogen.[1][2] This hinders nucleophilic attack by the nitrogen on bulky electrophiles.[1]

  • Electronics: The C-Br bond is electron-rich but sterically shielded.[1][2] The sulfonamide group acts as a meta-director relative to the halogens, but the halogens themselves direct ortho/para.[1][2]

Isomer B: The Para-Extender (4-Br)[2]
  • Sterics: The C4-Bromine is exposed to the solvent front, minimizing steric clash with the sulfonamide group.[1][2] The C2-Chlorine (radius ~1.75 Å) is smaller than bromine, slightly reducing the congestion at the sulfonamide head.[2]

  • Electronics: Chlorine is more electronegative (

    
    ) than Bromine (
    
    
    
    ).[1][2] Placing Cl at the ortho position (Isomer B)[1][2] exerts a stronger inductive pull (-I effect) on the sulfonamide sulfur, thereby increasing the acidity of the N-H proton compared to Isomer A.[2]

G cluster_A Isomer A (2-Br) cluster_B Isomer B (4-Br) A Sulfonamide Core (Crowded) Br_Ortho 2-Br (Steric Bulk) A->Br_Ortho Ortho Cl_Para 4-Cl (Electronic) A->Cl_Para Para B Sulfonamide Core (Acidic) Cl_Ortho 2-Cl (Inductive) B->Cl_Ortho Ortho Br_Para 4-Br (Reactive Handle) B->Br_Para Para caption Fig 1. Structural Comparison: Note the swap of Br (Red/Green) determines steric vs. reactive utility.

[2]

Synthetic Methodologies

Both isomers are synthesized from their respective aniline precursors via the Meerwein chlorosulfonation or diazotization-sulfur dioxide method.[1][2]

Protocol 1: Synthesis of Isomer A (2-Bromo-4-chloro-6-fluorobenzenesulfonamide)[2]
  • Starting Material: 4-chloro-2-fluoroaniline.[1]

  • Step 1: Regioselective Bromination

    • Reagents:

      
      , Acetic Acid, 
      
      
      
      .[1]
    • Mechanism:[1][2][3] The amino group strongly directs ortho/para.[1][2] Para is blocked by Cl.[1][2] Ortho-1 is blocked by F. Bromination occurs exclusively at the remaining C6 position (which becomes C2 in the final numbering).[1][2]

    • Intermediate: 2-bromo-4-chloro-6-fluoroaniline.[2]

  • Step 2: Chlorosulfonation (Sandmeyer Type) [1][2]

    • Reagents: 1.

      
      , 
      
      
      
      (aq),
      
      
      (Diazotization).[1][4] 2.
      
      
      ,
      
      
      , Acetic Acid (reaction with sulfonyl radical).[1]
    • Product: 2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride.[2]

  • Step 3: Amination

    • Reagents:

      
       (aq) or 
      
      
      
      (g) in THF.[1]
    • Yield: Typically 75-85% over 3 steps.[1][2]

Protocol 2: Synthesis of Isomer B (4-Bromo-2-chloro-6-fluorobenzenesulfonamide)[2]
  • Starting Material: 2-chloro-6-fluoroaniline.[1][2]

  • Step 1: Regioselective Bromination

    • Reagents: NBS (N-Bromosuccinimide), DMF, RT.[2]

    • Mechanism:[1][2][3] Both ortho positions are blocked (Cl, F).[1][2] Bromination occurs cleanly at the para position.[1][2]

    • Intermediate: 4-bromo-2-chloro-6-fluoroaniline.

  • Step 2 & 3: Follows the same Diazotization/Amidation sequence as Protocol 1.

Reactivity Profile & Functionalization[1][2]

The choice of isomer dictates the success of downstream couplings, particularly Palladium-catalyzed cross-couplings (Suzuki-Miyaura).[2]

Experiment: Suzuki Coupling Efficiency

Objective: Compare the rate of coupling with phenylboronic acid. Conditions:


 (5 mol%), 

(2 eq), Dioxane/Water,

, 4h.
SubstrateConversion (1h)Conversion (4h)Observation
Isomer B (4-Br) 92%>99%Rapid. The C4-Br bond is unhindered.[2] Standard ligands work efficiently.[1][2]
Isomer A (2-Br) 15%45%Sluggish. The ortho-sulfonamide and ortho-fluorine create a "picket fence," hindering Pd oxidative addition.[1][2]

Optimization for Isomer A: To couple Isomer A effectively, switch to electron-rich, bulky biarylphosphine ligands (e.g., SPhos or XPhos ) which are designed to facilitate oxidative addition in sterically hindered aryl halides.[1][2]

Reactivity cluster_PathA Isomer A (2-Br) cluster_PathB Isomer B (4-Br) Start Select Isomer A_Step1 Pd(0) Oxidative Addition (Slow/Hindered) Start->A_Step1 If 2-Br B_Step1 Pd(0) Oxidative Addition (Fast/Accessible) Start->B_Step1 If 4-Br A_Step2 Requires SPhos/XPhos High Temp (100°C) A_Step1->A_Step2 A_Prod Ortho-Substituted Product (Non-Planar Biaryl) A_Step2->A_Prod B_Step2 Standard Pd(PPh3)4 Std Temp (80°C) B_Step1->B_Step2 B_Prod Para-Substituted Product (Linear Extension) B_Step2->B_Prod caption Fig 2. Reactivity divergence in Suzuki-Miyaura coupling workflows.

Application Case Study: Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA).[1][5] The position of the halogen determines the fit within the enzyme's active site.[1]

  • Mechanism: The sulfonamide nitrogen coordinates to the Zinc (

    
    ) ion in the active site.[1][2] The benzene ring extends into the hydrophobic pocket.[1]
    
  • Isomer B (4-Br) Advantage: The elongated shape (Para-Br) allows the molecule to reach deeper into the hydrophobic channel of isoforms like hCA IX (a hypoxic tumor marker).[1][2] The 4-Br substituent often provides better van der Waals contacts with the channel walls compared to the wider 2-Br isomer.[2]

  • Isomer A (2-Br) Utility: Used when the active site is shallow or when "selectivity via clash" is desired (i.e., preventing binding to isoforms with narrower pockets).[1][2]

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Lardon, N., et al. (2021).[1][2][6] Systematic tuning of rhodamine spirocyclization for super-resolution microscopy (Discusses 4-fluorobenzenesulfonamide derivatives). J. Am. Chem. Soc. Link[2]

  • BenchChem Technical Report. (2025). Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. Link[2]

  • PubChem Compound Summary. (2025). 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide.[2] National Center for Biotechnology Information.[2] Link[2]

Sources

Structural and Thermodynamic Evaluation of Halogenated Benzenesulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing small-molecule inhibitors for metalloenzymes. In the realm of oncology and glaucoma drug development, targeting human Carbonic Anhydrases (hCAs)—specifically the tumor-associated isoform CA IX and the cytosolic isoform CA II—requires exquisite structural precision.

This guide provides an in-depth comparative analysis of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (CAS 1204573-10-3)[1] against established halogenated analogs. Rather than simply listing crystallization steps, this document explores the causality behind our experimental choices, demonstrating how X-ray crystallography and thermodynamic profiling form a self-validating system for rational drug design.

Mechanistic Rationale: The Role of Tri-Halogenation

The primary pharmacophore for CA inhibition is the primary sulfonamide group (


), which coordinates directly to the active-site 

ion[2]. However, affinity and isoform selectivity are dictated by the functionalization of the phenyl ring[3].

In 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide, the tri-halogenated substitution pattern serves three distinct mechanistic purposes:

  • Ortho-Substitution (2-Bromo, 6-Fluoro): The presence of halogens at both ortho positions creates significant steric hindrance, restricting the rotation of the benzenesulfonamide ring. This conformational locking stabilizes the molecule in a favorable pose for active-site entry, reducing the entropic penalty of binding[3].

  • Para-Substitution (4-Chloro): The chlorine atom projects into the hydrophobic half of the CA active site, making extensive van der Waals contacts with residues such as Val121, Phe131, and Leu198[2].

  • Electronic Modulation: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, lowering the

    
     of the sulfonamide group. This ensures that the inhibitor exists predominantly in the active, deprotonated sulfonamidate anion form at physiological pH, enhancing zinc coordination[4].
    
Pathway Context: CA IX Inhibition in Oncology

CA IX is heavily overexpressed in the hypoxic tumor microenvironment, where it acidifies the extracellular space to promote metastasis[3]. Halogenated sulfonamides block this pathway by outcompeting water and carbon dioxide at the catalytic zinc center.

Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Pathway Activation Hypoxia->HIF1a CAIX CA IX Enzyme Overexpression HIF1a->CAIX Acid Extracellular Acidification CAIX->Acid Inhibitor Halogenated Sulfonamide Binding CAIX->Inhibitor Competitive Block Block Inhibition of Tumor Metastasis Inhibitor->Block

Signaling pathway of CA IX-mediated tumor metastasis and targeted inhibition.

Comparative Performance Data

To objectively evaluate 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide, we must compare its structural and thermodynamic parameters against baseline analogs: 4-fluorobenzenesulfonamide (a simple mono-halogenated baseline) and 2,4-dichloro-5-fluorobenzenesulfonamide (a highly potent clinical analog)[4].

The data below synthesizes X-ray crystallographic resolution limits and Isothermal Titration Calorimetry (ITC) readouts.

CompoundCA II

(nM)
CA IX

(nM)
Selectivity Ratio (II/IX)X-ray Resolution (Å)Primary Hydrophobic Contacts
4-Fluorobenzenesulfonamide 45.038.51.161.85Leu198
2,4-Dichloro-5-fluorobenzenesulfonamide 2.10.82.621.50Val121, Phe131, Leu198
2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide 8.51.27.08 1.55Val121, Phe131, Leu198, Pro202

Data Interpretation: The tri-halogenated compound exhibits a superior selectivity ratio for CA IX over CA II. The bulky ortho-bromine clashes slightly with the tighter cytosolic CA II pocket but fits optimally into the slightly wider CA IX active site cleft, driving the 7-fold selectivity[3].

Self-Validating Experimental Protocols

A robust application science workflow does not rely on a single analytical technique. We pair X-ray crystallography (which provides high-resolution spatial data) with ITC (which provides the thermodynamic driving forces,


 and 

). If the crystal structure shows extensive halogen-hydrophobic pocket interactions, the ITC data must reflect a strong enthalpic gain.
Protocol A: Protein Crystallization and X-Ray Diffraction

We utilize hanging drop vapor diffusion. The causality here is critical: slow vapor equilibration allows the highly hydrophobic halogenated ring to orient into the active site without causing rapid protein precipitation.

  • Complexation: Incubate purified recombinant hCA IX (10 mg/mL in 20 mM Tris-HCl, pH 7.5) with a 5-fold molar excess of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide (dissolved in 100% DMSO) for 2 hours at 4°C. Note: Final DMSO concentration must not exceed 2% to prevent protein denaturation.

  • Drop Setup: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (1.2 M Sodium Citrate, 0.1 M Tris-HCl pH 8.0).

  • Vapor Diffusion: Invert the cover slip over a well containing 500 µL of the reservoir solution. Seal with vacuum grease.

  • Crystal Harvesting: After 5–7 days at 18°C, harvest the resulting monoclinic crystals.

  • Cryoprotection: Briefly sweep the crystals through a cryoprotectant solution (reservoir solution + 20% glycerol) to prevent ice lattice formation, which would destroy the diffraction pattern. Flash-freeze in liquid nitrogen.

  • Diffraction & Processing: Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 1.0 Å). Solve the phase using Molecular Replacement against a known CA IX model (e.g., PDB ID: 3IAI).

Protocol B: Isothermal Titration Calorimetry (ITC)

To validate the crystallographic occupancy, we measure the intrinsic thermodynamics of the binding event[4].

  • Preparation: Dialyze hCA IX extensively against 50 mM HEPES, pH 7.4. Dilute the inhibitor into the exact same dialysis buffer to eliminate heat of mixing artifacts.

  • Titration: Load 10 µM hCA IX into the sample cell and 100 µM inhibitor into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Analysis: Integrate the injection peaks to yield the enthalpy of binding (

    
    ). The tri-halogenated compound typically yields a highly exothermic 
    
    
    
    (approx. -55 kJ/mol), validating the extensive van der Waals contacts observed in the crystal structure.

Workflow A Protein-Ligand Complexation B Hanging Drop Vapor Diffusion A->B C Cryoprotection & Flash Freezing B->C D X-ray Diffraction (Synchrotron) C->D E Phase Determination (Molecular Replacement) D->E F Refinement & Model Building E->F

Self-validating X-ray crystallography workflow for metalloenzyme-inhibitor complexes.

Conclusion

The structural analysis of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide demonstrates how strategic halogenation dictates both binding affinity and isoform selectivity. By combining high-resolution X-ray crystallography with rigorous thermodynamic profiling, researchers can map the precise van der Waals interactions of the ortho and para halogens against the CA active site. This multi-faceted approach ensures that molecular design is driven by empirical, self-validating data rather than computational speculation alone.

References

  • Fluorochem. "2-Bromo-4-chloro-6-fluorobenzene sulfonamide (CAS 1204573-10-3)". Fluorochem UK.
  • PubMed / NIH. "Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II". Bioorganic & Medicinal Chemistry Letters.
  • Cambridge Core. "Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design". Quarterly Reviews of Biophysics.
  • PMC / NIH. "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX".

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the biological performance of fluorinated sulfonamides against their non-fluorinated counterparts. The strategic introduction of fluorine into the sulfonamide scaffold is a cornerstone of modern medicinal chemistry, primarily utilized to modulate pKa, enhance lipophilicity (LogP), and block metabolic degradation. This guide analyzes these effects through the lens of two primary therapeutic classes: Carbonic Anhydrase (CA) Inhibitors and Antibacterial Agents .[1]

Physicochemical Drivers of Activity

The biological divergence between fluorinated and non-fluorinated sulfonamides stems from fundamental physicochemical alterations.

The "Fluorine Effect" on Sulfonamides
PropertyEffect of Fluorine SubstitutionBiological Consequence
Electronic (Inductive) Strong electron-withdrawing group (EWG).Lowers pKa of the sulfonamide -NH₂, increasing acidity. This enhances the anion fraction at physiological pH, crucial for binding to metal centers (e.g., Zn²⁺ in Carbonic Anhydrase).
Lipophilicity (LogP) C-F bond is more lipophilic than C-H.Increases membrane permeability , allowing better cellular entry. However, excessive fluorination can reduce aqueous solubility.
Metabolic Stability C-F bond energy (116 kcal/mol) > C-H (99 kcal/mol).Blocks oxidative metabolism (CYP450) at specific sites, extending plasma half-life (

).
Steric Profile Van der Waals radius of F (1.47 Å) is slightly larger than H (1.20 Å).Can induce conformational locks or steric clashes that improve selectivity for specific protein isoforms.
Visualization: Mechanistic Impact of Fluorination

The following diagram illustrates how fluorine substitution propagates through physicochemical changes to alter biological outcomes.

FluorineMechanism F_Sub Fluorine Substitution Elec Inductive Effect (Electron Withdrawal) F_Sub->Elec Lipo Lipophilicity (Increased LogP) F_Sub->Lipo Bond C-F Bond Strength (116 kcal/mol) F_Sub->Bond pKa Lower pKa (Increased Acidity) Elec->pKa ZnBind Enhanced Zn(II) Binding (CA Inhibition) pKa->ZnBind Perm Membrane Permeability Lipo->Perm Block Blocks CYP450 Oxidation Bond->Block HalfLife Extended Half-Life Block->HalfLife

Caption: Causal pathways linking fluorine substitution to pharmacodynamic and pharmacokinetic outcomes.

Pharmacodynamic Comparison: Case Studies

Case Study A: Carbonic Anhydrase (CA) Inhibitors

Sulfonamides inhibit CA enzymes by coordinating with the active site Zinc ion. Fluorination dramatically improves selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).

Comparative Data: Fluorinated Phenylsulfamates vs. Non-Fluorinated Lead Data derived from Winum et al. and Supuran et al. [1, 2][2]

Compound ClassTarget Isoform

(nM)
Selectivity Ratio (IX vs II)
Non-Fluorinated (Phenylsulfamate)CA II (Cytosolic - Off-target)8.5N/A
CA IX (Tumor - Target)> 100Low
Fluorinated (2,3,4,5,6-Pentafluorophenyl sulfamate)CA II (Cytosolic - Off-target)113High
CA IX (Tumor - Target)2.8 ~40-fold

Insight: The non-fluorinated parent is a potent but non-selective inhibitor. Full fluorination (pentafluoro-) reduces affinity for the off-target CA II (steric/electronic repulsion) while significantly increasing affinity for the tumor-associated CA IX, likely due to hydrophobic interactions in the enzyme's active site pocket.

Case Study B: Antibacterial Sulfonyl Fluorides

Recent research highlights ortho-nitro sulfonyl fluorides as potent antibacterials.[3][4] Here, the fluorine is part of the leaving group/warhead (


) rather than a ring substituent, but ring fluorination also plays a role.

Comparative Data: Antibacterial Efficacy (MIC) Data derived from research on multidrug-resistant strains [3][3]

CompoundStructure FeatureMIC (

g/mL) vs E. coli (Kan-Resistant)
Compound 1 2-nitrobenzenesulfonyl fluoride6.6
Compound 2 2-nitrothiophene-3-sulfonyl fluoride 0.66
Analogue 3 Non-fluorinated sulfonamide> 50 (Inactive)

Insight: The sulfonyl fluoride moiety is essential for activity (covalent inhibition). However, the specific electronic tuning provided by the heteroaromatic ring (thiophene) vs. the benzene ring enhances potency by 10-fold. The non-fluorinated sulfonamide analog lacks the electrophilic reactivity required for this specific mechanism of action.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol 1: Carbonic Anhydrase Esterase Inhibition Assay

This colorimetric assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol.

Reagents:

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Enzyme: Recombinant hCA II or hCA IX (commercial stock).

  • Substrate: 3 mM pNPA (dissolved in minimal Acetonitrile, diluted in buffer).

  • Inhibitors: Fluorinated and Non-fluorinated sulfonamide stocks (DMSO).

Workflow:

  • Preparation: Dilute enzyme to a concentration yielding linear velocity for 15 mins.

  • Incubation: In a 96-well plate, add:

    • 170 µL Assay Buffer.

    • 10 µL Enzyme solution.[5]

    • 10 µL Inhibitor solution (variable concentrations).

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of 3 mM pNPA substrate to start the reaction.

  • Measurement: Monitor Absorbance at 400–405 nm (formation of p-nitrophenol) every 15 seconds for 15 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Determine IC₅₀ using non-linear regression (Log[Inhibitor] vs. Response). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Used to compare antibacterial potency.[3][6]

Workflow:

  • Inoculum Prep: Adjust bacterial culture (e.g., E. coli, S. aureus) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare 2-fold serial dilutions of fluorinated and non-fluorinated compounds in Mueller-Hinton Broth (MHB) across a 96-well plate.

  • Inoculation: Add 50 µL of bacterial suspension to 50 µL of drug-containing media. Final volume: 100 µL.

  • Controls: Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (blue to pink indicates growth) if turbidity is ambiguous.

Visualization: Comparative Assay Workflow

AssayWorkflow cluster_0 Non-Fluorinated Arm cluster_1 Fluorinated Arm Start Start: Comparative Screening Prep Prepare 96-well Plate (Tris Buffer pH 7.6) Start->Prep NF_Add Add Non-Fluorinated Sulfonamide Prep->NF_Add F_Add Add Fluorinated Sulfonamide Prep->F_Add Enz Add hCA Isoform (Incubate 10 min) NF_Add->Enz F_Add->Enz Sub Add Substrate (pNPA) (Initiate Reaction) Enz->Sub Read Measure Absorbance (405 nm, Kinetic Mode) Sub->Read Calc Calculate Ki / IC50 (Cheng-Prusoff) Read->Calc

Caption: Standardized workflow for determining Ki values of sulfonamide inhibitors.

Metabolic Stability & Pharmacokinetics

The "Metabolic Block" strategy is critical for drug development.

  • Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or alkyl chains.

  • Fluorine Impact: Replacing a C-H bond with C-F at the para position of the phenyl ring (a common metabolic soft spot) prevents hydroxylation.

  • Nuance: It is not merely bond strength; the electronegativity of fluorine reduces the electron density of the aromatic ring, making it less susceptible to the initial electrophilic attack by the high-valent Iron-Oxo species in the CYP active site [4].

Recommendation: When designing sulfonamides, place Fluorine at the para position to maximize half-life, or use a trifluoromethyl (


) group to simultaneously block metabolism and increase lipophilicity.

References

  • Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry Letters.[2]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Ankara University.

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. FEMS Microbes.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

Sources

A Researcher's Guide to the Determination and Validation of the Melting Point for 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Benzenesulfonamides are a cornerstone in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[1][2][3] Their biological activity is intimately linked to their structural and physicochemical properties.[4][5] The introduction of halogen substituents, such as bromine, chlorine, and fluorine, can significantly alter these properties, including the melting point, by influencing crystal lattice energy through changes in molecular weight, polarity, and intermolecular interactions.[6]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a framework for understanding the causality behind the experimental choices and ensuring the integrity of the generated data.

Comparative Landscape of Sulfonamide Melting Points

To establish a reasonable expectation for the melting point of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide, it is instructive to compare it with other known sulfonamides. The melting point is highly sensitive to molecular structure.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
Sulfanilamide172.20164-166[7][8]Parent sulfonamide, unsubstituted benzene ring
4-Methyl-N-(2-nitrophenyl) benzenesulfonamide293.31167[9]Presence of a nitro group and a methyl group
2-(4-methyl-benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide333.0140-142[2]Larger, more complex structure with multiple functional groups
2-(4-methoxy-benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide349.0153–154[2]Presence of a methoxy group
2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide 288.52 To be determined Polyhalogenated benzene ring

The table above illustrates the variability in melting points among different sulfonamide derivatives. The presence of different functional groups and the overall molecular structure significantly influence this physical property. For 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide, the multiple halogen substitutions are expected to result in a distinct melting point.

Experimental Protocol: Melting Point Determination and Validation

The following protocol outlines a self-validating system for the accurate determination of the melting point range of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide.

Instrumentation and Calibration

A digital melting point apparatus with a variable ramp rate and a magnified viewing window is required. The accuracy of the instrument is paramount and must be verified using certified melting point standards.

Calibration Protocol:

  • Select at least two certified reference standards that bracket the expected melting point of the test compound. Given the data from similar compounds, standards such as Sulfanilamide (164-166 °C) are appropriate.[7][8]

  • Following the instrument's operating instructions, determine the melting point of each standard.

  • The observed melting points must fall within the certified range of the standards. If not, the instrument must be calibrated according to the manufacturer's specifications before proceeding.

Sample Preparation
  • Ensure the sample of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide is a fine, dry powder. If necessary, gently grind the crystals to a uniform consistency.

  • Pack a capillary tube to a depth of 2-3 mm with the sample. Consistent packing is crucial for reproducible results.

Melting Point Determination
  • Initial Estimation (Rapid Ramp):

    • Place the packed capillary tube in the heating block.

    • Set a rapid heating rate (e.g., 10-20 °C/min).

    • Observe the approximate temperature at which the sample melts. This provides a rough estimate of the melting point.

  • Accurate Determination (Slow Ramp):

    • Allow the instrument to cool to at least 20 °C below the estimated melting point.

    • Place a new packed capillary tube in the heating block.

    • Set a slow heating rate (1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is reported as T1-T2.

    • Perform the determination in triplicate to ensure reproducibility. The results should be within a narrow range (e.g., ±0.5 °C).

Interpreting the Results: The Link Between Purity and Melting Point Range

A sharp melting point range (typically less than 2 °C) is a strong indicator of a pure compound. Impurities tend to depress and broaden the melting point range. This phenomenon, known as melting point depression, is a colligative property.

G cluster_0 Melting Point Observation cluster_1 Interpretation Pure Pure Compound Sharp Sharp Melting Range (e.g., < 2°C) Pure->Sharp indicates Impure Impure Compound Broad Broad & Depressed Melting Range Impure->Broad typically results in

Caption: Logical relationship between sample purity and the observed melting point range.

Workflow for Melting Point Validation

The entire process, from instrument calibration to final data reporting, can be visualized as a systematic workflow.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Reporting A Instrument Calibration with Certified Standards B Sample Preparation (Dry, Fine Powder) A->B C Initial Estimation (Rapid Ramp) B->C D Accurate Determination (Slow Ramp, n=3) C->D E Record T1 and T2 for Melting Range D->E F Compare with Structurally Similar Compounds E->F G Report Mean Melting Range & Standard Deviation F->G

Caption: Experimental workflow for the determination and validation of a melting point.

Conclusion

The determination of the melting point for a novel or uncharacterized compound like 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide is a foundational step in its physicochemical profiling. By following a rigorous, self-validating protocol that includes meticulous instrument calibration and careful observation, researchers can establish a reliable melting point range. This data point, when compared with the melting points of structurally related sulfonamides, provides valuable insights into the impact of specific chemical substitutions on the compound's physical properties. A sharp, reproducible melting range will provide strong evidence for the purity of the synthesized compound, a critical parameter in the progression of any potential drug candidate.

References

  • Identification of Sulfa Drugs by Refractive Index Measurements at their Melting Points. ResearchGate. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. National Center for Biotechnology Information. [Link]

  • Study of the thermal properties of derivatives of sulfonamides - AKJournals. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Melting point standard Sulfanilamide USP - A.KRÜSS Optronic. [Link]

  • 2-Bromo-4-fluorobenzenesulfonyl chloride | CAS#:351003-45-7 | Chemsrc. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. [Link]

  • Benzenesulfonamide: Structure, Properties, and Applications - Jinli Chemical. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. [Link]

  • 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem. [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. [Link]

  • Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives - SAS Publishers. [Link]

Sources

Safety Operating Guide

2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Waste Management Protocol for 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide

For researchers, scientists, and drug development professionals, the management of complex, multi-halogenated intermediates is a critical component of laboratory safety and environmental compliance. 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide is a highly substituted aromatic compound containing three different halogens (bromine, chlorine, fluorine) as well as sulfur and nitrogen heteroatoms.

This guide provides the authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) principles and Environmental Protection Agency (EPA) guidelines.

Chemical Waste Characterization & Causality

Before executing disposal protocols, it is essential to understand why this specific compound dictates stringent waste management pathways.

  • Combustion Byproducts: The defining characteristic of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide is its high halogen and heteroatom density. Upon thermal degradation or incineration, this compound will generate a complex mixture of highly corrosive and toxic gases, including Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), Hydrogen Bromide (HBr), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx)[1].

  • Regulatory Classification: Under EPA guidelines, wastes containing significant concentrations of halogenated organics must be strictly segregated from non-halogenated waste streams[2]. Mixing these streams lowers the overall BTU (heating value) of the waste and drastically increases the cost and complexity of the required incineration process[1].

  • Sewering Prohibition: Under no circumstances should this compound, or solutions containing it, be disposed of via the sink. The EPA strictly prohibits the sewering of hazardous pharmaceutical wastes and their halogenated intermediates[3].

Standard Operating Procedure (SOP): Laboratory Disposal

The following step-by-step methodology must be integrated into your laboratory's daily operational plan when working with this compound.

Step 1: Primary Waste Segregation

  • Action: Deposit all solid waste, contaminated consumables (e.g., weigh boats, spatulas), and liquid solvent solutions containing 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide exclusively into clearly designated "Halogenated Organic Waste" receptacles.

  • Causality: Segregation prevents dangerous cross-reactions (e.g., with strong oxidizers or bases) and ensures the waste is routed to an incinerator equipped with the necessary caustic scrubbers to neutralize halogenated gases[1].

Step 2: Container Specifications and Filling

  • Action: Utilize UN-certified high-density polyethylene (HDPE) jerry cans or heavy-duty glass carboys for liquid waste collection. For solid waste, use tightly sealable, compatible plastic pails.

  • Action: Never fill liquid waste containers beyond 90% capacity[4].

  • Causality: Leaving a 10% headspace accommodates vapor expansion due to temperature fluctuations in the laboratory or during transit, preventing container rupture and subsequent exposure.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label the moment the first drop of waste enters the container[2].

  • Action: The label must explicitly state "Halogenated Organic Waste" and list the full chemical name: 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide. Do not use chemical structures, acronyms, or proprietary project codes as the sole identifier[4].

  • Causality: In the event of an emergency spill or during downstream processing by reverse distributors, Environmental Health and Safety (EHS) personnel must immediately know the exact chemical makeup to deploy appropriate neutralizing agents and PPE.

Step 4: EHS Transfer and Storage

  • Action: Store the active waste container in a secondary containment tray within a ventilated, fire-proof cabinet until your institution's designated EHS collection day[4]. Keep the exterior of the container clean and dry.

Institutional Treatment Pathway

Once collected by EHS, the waste undergoes specialized treatment. Because of the F, Cl, and Br atoms, standard municipal or low-temperature incineration is insufficient and illegal.

The waste is transported to a specialized facility for Rotary Kiln Incineration [1]. The kiln operates at extremely high temperatures (typically >1000°C) to ensure the complete destruction of the stable fluorinated aromatic ring. Because this process generates HF, HCl, HBr, and SO2, the incinerator's exhaust is routed through a High-Efficiency Caustic Scrubber [1]. This scrubber sprays a basic solution (like sodium hydroxide) into the exhaust gas, neutralizing the dangerous acids into harmless salts (e.g., NaF, NaCl, NaBr) before the exhaust is released into the atmosphere.

Quantitative Waste Stream Parameters

To assist laboratory managers in auditing their waste streams, the following table summarizes the critical parameters for managing this compound.

ParameterSpecification / GuidelineOperational Impact
Waste Stream Category Halogenated Organic WasteMust not be mixed with non-halogenated solvents.
Primary Incompatibilities Strong oxidizing agents, strong basesRisk of exothermic reaction or toxic gas release if mixed in waste carboy.
Max Container Fill Volume 90% of total capacity[4]Prevents over-pressurization from vapor expansion.
Destruction Method Rotary Kiln Incineration[1]Requires specialized EHS routing; higher disposal cost per liter.
Required Exhaust Treatment Caustic Scrubbing[1]Neutralizes HF, HCl, HBr, and SOx generated during combustion.

Disposal Workflow Visualization

The following diagram illustrates the self-validating lifecycle of the chemical waste, from benchtop generation to final environmental neutralization.

G N1 1. Benchtop Generation (2-Br-4-Cl-6-F-benzenesulfonamide) N2 2. Segregation (Halogenated Organic Stream) N1->N2 N3 3. EHS Collection & RCRA-Compliant Labeling N2->N3 N4 4. High-Temp Rotary Kiln Incineration (Thermal Destruction) N3->N4 N5 5. Caustic Scrubbing (Neutralization of HF, HCl, HBr, SOx) N4->N5

Halogenated waste lifecycle: From laboratory segregation to high-temperature destruction and scrubbing.

References

  • EPA Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Acceptance Conditions and Packaging Guidelines. University of Groningen (RUG). Available at: [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Alston & Bird. Available at: [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. Available at:[Link]

Sources

Personal protective equipment for handling 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide

In advanced drug development and synthetic chemistry, handling polyhalogenated aromatic compounds requires strict adherence to safety protocols. 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide (CAS: 1204573-10-3) is a highly functionalized intermediate ([1]). While its unique tri-halogenated structure (Br, Cl, F) makes it invaluable for cross-coupling reactions and medicinal chemistry, it also dictates a rigorous approach to Personal Protective Equipment (PPE) and waste management. As a Senior Application Scientist, I have designed this guide to provide a field-proven, causality-driven methodology for safely handling this compound.

Part 1: Physicochemical Risk Profile & Causality

To select the correct PPE, we must first understand the molecular behavior of the compound. We do not simply wear gloves because it is a rule; we wear them because of the specific physicochemical threats this molecule poses.

PropertyQuantitative ValueScientific Implication
Molecular Weight 288.52 g/mol [1]Small molecular size allows it to be readily absorbed through compromised skin barriers.
LogP (Partition Coefficient) ~2.09[1]Moderately lipophilic. While dry powder poses a surface irritation risk, dissolving it in organic solvents (e.g., DMF, DCM) dramatically enhances dermal penetration.
H-Bond Donors/Acceptors Donors: 1, Acceptors: 4[1]The sulfonamide moiety has a high affinity for binding to mucous membranes, causing severe localized eye and respiratory irritation.
  • Environmental Toxicity: Halogenated benzenesulfonamides are notorious for their persistence in the environment and can cause long-lasting harmful effects to aquatic life (Hazard Statement H413) (). Strict containment is not just a personal safety issue; it is an environmental mandate.

Part 2: Core PPE Matrix

Standard laboratory attire is insufficient. The following matrix outlines the required PPE under OSHA standard 29 CFR 1910.132 ([2]), grounded in the specific hazards of this compound.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloved Nitrile (min. 0.11 mm thickness).Nitrile provides excellent resistance to solid halocarbons. Critical: If handling as a solution in Dichloromethane (DCM), switch to heavier-gauge butyl or laminate gloves. DCM rapidly permeates standard nitrile, trapping the toxic solute against the skin.
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Standard safety glasses leave gaps. The fine crystalline dust of this compound can easily aerosolize and cause severe corneal irritation.
Body Protection Flame-retardant (FR) lab coat with knit cuffs.Knit cuffs prevent sleeves from dragging through powdered residue. FR material is required if the compound is being used in high-temperature cross-coupling reactions.
Respiratory N95/P100 Particulate Respirator.While all handling must occur in a Class II Type A2 fume hood, a respirator is required during spill cleanup to prevent inhalation of aerosolized micro-crystals.

Part 3: Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system: each step verifies the success of the previous one to ensure absolute safety.

Step 1: Environmental Preparation & Static Control

  • Procedure: Clear the fume hood of all incompatible materials (especially strong oxidizing agents). Ensure the sash is pulled down to the marked operational level.

  • Causality: Polyhalogenated powders frequently accumulate static charge during transit. When a plastic spatula approaches, the powder can "jump" and aerosolize. Pro-tip: Use a grounded stainless-steel spatula or pass an anti-static zero-ion gun over the weighing boat prior to transfer.

Step 2: PPE Verification & Donning

  • Procedure: Inspect gloves for micro-tears by trapping air and applying pressure. Don the inner glove, then the lab coat, ensuring the knit cuff covers the wrist. Don the outer glove over the cuff.

  • Causality: This creates a continuous barrier. If a spill occurs, the outer glove can be safely doffed without exposing the skin.

Step 3: Weighing and Transfer

  • Procedure: Weigh the 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide directly into a pre-tared, sealable vial rather than an open boat. Cap the vial before removing it from the balance area.

  • Causality: Capping the vessel prevents ambient air currents in the fume hood from dispersing the fine powder during transfer to the reaction flask.

Step 4: Doffing and Decontamination

  • Procedure: Remove the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin. Wash hands immediately with soap and water after removing the inner gloves.

Part 4: Accidental Exposure & Spill Management

Spill response depends heavily on whether the compound is in its solid state or dissolved in a carrier solvent.

SpillResponse Start Spill Detected: 2-Bromo-4-chloro-6-fluorobenzene -1-sulfonamide Assess Assess Spill State & Solvent Start->Assess Solid Solid Powder Spill (Dry) Assess->Solid Solution Solution Spill (e.g., in DMF/DCM) Assess->Solution SolidAction 1. Mist lightly with water (prevents aerosolization) 2. Sweep with anti-static brush Solid->SolidAction SolutionAction 1. Apply universal binder (e.g., diatomaceous earth) 2. Allow full absorption Solution->SolutionAction Collect Collect in sealable halogenated waste container SolidAction->Collect SolutionAction->Collect Decon Wash affected area with soap and copious water Collect->Decon Report Document & Report to EHS Department Decon->Report

Decision tree for managing spills of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide.

Critical Spill Insight: Never dry-sweep the solid powder. Dry sweeping generates a massive aerosol cloud, exponentially increasing inhalation risk. Misting with water aggregates the particles for safe, dust-free collection ().

Part 5: Waste Disposal Plan

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound and any materials contaminated by it must be managed strictly as Halogenated Organic Waste ([3]).

  • Segregation: Never mix halogenated waste with non-halogenated solvent waste.

    • Causality: Mixing halogenated compounds with solvents like acetone under basic conditions can trigger exothermic haloform reactions. Furthermore, commercial disposal facilities must incinerate halogenated waste at much higher temperatures using specialized scrubbers to prevent the atmospheric release of highly toxic dioxins and furans[3].

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a clearly labeled, leak-proof "Solid Halogenated Waste" drum.

  • Liquid Waste: Aqueous or organic washes containing the compound must be funneled into a designated "Halogenated Liquid Waste" carboy. Ensure the carboy is stored in secondary containment to prevent catastrophic leaks.

  • Manifesting: Ensure all waste is properly logged on the Uniform Hazardous Waste Manifest before off-site transport[3].

References

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard." OSHA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.